3-(methylthio)propanoyl-CoA
Description
Properties
Molecular Formula |
C25H42N7O17P3S2 |
|---|---|
Molecular Weight |
869.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-methylsulfanylpropanethioate |
InChI |
InChI=1S/C25H42N7O17P3S2/c1-25(2,20(36)23(37)28-6-4-15(33)27-7-9-54-16(34)5-8-53-3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t14-,18-,19-,20+,24-/m1/s1 |
InChI Key |
SIEFLYWJLBNLAM-CITAKDKDSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the 3-(Methylthio)propanoyl-CoA Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylthio)propanoyl-CoA (MMPA-CoA) is a pivotal intermediate in sulfur metabolism, primarily recognized for its role in the methionine salvage pathway and the bacterial catabolism of dimethylsulfoniopropionate (DMSP), a compound of major biogeochemical significance. This technical guide provides a comprehensive overview of the biosynthesis of MMPA-CoA, detailing the enzymatic reactions, kinetic parameters, and relevant experimental protocols. A thorough understanding of this pathway is crucial for researchers in metabolic engineering, drug discovery targeting microbial sulfur metabolism, and those investigating the intricate connections between methionine metabolism and broader cellular processes.
Core Biosynthetic Pathway
The biosynthesis of this compound predominantly proceeds through the activation of its free acid precursor, 3-(methylthio)propanoic acid (MMPA). MMPA itself is a product of methionine metabolism. The central reaction is the ATP-dependent ligation of coenzyme A (CoA) to MMPA, catalyzed by 3-(methylthio)propionyl-CoA ligase.
Step 1: Formation of 3-(Methylthio)propanoic Acid (MMPA) from Methionine
In many organisms, MMPA is derived from the essential amino acid methionine through a transamination pathway. This process involves two key enzymatic steps:
-
Transamination: Methionine undergoes transamination to form α-keto-γ-methylthiobutyrate (KMTB). This reaction is catalyzed by various aminotransferases.
-
Oxidative Decarboxylation: KMTB is then oxidatively decarboxylated to yield 3-(methylthio)propanoic acid.
Step 2: Ligation of CoA to MMPA
The definitive step in the biosynthesis of MMPA-CoA is the activation of MMPA by the enzyme 3-(methylthio)propionyl-CoA ligase , also known as MMPA-CoA ligase or DmdB. This enzyme belongs to the family of acid-thiol ligases (EC 6.2.1.44) and catalyzes the following reaction:
ATP + 3-(Methylthio)propanoate + CoA ⇌ AMP + Diphosphate + this compound [1][2]
This reaction is crucial in the DMSP demethylation pathway in marine bacteria, such as Ruegeria pomeroyi, where it facilitates the entry of the sulfur-containing compound into central metabolism.[3]
Key Enzymes and Quantitative Data
The biosynthesis of MMPA-CoA is primarily governed by the activity of MMPA-CoA ligase (DmdB). The subsequent metabolic fate of MMPA-CoA is often linked to the action of MMPA-CoA dehydrogenase (DmdC). The kinetic parameters of these enzymes are essential for understanding the flux and regulation of this pathway.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| MMPA-CoA Ligase (RPO_DmdB1) | Ruegeria pomeroyi DSS-3 | 3-(Methylthio)propanoate | 80 ± 10 | 1.8 ± 0.1 | [3] |
| MMPA-CoA Ligase (RPO_DmdB2) | Ruegeria pomeroyi DSS-3 | 3-(Methylthio)propanoate | 110 ± 10 | 2.2 ± 0.1 | [3] |
| MMPA-CoA Dehydrogenase (DmdC1) | Ruegeria pomeroyi DSS-3 | This compound | 36 | 1.48 | [4] |
| Butyryl-CoA | 19 | 0.40 | [4] | ||
| Valeryl-CoA | 7 | 0.48 | [4] | ||
| Caproyl-CoA | 11 | 0.73 | [4] | ||
| Heptanoyl-CoA | 14 | 0.46 | [4] | ||
| Caprylyl-CoA | 10 | 0.23 | [4] | ||
| Isobutyryl-CoA | 149 | 0.01 | [4] |
Signaling Pathways and Logical Relationships
The biosynthesis of MMPA-CoA is a critical juncture in sulfur metabolism, connecting the methionine salvage pathway and DMSP degradation to central carbon metabolism. The pathway can be visualized as a linear progression from methionine to MMPA-CoA, which is then further metabolized.
References
The Transamination Pathway of Methionine Catabolism: A Pivotal Role for 3-(Methylthio)propanoyl-CoA
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methionine, an essential sulfur-containing amino acid, is catabolized through several key pathways that are critical for cellular homeostasis, one-carbon metabolism, and the synthesis of important biomolecules. While the transsulfuration and transmethylation pathways are well-characterized, the transamination pathway, which becomes particularly significant under conditions of methionine excess, represents a crucial, albeit less explored, route of methionine degradation. This technical guide provides a comprehensive examination of the transamination pathway, with a central focus on the function and metabolic fate of a key intermediate: 3-(methylthio)propanoyl-CoA. We will delve into the enzymatic conversions, present available quantitative data, detail relevant experimental protocols, and provide visual representations of the metabolic and experimental workflows to facilitate a deeper understanding of this important metabolic route.
Introduction: The Methionine Transamination Pathway
Under physiological conditions where methionine intake exceeds the requirements for protein synthesis and the production of S-adenosylmethionine (SAM), the transamination pathway serves as a vital catabolic route, primarily in the liver and kidneys.[1] This pathway initiates with the removal of the amino group from methionine, a reaction catalyzed by aminotransferases, to form α-keto-γ-methylthiobutyrate (KMTB). Subsequently, KMTB undergoes oxidative decarboxylation to yield 3-(methylthio)propanoic acid (MMPA), which is then activated to its coenzyme A thioester, this compound (MMPA-CoA).[1] The subsequent metabolism of MMPA-CoA is a critical juncture, leading to the production of propionyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.
Enzymatic Conversion of Methionine to this compound
The initial steps of the transamination pathway leading to the formation of MMPA-CoA involve a two-step enzymatic process:
-
Transamination of L-Methionine: An aminotransferase, such as tyrosine aminotransferase, catalyzes the transfer of the α-amino group from L-methionine to an α-keto acid acceptor, typically α-ketoglutarate. This reaction yields L-glutamate and α-keto-γ-methylthiobutyrate (KMTB).[1]
-
Oxidative Decarboxylation of KMTB: KMTB is then oxidatively decarboxylated by a mitochondrial α-keto acid dehydrogenase complex to produce 3-(methylthio)propanoic acid (MMPA) and CO2.[1]
-
Activation to this compound: MMPA is subsequently activated to its high-energy thioester derivative, this compound (MMPA-CoA), by a CoA ligase. In the marine bacterium Ruegeria pomeroyi, this reaction is catalyzed by MMPA-CoA ligase (DmdB).[2] A similar enzymatic activity is presumed to exist in mammals.
The Function and Metabolic Fate of this compound
This compound stands as a central intermediate in this alternative route of methionine catabolism. Its primary function is to serve as a substrate for a series of reactions, analogous to the β-oxidation of fatty acids, that ultimately convert the methylthiopropionyl moiety into propionyl-CoA.
Dehydrogenation to 3-Methylthioacryloyl-CoA
The first committed step in the degradation of MMPA-CoA is its oxidation to 3-methylthioacryloyl-CoA (MTA-CoA). This reaction is catalyzed by an acyl-CoA dehydrogenase. In the marine bacterium Ruegeria pomeroyi, this enzyme is 3-methylmercaptopropionyl-CoA dehydrogenase (DmdC1), a member of the acyl-CoA dehydrogenase family.[3][4] A homologous enzyme is expected to be present in mammalian mitochondria.
Hydration and Subsequent Oxidation
Following its formation, MTA-CoA is believed to undergo a series of reactions mirroring the β-oxidation spiral:
-
Hydration: An enoyl-CoA hydratase likely catalyzes the addition of a water molecule across the double bond of MTA-CoA to form 3-hydroxy-3-(methylthio)propanoyl-CoA. Enoyl-CoA hydratases are known to have broad substrate specificity.[5][6]
-
Dehydrogenation: A 3-hydroxyacyl-CoA dehydrogenase would then oxidize the hydroxyl group of 3-hydroxy-3-(methylthio)propanoyl-CoA to a keto group, yielding 3-keto-3-(methylthio)propanoyl-CoA.
Thiolytic Cleavage to Propionyl-CoA
The final step in this proposed sequence is the thiolytic cleavage of 3-keto-3-(methylthio)propanoyl-CoA by a β-ketothiolase. This reaction would release propionyl-CoA and methylthioacetyl-CoA. The propionyl-CoA can then be converted to succinyl-CoA and enter the TCA cycle.[3][7] The fate of methylthioacetyl-CoA is less clear but may involve further metabolism to release the methylthio group.
Quantitative Data
Quantitative data on the intermediates and enzymes of the this compound pathway in mammals are limited. The following tables summarize the available kinetic data for the bacterial enzyme DmdC1 and provide a general overview of typical concentration ranges for related metabolites.
Table 1: Kinetic Parameters of 3-Methylmercaptopropionyl-CoA Dehydrogenase (DmdC1) from Ruegeria pomeroyi [4]
| Substrate | Km (μM) | kcat (s-1) |
| This compound | 36 | 1.48 |
| Butyryl-CoA | 19 | 0.40 |
| Valeryl-CoA | 7 | 0.48 |
| Caproyl-CoA | 11 | 0.73 |
| Heptanoyl-CoA | 14 | 0.46 |
| Caprylyl-CoA | 10 | 0.23 |
| Isobutyryl-CoA | 149 | 0.01 |
Table 2: Representative Concentrations of Related Metabolites
| Metabolite | Tissue/Fluid | Concentration Range | Reference |
| Methionine | Human Plasma | 15 - 40 µM | [8] |
| Propionyl-CoA | Mouse Heart | ~0.02 pmol/mg tissue | [9] |
| Succinyl-CoA | Mouse Heart | ~0.3 pmol/mg tissue | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism.
Assay for 3-Methylmercaptopropionyl-CoA Dehydrogenase Activity
This spectrophotometric assay is adapted from the protocol used for the bacterial DmdC1 enzyme and can be used to screen for and characterize the activity in mammalian tissue homogenates or with purified enzyme.[10]
Principle: The reduction of a suitable electron acceptor is monitored as a measure of the oxidation of this compound to 3-methylthioacryloyl-CoA.
Reagents:
-
Assay Buffer: 100 mM HEPES, pH 7.5
-
This compound (substrate)
-
Electron Acceptor: e.g., 2,6-dichlorophenolindophenol (DCPIP) or a ferricenium-based compound.
-
Enzyme source (e.g., mitochondrial extract, purified enzyme)
Procedure:
-
Prepare a reaction mixture in a cuvette containing Assay Buffer and the electron acceptor.
-
Initiate the reaction by adding the enzyme source.
-
Start the measurement by adding the substrate, this compound.
-
Monitor the decrease in absorbance of the electron acceptor at the appropriate wavelength (e.g., 600 nm for DCPIP) over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the electron acceptor.
Quantification of Acyl-CoA Thioesters by LC-MS/MS
This method allows for the sensitive and specific quantification of this compound and other acyl-CoA thioesters in biological samples.[1][11]
Sample Preparation:
-
Homogenize tissue or cell samples in a cold extraction solvent (e.g., acetonitrile/methanol/water with a suitable acid).
-
Include an internal standard (e.g., a stable isotope-labeled acyl-CoA) for accurate quantification.
-
Centrifuge the homogenate to precipitate proteins.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a solvent compatible with the LC-MS/MS system.
LC-MS/MS Analysis:
-
Liquid Chromatography: Separate the acyl-CoA thioesters using a reversed-phase C18 column with a gradient elution profile, typically using a mobile phase containing an ion-pairing agent like tributylamine (B1682462) or heptafluorobutyric acid to improve retention and peak shape.
-
Mass Spectrometry: Detect the acyl-CoA thioesters using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Parent Ion: The protonated molecular ion [M+H]+ of the target acyl-CoA.
-
Fragment Ion: A characteristic fragment ion, often corresponding to the CoA moiety.
-
-
Quantification: Quantify the target acyl-CoA by comparing the peak area of its MRM transition to that of the internal standard.
Synthesis of this compound
A synthetic standard is essential for the development of quantitative assays. This compound can be synthesized from 3-(methylthio)propanoic acid and coenzyme A.[12]
Principle: The carboxylic acid is activated, typically by forming a mixed anhydride (B1165640) with ethyl chloroformate, and then reacted with the free thiol group of coenzyme A.
Procedure:
-
Dissolve 3-(methylthio)propanoic acid in an appropriate organic solvent (e.g., tetrahydrofuran).
-
Cool the solution in an ice bath and add a base (e.g., triethylamine).
-
Slowly add ethyl chloroformate to form the mixed anhydride.
-
In a separate vial, dissolve coenzyme A in a bicarbonate buffer.
-
Slowly add the mixed anhydride solution to the coenzyme A solution while stirring vigorously on ice.
-
Monitor the reaction for the disappearance of the free thiol group of CoA using Ellman's reagent.
-
Purify the resulting this compound using reversed-phase HPLC.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.
Conclusion
The transamination pathway of methionine catabolism, and specifically the metabolism of this compound, represents a significant route for the disposition of excess methionine. While the complete enzymatic pathway in mammals is still under investigation, the available evidence from bacterial systems and the analogy to fatty acid β-oxidation provide a strong framework for understanding its function. The generation of propionyl-CoA from this pathway integrates methionine catabolism with central carbon metabolism through the TCA cycle. For researchers in metabolism and drug development, a thorough understanding of this pathway is crucial, as its dysregulation could have implications in various metabolic disorders. The experimental protocols and analytical methods detailed in this guide provide a foundation for further research to fully elucidate the enzymes, regulation, and physiological importance of this compound in mammalian methionine metabolism. Further investigation into the specific mammalian enzymes and their kinetic properties will be essential for a complete picture of this important metabolic route.
References
- 1. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Figure 2. [Metabolic pathway. Propionyl-coenzyme A carboxylase...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enoyl-CoA Hydratase - MeSH - NCBI [ncbi.nlm.nih.gov]
- 7. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 8. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Substrate Specificity of the 3-Methylmercaptopropionyl Coenzyme A Dehydrogenase (DmdC1) from Ruegeria pomeroyi DSS-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
The Metabolic Crossroads of Methionine: An In-depth Technical Guide to the Fate of 3-(Methylthio)propanoyl-CoA in Mammals
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the metabolic fate of 3-(methylthio)propanoyl-CoA in mammals. As an intermediate in the transamination pathway of methionine metabolism, this thioester plays a role at the intersection of amino acid catabolism and central energy metabolism. This document details its biosynthesis, subsequent conversion, and its emerging role in cellular signaling. Quantitative data, where available, is presented, alongside detailed experimental protocols for the study of this and related metabolites. Visualized pathways and workflows are provided to facilitate a deeper understanding of the complex metabolic network surrounding this compound.
Introduction
Methionine, an essential sulfur-containing amino acid, is metabolized through several key pathways in mammals, including transmethylation, transsulfuration, and transamination. While the former two have been extensively studied, the transamination pathway, which becomes particularly significant under conditions of methionine excess, represents a less-explored yet crucial aspect of methionine homeostasis. This pathway leads to the formation of 3-(methylthio)propanoic acid (MMPA), which is subsequently activated to its coenzyme A (CoA) thioester, this compound. The metabolic fate of this intermediate is of growing interest due to its connections to propionyl-CoA metabolism and its potential involvement in cellular signaling cascades that regulate systemic energy balance. Understanding the intricacies of this compound metabolism is critical for researchers in metabolic diseases, oncology, and drug development, as it may present novel therapeutic targets.
Biochemical Pathways
The metabolism of this compound is intrinsically linked to the catabolism of methionine via the transamination pathway.
Biosynthesis of this compound
The formation of this compound is a multi-step process that begins with the essential amino acid L-methionine.
-
Transamination of L-Methionine: The initial step involves the removal of the amino group from L-methionine, a reaction catalyzed by an aminotransferase. This produces α-keto-γ-methylthiobutyrate (KMB). This transamination is a key alternative to the canonical methionine salvage pathway.
-
Oxidative Decarboxylation of KMB: KMB then undergoes oxidative decarboxylation, a reaction mediated by an α-keto acid dehydrogenase complex, to yield 3-(methylthio)propanoic acid (MMPA).
-
Activation to this compound: MMPA is then activated to its high-energy thioester form, this compound. This reaction is catalyzed by an acyl-CoA synthetase, likely a member of the short-chain acyl-CoA synthetase family (ACSS), such as ACSS2, which is known to act on various short-chain fatty acids. The reaction requires ATP and Coenzyme A.
Biosynthesis of this compound.
Catabolic Fate of this compound
Once formed, this compound is believed to be further metabolized, likely feeding into the central carbon metabolism. The primary proposed route involves its conversion to propionyl-CoA. This conversion likely proceeds through a series of reactions analogous to β-oxidation, although the specific enzymes have not been fully elucidated for this substrate. The subsequent metabolism of propionyl-CoA is well-characterized.
-
Conversion to Propionyl-CoA: It is hypothesized that this compound undergoes enzymatic reactions that remove the methylthio group, yielding propionyl-CoA.
-
Metabolism of Propionyl-CoA: Propionyl-CoA is a key metabolic intermediate. It is carboxylated by propionyl-CoA carboxylase to D-methylmalonyl-CoA, which is then epimerized to L-methylmalonyl-CoA. Finally, methylmalonyl-CoA mutase converts L-methylmalonyl-CoA to succinyl-CoA, which enters the tricarboxylic acid (TCA) cycle.
<p style="text-align </div>
The Emergence of 3-(Methylthio)propanoyl-CoA in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(methylthio)propanoyl-CoA (MMP-CoA), a critical intermediate in the transamination pathway of methionine metabolism. While the direct discovery of MMP-CoA as a distinct molecular entity is not pinpointed to a singular seminal publication, its existence is inferred from the well-established principles of metabolic activation of carboxylic acids via coenzyme A thioesterification. This document details the metabolic context of MMP-CoA, outlines experimental protocols for its study, and presents quantitative data on related metabolites to offer a framework for future research. The guide is intended to be a valuable resource for professionals in metabolic research and drug development, providing the necessary technical details for the investigation and potential therapeutic targeting of this metabolic node.
Introduction
Methionine, an essential sulfur-containing amino acid, is catabolized through several pathways, including transmethylation, transsulfuration, and transamination. The transamination pathway, particularly active under conditions of methionine excess, represents a significant route for its degradation, primarily in the liver and kidneys.[1] This pathway involves the conversion of methionine to α-keto-γ-methylthiobutyrate (KMTB), which is subsequently decarboxylated to 3-(methylthio)propanoic acid (MMPA).[2][3] For MMPA to be further metabolized, it is activated to its coenzyme A (CoA) thioester, this compound.[1] Although a specific mammalian enzyme that catalyzes this activation has not been definitively characterized, it is likely carried out by a medium-chain acyl-CoA synthetase.[4]
The formation of MMP-CoA is a crucial step that commits the carbon skeleton of methionine to further catabolism. Understanding the regulation of its formation and its subsequent metabolic fate is essential for a complete picture of methionine homeostasis and its implications in health and disease. Dysregulation of methionine metabolism has been linked to various pathological conditions, making the enzymes and intermediates of this pathway potential targets for therapeutic intervention.
Metabolic Pathway of this compound
The formation of this compound is a key step in the methionine transamination pathway. This pathway provides an alternative to the canonical transsulfuration pathway for methionine catabolism.
The initial step is the transamination of L-methionine to α-keto-γ-methylthiobutyrate (KMTB), a reaction catalyzed by aminotransferases.[1] Subsequently, KMTB undergoes oxidative decarboxylation to yield 3-(methylthio)propanoic acid (MMPA).[1] For MMPA to enter downstream metabolic pathways, it must be activated to its high-energy thioester derivative, this compound. This activation is presumed to be catalyzed by an acyl-CoA synthetase, utilizing ATP and Coenzyme A. While a specific "3-(methylthio)propionyl—CoA ligase" has been identified in marine bacteria, the corresponding mammalian enzyme is yet to be fully characterized.[5]
Figure 1: Methionine Transamination Pathway leading to this compound.
Quantitative Data
Direct quantitative data on the intracellular concentrations and enzyme kinetics of this compound are scarce in the existing literature. This represents a significant knowledge gap. However, data for related metabolites in the methionine transamination pathway can provide a valuable context for future quantitative studies.
Table 1: Concentrations of Methionine and its Transamination Pathway Metabolites
| Metabolite | Tissue/Fluid | Organism | Concentration | Reference |
| L-Methionine | Human Plasma | Human | 20-40 µM | [2] |
| α-Keto-γ-methylthiobutyrate | Human Serum | Human | Undetectable (in normals) | [2] |
| 3-(Methylthio)propanoic Acid | Human Serum | Human | Undetectable (in normals) | [2] |
| This compound | Various | Mammalian | Data not available |
Table 2: Enzyme Kinetic Data for Related Reactions
| Enzyme | Substrate | Organism/Tissue | Km | Vmax | Reference |
| Methionine Aminotransferase | L-Methionine | Rat Liver | ~1.5 mM | - | [3] |
| α-Keto Acid Dehydrogenase | α-Keto-γ-methylthiobutyrate | Rat Liver Mitochondria | ~0.1 mM | - | [3] |
| Medium-Chain Acyl-CoA Synthetase | 3-(Methylthio)propanoic Acid | Mammalian | Data not available | Data not available |
Experimental Protocols
The study of this compound requires robust experimental protocols for its synthesis, detection, and quantification.
Chemical Synthesis of this compound Standard
A chemical standard is essential for the accurate quantification of this compound in biological samples.
Protocol:
-
Synthesis of 3-(Methylthio)propionyl Chloride: 3-(Methylthio)propanoic acid can be converted to its acyl chloride derivative, 3-(methylthio)propionyl chloride, by reacting with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane.[6]
-
Thioesterification: The purified 3-(methylthio)propionyl chloride is then reacted with Coenzyme A (lithium salt) in a buffered aqueous solution (e.g., sodium bicarbonate buffer, pH 8.0) at low temperature (0-4°C) to form this compound.
-
Purification: The resulting this compound can be purified using solid-phase extraction (SPE) with a C18 cartridge or by preparative high-performance liquid chromatography (HPLC).
-
Characterization: The identity and purity of the synthesized standard should be confirmed by LC-MS/MS and nuclear magnetic resonance (NMR) spectroscopy.
Extraction of Acyl-CoAs from Cellular or Tissue Samples
Protocol:
-
Sample Collection and Quenching: Rapidly quench metabolic activity by flash-freezing the cell pellet or tissue sample in liquid nitrogen.
-
Homogenization/Lysis: Homogenize the frozen sample in a cold extraction buffer (e.g., 2:1:1 methanol (B129727):acetonitrile (B52724):water or 10% trichloroacetic acid).
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard, such as a stable isotope-labeled acyl-CoA (e.g., 13C-labeled propionyl-CoA), to the extraction mixture to correct for extraction efficiency and matrix effects.
-
Protein Precipitation and Phase Separation: Centrifuge the homogenate at a high speed (e.g., 16,000 x g) at 4°C to pellet precipitated proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Solid-Phase Extraction (Optional but Recommended): Further purify and concentrate the acyl-CoAs using a C18 SPE cartridge. Elute the acyl-CoAs with an appropriate organic solvent mixture.
-
Solvent Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the dried extract in a solvent compatible with the LC-MS/MS analysis (e.g., 5% methanol in water).
Figure 2: General workflow for the extraction of acyl-CoAs from biological samples.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.[7][8]
Protocol:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.
-
Mobile Phase A: An aqueous solution containing a weak acid (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) acetate).
-
Mobile Phase B: An organic solvent such as acetonitrile or methanol with a weak acid.
-
Gradient: A gradient elution from a low to a high percentage of mobile phase B is used to separate the acyl-CoAs based on their hydrophobicity.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of acyl-CoAs.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. This involves monitoring a specific precursor-to-product ion transition for this compound and its internal standard.
-
Precursor Ion (Q1): The protonated molecular ion [M+H]+ of this compound.
-
Product Ion (Q3): A characteristic fragment ion, often corresponding to the adenosine (B11128) diphosphate (B83284) moiety or the pantetheine (B1680023) backbone, generated by collision-induced dissociation.
-
-
-
Quantification:
-
A calibration curve is generated using the synthesized this compound standard at various concentrations.
-
The concentration of this compound in the biological sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.
-
Future Directions
The role of this compound in cellular metabolism is an emerging area of research with several key questions yet to be answered. Future studies should focus on:
-
Identification and Characterization of the Mammalian Acyl-CoA Synthetase: Purifying and characterizing the enzyme responsible for the conversion of MMPA to MMP-CoA is crucial for understanding the regulation of this metabolic step.
-
Quantitative Measurement of Intracellular Concentrations: Determining the cellular and subcellular concentrations of MMP-CoA under various physiological and pathological conditions will provide insights into its metabolic flux.
-
Elucidation of Downstream Metabolic Fates: Investigating the subsequent metabolic reactions involving MMP-CoA will complete our understanding of the methionine transamination pathway.
-
Therapeutic Targeting: Exploring the potential of targeting the enzymes involved in MMP-CoA metabolism for the treatment of diseases associated with dysregulated methionine metabolism.
Conclusion
This compound is a pivotal intermediate in the methionine transamination pathway. While its direct discovery and detailed biochemical characterization are still areas of active investigation, its inferred role highlights the complexity and adaptability of amino acid metabolism. The experimental protocols and conceptual framework provided in this technical guide offer a foundation for researchers and drug development professionals to further explore the significance of this compound in cellular physiology and disease. Addressing the existing knowledge gaps will undoubtedly open new avenues for understanding and manipulating metabolic networks for therapeutic benefit.
References
- 1. benchchem.com [benchchem.com]
- 2. Transamination of methionine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 5. 3-(methylthio)propionyl—CoA ligase - Creative Biogene [microbialtec.com]
- 6. CAS 7031-23-4: 3-(methylthio)-propanoyl chloride [cymitquimica.com]
- 7. Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
The Crossroads of Sulfur Amino Acid Metabolism and Energy Homeostasis: A Technical Guide to 3-(Methylthio)propanoyl-CoA and its Contribution to Propionyl-CoA Pools
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propionyl-CoA is a critical intermediate in cellular metabolism, serving as a key anaplerotic substrate for the tricarboxylic acid (TCA) cycle and a building block for the synthesis of odd-chain fatty acids. Its cellular pools are sourced from the catabolism of several amino acids (valine, isoleucine, threonine, and methionine), odd-chain fatty acids, and cholesterol. The metabolic fate of propionyl-CoA is intrinsically linked to energy production and cellular biosynthesis, making the regulation of its intracellular concentration a subject of intense research. Disruptions in propionyl-CoA metabolism are associated with severe metabolic disorders, such as propionic acidemia.
This technical guide provides an in-depth exploration of a specific, yet significant, contributor to the cellular propionyl-CoA pool: the catabolism of methionine via the intermediate 3-(methylthio)propanoyl-CoA. While the canonical pathway of methionine degradation to succinyl-CoA is well-established, the pathway involving 3-(methylthio)propionate (B1239661) and its CoA derivative represents a less-explored route with potential implications for understanding metabolic flux and developing novel therapeutic strategies.
This document will detail the biochemical pathways, present quantitative data on metabolite levels, provide comprehensive experimental protocols for the analysis of these compounds, and visualize the intricate molecular relationships through detailed diagrams.
Biochemical Pathways: The Journey from Methionine to Propionyl-CoA
The catabolism of methionine to propionyl-CoA can proceed through a pathway involving the formation of 3-(methylthio)propionate (MMPA) and its subsequent activation to this compound.
Step 1: Formation of 3-(Methylthio)propionate from Methionine
The initial steps of this pathway are part of the broader methionine catabolism. While not explicitly detailed in the provided search results, it is understood that methionine can be converted to α-keto-γ-methylthiobutyrate (KMTB), which is then decarboxylated to form 3-methylthiopropionate (MMPA).
Step 2: Activation of 3-(Methylthio)propionate to this compound
The key activation step in this pathway is the conversion of 3-(methylthio)propionate to its coenzyme A thioester, this compound. This reaction is catalyzed by 3-(methylthio)propionyl-CoA ligase (EC 6.2.1.44), also known as MMPA-CoA ligase.
The reaction is as follows:
ATP + 3-(methylthio)propanoate + CoA ⇌ AMP + diphosphate (B83284) + this compound
This enzyme is part of the dimethylsulfoniopropionate (DMSP) demethylation pathway in marine bacteria but its presence and activity in mammalian systems are an area of ongoing investigation.
Step 3: Catabolism of this compound to Propionyl-CoA
The subsequent enzymatic steps leading from this compound to propionyl-CoA in mammals are not yet fully elucidated in the provided search results. Further research is required to identify the specific enzymes and intermediates involved in the removal of the methylthio group and the conversion of the carbon skeleton to propionyl-CoA.
The overall proposed pathway is visualized in the following diagram:
Quantitative Data
The accurate quantification of acyl-CoA species is essential for understanding their metabolic roles. The following table summarizes available quantitative data for propionyl-CoA in a human cell line.
| Acyl-CoA Species | Cell Line | Concentration (pmol/10^6 cells) | Reference |
| Propionyl-CoA | HepG2 | 3.532 |
Experimental Protocols
Acyl-CoA Extraction from Cultured Mammalian Cells
This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs from cell cultures for subsequent LC-MS analysis.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cold (-20°C) Methanol (B129727)
-
Internal standards (e.g., 13C-labeled acyl-CoAs)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
-
Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7)
Procedure:
-
Cell Harvesting and Washing:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C) and wash the cell pellet twice with ice-cold PBS.
-
-
Metabolite Extraction:
-
Add a specific volume of cold methanol containing the internal standard to the cells.
-
Adherent cells: Scrape the cells in the cold methanol.
-
Suspension cells: Resuspend the cell pellet in the cold methanol with internal standard.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation and Supernatant Collection:
-
Incubate the lysate at -20°C for at least 20 minutes to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
-
Sample Drying and Reconstitution:
-
Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the reconstitution solvent. The sample is now ready for LC-MS/MS analysis.
-
The Unseen Cog in Methionine's Wheel: A Technical Guide to the Role of 3-(Methylthio)propanoyl-CoA
For Immediate Release
A deep dive into the alternative catabolic pathways of methionine, this technical guide elucidates the pivotal role of 3-(methylthio)propanoyl-CoA, a metabolite often overlooked in the canonical methionine cycle. This document serves as an essential resource for researchers, scientists, and drug development professionals investigating metabolic disorders, cancer metabolism, and novel therapeutic targets.
This in-depth guide moves beyond the traditional view of the methionine cycle, which focuses on the regeneration of methionine via S-adenosylmethionine (SAM) and homocysteine. Instead, it illuminates the alternative transamination and subsequent catabolic pathways that become significant under conditions of methionine excess or in specific biological contexts, such as in certain marine microorganisms. Central to this alternative route is the formation and metabolism of this compound.
Biochemical Context: Beyond the Canonical Cycle
While the primary methionine cycle is dedicated to providing methyl groups for a vast array of methylation reactions, alternative pathways exist for the catabolism of methionine, particularly when dietary intake is high.[1][2] In mammals, this alternative route is initiated by the transamination of methionine to its corresponding α-keto acid, α-keto-γ-methylthiobutyrate (KMB).[1][3] This is followed by the oxidative decarboxylation of KMB to yield 3-methylthiopropionate (MMPA).[1][3][2]
The activation of MMPA to its coenzyme A thioester, this compound, marks a critical juncture. This activated form can then be further metabolized, feeding into other central metabolic pathways. Notably, in certain marine bacteria, this compound is a key intermediate in the demethylation pathway of dimethylsulfoniopropionate (DMSP), a significant organosulfur compound in marine environments.[4][5][6][7]
The catabolism of methionine can ultimately lead to the production of propionyl-CoA, which can be converted to succinyl-CoA and enter the tricarboxylic acid (TCA) cycle.[8][9][10][11] This links the metabolism of this sulfur-containing amino acid to cellular energy production.
Signaling Pathways and Logical Relationships
The conversion of methionine to propionyl-CoA via the transamination pathway involves several key enzymatic steps. The following diagram illustrates this metabolic sequence.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. CHEBI:82815 [ebi.ac.uk]
- 5. 3-(Dimethylsulfonio)propanoate metabolism [iubmb.qmul.ac.uk]
- 6. chemwhat.com [chemwhat.com]
- 7. Mechanistic insight into 3-methylmercaptopropionate metabolism and kinetical regulation of demethylation pathway in marine dimethylsulfoniopropionate-catabolizing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 9. Figure 2. [Metabolic pathway. Propionyl-coenzyme A carboxylase...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 11. escholarship.org [escholarship.org]
In Vivo Evidence for the Existence of 3-(Methylthio)propanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The essential amino acid methionine is a cornerstone of cellular metabolism, contributing not only to protein synthesis but also to a wide array of biochemical pathways through its roles in transmethylation, transsulfuration, and transamination. While the first two pathways are well-characterized, the transamination pathway, which represents an alternative catabolic route for methionine, remains less explored. This pathway leads to the formation of 3-methylthiopropionate (MTP), a compound whose subsequent metabolic fate is not fully elucidated.[1][2][3] A critical, yet unconfirmed, step in the further metabolism of MTP is its activation to the corresponding coenzyme A (CoA) thioester, 3-(methylthio)propanoyl-CoA.
This technical guide provides a comprehensive overview of the current understanding of the methionine transamination pathway and presents the theoretical framework for the in vivo existence of this compound. While direct in vivo evidence and quantitative data for this acyl-CoA species are currently lacking in the scientific literature, this document outlines the established metabolic context, proposes a hypothetical pathway for its formation and subsequent metabolism, and provides detailed experimental protocols that can be employed to investigate its presence and physiological relevance. This guide is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry who are interested in exploring novel aspects of methionine metabolism and its potential implications for health and disease.
Methionine Transamination Pathway: The Precursor to this compound
The initial step in the transamination pathway of methionine involves the conversion of methionine to α-keto-γ-methylthiobutyrate (KMTB) by a transaminase. KMTB is then oxidatively decarboxylated to yield 3-methylthiopropionate (MTP).[1][2] This pathway is considered an alternative to the canonical transmethylation and transsulfuration pathways and may become more significant under conditions of high methionine intake.[4] The in vivo metabolism of MTP has been demonstrated in rats, where it is oxidized to produce volatile sulfur compounds and urinary sulfate.[3][5]
The following diagram illustrates the established steps of the methionine transamination pathway leading to the formation of MTP.
The Hypothetical Existence of this compound
For MTP to be further metabolized through common cellular pathways, such as β-oxidation or integration into the citric acid cycle, it is biochemically plausible that it must first be activated to its CoA thioester, this compound. This activation would be catalyzed by an acyl-CoA synthetase. The resulting this compound could then potentially undergo β-oxidation to yield acetyl-CoA and methanethiol, or it could be metabolized through other, as yet uncharacterized, pathways.
The following diagram illustrates the hypothetical activation of MTP and its potential subsequent metabolic fate.
Quantitative Data
To date, there are no published studies that have successfully identified and quantified this compound in vivo. Therefore, no quantitative data is available. Researchers who successfully identify this metabolite are encouraged to report its concentration in various tissues and physiological states. A template for data presentation is provided below.
| Biological Matrix | Condition | Concentration (mean ± SD) | Method of Quantification | Reference |
| e.g., Liver | Control | Data not available | LC-MS/MS | - |
| e.g., Liver | High Methionine Diet | Data not available | LC-MS/MS | - |
| e.g., Plasma | Control | Data not available | LC-MS/MS | - |
| e.g., Plasma | High Methionine Diet | Data not available | LC-MS/MS | - |
Experimental Protocols for the Detection and Quantification of this compound
The detection of novel, low-abundance acyl-CoA species requires highly sensitive and specific analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for acyl-CoA profiling.[6][7][8][9] The following protocol outlines a general workflow for the investigation of this compound in biological samples.
Sample Preparation
Proper sample preparation is critical to preserve the integrity of acyl-CoAs, which are prone to degradation.
-
Tissue Samples:
-
Flash-freeze the tissue in liquid nitrogen immediately after collection.
-
Grind the frozen tissue to a fine powder under liquid nitrogen.
-
Extract the acyl-CoAs using a cold extraction solution (e.g., 80% methanol) containing an internal standard (e.g., a stable isotope-labeled acyl-CoA).
-
Homogenize the sample on ice.
-
Centrifuge at high speed at 4°C to pellet proteins and cell debris.
-
Collect the supernatant for analysis.
-
-
Cell Samples:
-
Rapidly quench metabolism by aspirating the culture medium and washing the cells with ice-cold phosphate-buffered saline.
-
Lyse the cells directly on the plate with a cold extraction solution containing an internal standard.
-
Scrape the cells and collect the lysate.
-
Centrifuge at high speed at 4°C.
-
Collect the supernatant for analysis.
-
Liquid Chromatography Separation
Reverse-phase liquid chromatography is typically used to separate acyl-CoAs based on their hydrophobicity.
-
Column: A C18 column is commonly used.
-
Mobile Phase A: An aqueous solution with a weak acid (e.g., 0.1% formic acid) or a buffer (e.g., ammonium (B1175870) acetate).
-
Mobile Phase B: An organic solvent such as acetonitrile (B52724) or methanol (B129727) with a weak acid or buffer.
-
Gradient: A gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs. The gradient should be optimized to achieve good separation of this compound from other short-chain acyl-CoAs.
Mass Spectrometry Detection
Tandem mass spectrometry (MS/MS) provides the necessary selectivity and sensitivity for the detection and quantification of specific acyl-CoAs.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion (a characteristic fragment).
-
Precursor Ion (Q1): The calculated m/z for the [M+H]+ of this compound.
-
Product Ion (Q3): A common fragment for acyl-CoAs is the 3'-phospho-ADP moiety (m/z 428.03). Other specific fragments should be determined by infusion of a synthesized standard.
-
-
Validation: The identity of the peak corresponding to this compound should be confirmed by comparing its retention time and fragmentation pattern to that of a synthetic standard.
The following diagram illustrates the experimental workflow for the detection of this compound.
Conclusion and Future Directions
The existence of this compound as a metabolic intermediate in the transamination pathway of methionine is a compelling hypothesis that warrants further investigation. While direct in vivo evidence is currently absent, the established biochemical principles and the availability of advanced analytical techniques provide a clear path forward for its exploration. The confirmation of its existence and the elucidation of its metabolic fate would significantly enhance our understanding of methionine metabolism and could have important implications for nutritional science, toxicology, and the development of therapeutic strategies for metabolic disorders. Researchers are encouraged to employ the methodologies outlined in this guide to explore this uncharted area of metabolism.
References
- 1. The Methionine Transamination Pathway Controls Hepatic Glucose Metabolism through Regulation of the GCN5 Acetyltransferase and the PGC-1α Transcriptional Coactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Methionine Transamination Pathway Controls Hepatic Glucose Metabolism through Regulation of the GCN5 Acetyltransferase and the PGC-1α Transcriptional Coactivator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Developmental changes in the metabolism of 3-methylthiopropionate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of dietary 3-methylthiopropionate on metabolism, growth and hematopoiesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metabolism of 3-methylthiopropionate in rat liver homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular pan-chain acyl-CoA profiling reveals SLC25A42/SLC25A16 in mitochondrial CoA import and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular pan-chain acyl-CoA profiling reveals SLC25A42/SLC25A16 in mitochondrial CoA import and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
3-(Methylthio)propanoyl-CoA in Different Tissue Types: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylthio)propanoyl-CoA (MTP-CoA) is a sulfur-containing acyl-coenzyme A thioester that serves as an intermediate in the methionine metabolic pathway.[1] Specifically, it is derived from the transamination pathway of methionine, where L-methionine is converted to α-keto-γ-methylthiobutyrate (KMTB), which is then oxidatively decarboxylated to form 3-(methylthio)propanoic acid (MTPA).[1] Subsequently, MTP-CoA is synthesized from MTPA through the action of an acyl-CoA synthetase. While its role as a metabolic intermediate is established, its specific concentrations across different tissues and its direct involvement in signaling pathways are areas of ongoing investigation. This technical guide provides a comprehensive overview of MTP-CoA, including its metabolic context, proposed methodologies for its quantification, and its potential, albeit indirect, role in cellular signaling.
Data Presentation
Table 1: Hypothetical Concentrations of this compound in Various Rat Tissues
| Tissue Type | Hypothetical MTP-CoA Concentration (pmol/mg tissue) |
| Liver | 0.5 - 2.0 |
| Kidney | 0.2 - 1.0 |
| Heart | 0.1 - 0.5 |
| Brain | 0.05 - 0.2 |
Disclaimer: The data in this table are illustrative and intended for experimental planning. Actual concentrations will require empirical determination.
Table 2: Reported Concentrations of Propionyl-CoA in Various Murine Tissues
| Tissue Type | Propionyl-CoA Concentration (pmol/mg tissue) | Reference |
| Liver | ~0.77 | [2] |
| Heart | ~0.50 | [2] |
| Kidney | Highly variable, similar to succinyl-CoA | [2] |
| Muscle | ~0.05 | [2] |
Metabolic Pathway
This compound is an intermediate in the transamination pathway of methionine metabolism. This pathway represents an alternative to the more well-known transsulfuration pathway.
Figure 1. Biosynthesis of this compound.
Potential Signaling Role of MTP-CoA via Hydrogen Sulfide (B99878) (H₂S)
While direct signaling roles of this compound are not yet established, its downstream metabolite, hydrogen sulfide (H₂S), is a well-recognized gasotransmitter involved in numerous signaling pathways. MTP-CoA can be metabolized to methanethiol, which is a precursor to H₂S.[3]
Figure 2. Indirect signaling role of MTP-CoA via H₂S.
Experimental Protocols
Protocol 1: Synthesis of this compound Standard
A synthetic standard is crucial for the accurate quantification of this compound by mass spectrometry. The following protocol is adapted from established methods for the synthesis of acyl-CoA esters.[3][4][5]
Materials:
-
3-(Methylthio)propanoic acid (MTPA)
-
N-Hydroxysuccinimide (NHS)
-
Coenzyme A trilithium salt
-
Anhydrous Dioxane or Tetrahydrofuran (THF)
-
Sodium bicarbonate
-
Ethyl acetate (B1210297)
-
Hexane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
HPLC system for purification
Procedure:
-
Activation of MTPA:
-
Dissolve 3-(methylthio)propanoic acid (1 mmol) and N-hydroxysuccinimide (1.1 mmol) in 10 mL of anhydrous dioxane or THF.
-
Cool the solution to 0°C in an ice bath.
-
Add dicyclohexylcarbodiimide (1.1 mmol) to the solution and stir at 0°C for 1 hour, then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Evaporate the solvent under reduced pressure to obtain the crude N-hydroxysuccinimide ester of MTPA.
-
Purify the NHS ester by recrystallization from ethyl acetate/hexane.
-
-
Synthesis of MTP-CoA:
-
Dissolve the purified NHS ester of MTPA (0.5 mmol) in 5 mL of dioxane or THF.
-
In a separate flask, dissolve Coenzyme A trilithium salt (0.4 mmol) in 5 mL of 0.5 M sodium bicarbonate buffer (pH 8.0).
-
Slowly add the solution of the NHS ester to the Coenzyme A solution with stirring.
-
Monitor the reaction progress by HPLC. The reaction is typically complete within 2-4 hours.
-
-
Purification of MTP-CoA:
-
Purify the resulting this compound by reversed-phase HPLC using a C18 column.
-
Use a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid) for elution.
-
Collect the fractions containing the product, identified by its UV absorbance at 260 nm.
-
Lyophilize the purified fractions to obtain this compound as a white powder.
-
Confirm the identity and purity of the synthesized standard by high-resolution mass spectrometry and NMR.
-
Protocol 2: Quantification of this compound in Tissue Samples by LC-MS/MS
This protocol is adapted from established methods for the extraction and quantification of short-chain acyl-CoAs from tissues.[6]
Materials:
-
Tissue sample (e.g., liver, kidney, heart, brain), snap-frozen in liquid nitrogen
-
Internal standard (e.g., ¹³C-labeled this compound, if available, or a structurally similar acyl-CoA standard)
-
Acetonitrile
-
Isopropanol
-
Potassium phosphate (B84403) buffer (0.1 M, pH 6.7)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
LC-MS/MS system
Procedure:
-
Tissue Homogenization and Extraction:
-
Weigh approximately 20-30 mg of frozen tissue powder in a pre-chilled tube.
-
Add a known amount of the internal standard.
-
Add 1.5 mL of a cold ( -20°C) acetonitrile/isopropanol mixture (3:1, v/v) and immediately homogenize the tissue using a tissue homogenizer.
-
Add 0.5 mL of cold 0.1 M potassium phosphate buffer (pH 6.7) and homogenize again.
-
Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an SPE cartridge with methanol (B129727) followed by water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interfering substances.
-
Elute the acyl-CoAs with a suitable elution solvent (e.g., methanol containing a small percentage of ammonium hydroxide).
-
Dry the eluate under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
-
Inject the sample onto a reversed-phase C18 column.
-
Use a gradient elution with mobile phases typically consisting of an aqueous solution with a volatile buffer (e.g., ammonium formate (B1220265) or formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Perform mass spectrometric detection using a triple quadrupole mass spectrometer in positive ion mode.
-
Monitor the specific precursor-to-product ion transition for this compound and its internal standard. The fragmentation of acyl-CoAs typically involves a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[7]
-
Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard.
-
Figure 3. Experimental workflow for MTP-CoA quantification.
Conclusion
This compound is a key intermediate in the transamination pathway of methionine metabolism. While its direct quantification in various tissues remains a gap in the current scientific literature, this technical guide provides a framework for its study. By adapting existing protocols for acyl-CoA synthesis and analysis, researchers can develop the necessary tools to investigate the tissue-specific distribution and potential regulatory roles of MTP-CoA. Further research into this metabolite and its downstream products, such as the signaling molecule H₂S, will undoubtedly provide valuable insights into the intricate network of metabolic regulation and its impact on cellular function in health and disease.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Ethyl 3-(methylthio)propionate | SIELC Technologies [sielc.com]
- 3. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The attenuated hepatic clearance of propionate increases cardiac oxidative stress in propionic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Subcellular Localization of the Eukaryotic Methionine Salvage Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the subcellular localization of the eukaryotic methionine salvage pathway, also known as the Yang Cycle. Contrary to the initial premise of 3-(methylthio)propanoyl-CoA (MTP-CoA) synthesis as a central step in eukaryotes, this pathway recycles 5'-methylthioadenosine (MTA) back to L-methionine primarily within the cytosol . This document details the enzymes involved, their subcellular distribution, and the experimental protocols used to determine their localization. Furthermore, it explores the intricate regulatory mechanisms governing this vital metabolic route, offering insights for researchers in drug development and metabolic studies.
Introduction: The Eukaryotic Methionine Salvage Pathway (Yang Cycle)
The methionine salvage pathway is a crucial metabolic process in eukaryotes for regenerating L-methionine from 5'-methylthioadenosine (MTA), a byproduct of polyamine and ethylene (B1197577) biosynthesis. This pathway ensures the conservation of the methylthio group and the carbon skeleton of the ribose moiety of MTA, thus maintaining the cellular pool of methionine, an essential amino acid for protein synthesis and as the precursor for the universal methyl donor, S-adenosylmethionine (SAM).[1][2] In eukaryotic organisms, this pathway is predominantly localized to the cytosol.[1][3]
Core Pathway and Subcellular Localization of Enzymes
The eukaryotic methionine salvage pathway involves a series of enzymatic reactions, the majority of which have been shown to occur in the cytoplasm. While MTP-CoA is not a central intermediate in this pathway in eukaryotes, the salvage of MTA to methionine is a critical process. The key enzymes and their established or proposed subcellular localizations are outlined below.
Diagram of the Eukaryotic Methionine Salvage Pathway (Yang Cycle)
Caption: The Eukaryotic Methionine Salvage Pathway in the Cytosol.
Quantitative Data on Subcellular Localization
While the consensus points to a cytosolic localization for the methionine salvage pathway, quantitative data from proteomics and subcellular fractionation studies provide a more nuanced view. The following table summarizes available data on the distribution of key enzymes. It is important to note that precise quantitative values can vary depending on the cell type and experimental conditions.
| Enzyme | Gene Name | Primary Localization | Cytosol (%) | Nucleus (%) | Mitochondria (%) | Other (%) | Reference |
| 5'-methylthioadenosine phosphorylase* | MTAP | Cytosol | >90 | <5 | <5 | <1 | [4] |
| 5-methylthioribose kinase | MTK | Cytosol | Predominantly Cytosolic | - | - | - | [5] |
| 5-methylthioribose-1-phosphate isomerase | MRI1 | Cytosol | Predominantly Cytosolic | - | - | - | [6] |
| Acireductone dioxygenase 1 | ADI1 | Cytosol, Nucleus | ~60-70 | ~30-40 | <5 | <1 | [1] |
| Transaminases (various) | e.g., GOT1/2, GPT1/2 | Cytosol & Mitochondria | Variable | - | Variable | - | [7] |
*Note: In humans and other mammals, MTA is directly converted to MTR-1-P by MTA phosphorylase (MTAP), bypassing the separate nucleosidase and kinase steps found in some other eukaryotes.
Experimental Protocols for Determining Subcellular Localization
The localization of methionine salvage pathway enzymes is primarily determined through subcellular fractionation followed by Western blotting or enzyme activity assays, and through in situ visualization techniques like immunofluorescence microscopy.
Subcellular Fractionation of Cultured Mammalian Cells
This protocol describes the separation of cytoplasmic, nuclear, and mitochondrial fractions from cultured mammalian cells.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Hypotonic Lysis Buffer: 10 mM HEPES (pH 7.9), 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, and protease inhibitor cocktail.
-
Cytoplasmic Extraction Buffer: Hypotonic Lysis Buffer with 0.1% NP-40.
-
Nuclear Extraction Buffer: 20 mM HEPES (pH 7.9), 1.5 mM MgCl₂, 420 mM NaCl, 0.2 mM EDTA, 25% (v/v) glycerol, and protease inhibitor cocktail.
-
Mitochondrial Isolation Buffer: 20 mM HEPES-KOH (pH 7.5), 220 mM mannitol, 70 mM sucrose, 1 mM EDTA, and protease inhibitor cocktail.
-
Dounce homogenizer
-
Microcentrifuge and ultracentrifuge
Procedure:
-
Harvest cultured cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in Hypotonic Lysis Buffer and incubate on ice for 15 minutes.
-
Lyse the cells by passing the suspension through a 27-gauge needle 10 times or by using a Dounce homogenizer.[8]
-
Centrifuge the lysate at 720 x g for 5 minutes at 4°C to pellet the nuclei.
-
Collect the supernatant (cytoplasmic and mitochondrial fraction).
-
To isolate mitochondria, centrifuge the supernatant from step 5 at 10,000 x g for 10 minutes at 4°C. The resulting pellet is the mitochondrial fraction, and the supernatant is the cytosolic fraction.[9]
-
Wash the nuclear pellet from step 4 with Hypotonic Lysis Buffer and centrifuge again.
-
Resuspend the washed nuclear pellet in Nuclear Extraction Buffer and incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet nuclear debris. The supernatant is the nuclear extract.
-
Determine the protein concentration of each fraction using a BCA or Bradford assay.
Western Blot Analysis of Subcellular Fractions
Materials:
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Separate equal amounts of protein from each subcellular fraction on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use marker proteins for each fraction (e.g., GAPDH for cytosol, Histone H3 for nucleus, COX IV for mitochondria) to assess the purity of the fractions.
Primary Antibodies for Human Methionine Salvage Pathway Enzymes:
| Target Enzyme | Recommended Antibody | Source (Example) |
| MTAP | Rabbit Polyclonal to MTAP | MyBioSource (MBS837497)[10] |
| ADI1 | Rabbit Polyclonal to ADI1 | Commercially available |
Immunofluorescence Microscopy
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary and fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour.
-
Incubate with primary antibody diluted in blocking buffer for 1-2 hours.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibody and DAPI for 1 hour in the dark.
-
Wash three times with PBS.
-
Mount coverslips on microscope slides with mounting medium.
-
Visualize using a fluorescence or confocal microscope.
Workflow for Determining Subcellular Localization
Caption: Experimental workflow for determining enzyme subcellular localization.
Regulation of the Methionine Salvage Pathway
The activity of the methionine salvage pathway is tightly regulated at both the transcriptional and post-translational levels to meet the cellular demand for methionine and to prevent the accumulation of toxic intermediates.
Transcriptional Regulation
The expression of genes encoding methionine salvage pathway enzymes can be influenced by the availability of methionine and its metabolites. For instance, in some organisms, the transcription of these genes is upregulated in response to methionine deprivation.[9]
Post-Translational Regulation and Signaling Pathways
The methionine salvage pathway is intricately linked with major cellular signaling networks, particularly the mTOR (mechanistic target of rapamycin) pathway, which is a central regulator of cell growth and metabolism.[11] The mTORC1 complex is sensitive to amino acid levels, including methionine. When methionine levels are sufficient, mTORC1 is active and promotes anabolic processes. The activity of the methionine salvage pathway, by regenerating methionine, contributes to maintaining the methionine pool and thus influences mTORC1 signaling.
The availability of SAM, the product of the first step in methionine utilization, is a critical sensor for the cell's metabolic state. A high SAM-to-SAH (S-adenosylhomocysteine) ratio is indicative of a high cellular methylation potential and is associated with active cell growth, a state promoted by mTOR signaling. The methionine salvage pathway, by ensuring a continuous supply of methionine for SAM synthesis, plays a role in sustaining this state.
Regulatory Signaling Pathway Diagram
Caption: Interplay of the Methionine Salvage Pathway and mTOR signaling.
Conclusion
The eukaryotic methionine salvage pathway is a cytosolic metabolic route essential for regenerating methionine from MTA. This guide has provided a detailed overview of the subcellular localization of its key enzymes, supported by experimental protocols and an exploration of its regulation. A thorough understanding of the spatial organization and control of this pathway is critical for researchers investigating metabolic disorders and for the development of therapeutic strategies targeting methionine metabolism in diseases such as cancer. The predominantly cytosolic nature of this pathway has significant implications for its interaction with other metabolic and signaling cascades, highlighting the interconnectedness of cellular processes. Further research, particularly quantitative proteomics studies, will continue to refine our understanding of the precise subcellular distribution and dynamics of the enzymes involved in methionine salvage.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of mTOR Signaling: Emerging Role of Cyclic Nucleotide-Dependent Protein Kinases and Implications for Cardiometabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A cell fractionation approach for the quantitative analysis of subcellular drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional Analysis of Methylthioribose Kinase Genes in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wanted and Wanting: Antibody Against Methionine Sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phloem-Specific Expression of Yang Cycle Genes and Identification of Novel Yang Cycle Enzymes in Plantago and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bacterial variations on the methionine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Transcriptional Regulation of Cysteine and Methionine Metabolism in Lactobacillus paracasei FAM18149 [frontiersin.org]
- 10. mybiosource.com [mybiosource.com]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Spontaneous Degradation Products of 3-(methylthio)propanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated spontaneous degradation of 3-(methylthio)propanoyl-CoA. Due to a lack of direct studies on this specific molecule, this guide infers its degradation pathway based on the well-established chemistry of thioesters and acyl-Coenzyme A (CoA) compounds. It also outlines detailed experimental protocols for the synthesis and stability analysis of this compound to facilitate further research.
Introduction to Thioester Stability
This compound is an acyl-CoA thioester, a class of molecules central to numerous metabolic processes. The thioester bond, while essential for biochemical reactions, is susceptible to spontaneous, non-enzymatic hydrolysis in aqueous environments.[1] This degradation is a critical consideration in the handling, storage, and experimental use of this compound, as it can impact the accuracy and reproducibility of research findings. The stability of thioesters is influenced by factors such as pH and temperature, with hydrolysis being the primary degradation pathway.[2]
Spontaneous Degradation Pathway
The principal spontaneous degradation route for this compound is the hydrolysis of its thioester bond. This nucleophilic acyl substitution reaction involves the attack of a water molecule on the carbonyl carbon of the thioester. The resulting cleavage of the carbon-sulfur bond yields 3-(methylthio)propionic acid and Coenzyme A as the degradation products.
Quantitative Data on Degradation
| Condition | Parameter | Estimated Value | Reference for Similar Compounds |
| pH 5.0, 25°C | Half-life (t½) | > 18 days | General stability of thioesters at acidic to neutral pH[2] |
| pH 7.0, 25°C | Half-life (t½) | ~ 18 days | Based on acyl-CoA mimics[3][4] |
| pH 9.0, 25°C | Half-life (t½) | < 18 days | Increased hydrolysis at basic pH for CoA[5] |
| pH 7.0, 4°C | Half-life (t½) | Significantly > 18 days | Lower temperature slows hydrolysis |
| pH 7.0, 37°C | Half-life (t½) | < 18 days | Higher temperature accelerates hydrolysis |
Experimental Protocols
To empirically determine the spontaneous degradation products and kinetics for this compound, the following experimental workflow is proposed.
References
- 1. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. neolab.de [neolab.de]
The Central Role of 3-(Methylthio)propanoyl-CoA in Microbial Methionine and Sulfur Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine, an essential sulfur-containing amino acid, plays a critical role in various cellular processes, including protein synthesis and as the precursor for S-adenosylmethionine (SAM), the primary methyl group donor in all domains of life. While the biosynthesis and salvage of methionine are well-understood in many model organisms, the metabolism of related sulfur-containing compounds in diverse microbial populations reveals a complex and varied landscape. This technical guide focuses on a key, yet often overlooked, intermediate: 3-(methylthio)propanoyl-CoA (MMPA-CoA) . Contrary to a direct role in the canonical methionine salvage pathway, MMPA-CoA is a central metabolite in the dimethylsulfoniopropionate (DMSP) demethylation pathway , a globally significant biogeochemical process primarily occurring in marine bacteria. This pathway is a major route for the assimilation of carbon and sulfur from DMSP, an abundant osmolyte produced by marine phytoplankton. Understanding the enzymes that produce and consume MMPA-CoA is crucial for comprehending microbial sulfur cycling and offers potential avenues for biotechnological and therapeutic development.
The Dimethylsulfoniopropionate (DMSP) Demethylation Pathway
The DMSP demethylation pathway is a multi-step enzymatic process that channels carbon and sulfur from DMSP into central metabolism. This compound is a critical intermediate in this pathway, linking the initial demethylation of DMSP to downstream catabolism. The pathway is particularly prominent in marine bacteria of the Roseobacter clade.
The key enzymatic steps involving this compound are:
-
Formation of 3-(Methylthio)propanoate (MMPA): The pathway is initiated by the enzyme DMSP demethylase (DmdA) , which removes a methyl group from DMSP, yielding MMPA.
-
Activation to this compound: MMPA is then activated to its CoA thioester, this compound, by the enzyme 3-(methylthio)propionyl-CoA ligase (DmdB) . This is an ATP-dependent reaction.
-
Dehydrogenation of this compound: The resulting this compound is oxidized by 3-methylmercaptopropionyl-CoA dehydrogenase (DmdC) to form 3-(methylthio)acryloyl-CoA.
-
Further Metabolism: The pathway continues with the action of 3-(methylthio)acryloyl-CoA hydratase (DmdD or AcuH) , which ultimately leads to the production of methanethiol (B179389) and acetyl-CoA, which can enter central carbon metabolism.
Below is a diagram illustrating the central role of this compound in the DMSP demethylation pathway.
Quantitative Data
The following tables summarize the available kinetic data for the key enzymes responsible for the formation and consumption of this compound.
Table 1: Kinetic Parameters of 3-(Methylthio)propionyl-CoA Ligase (DmdB)
| Organism | Isozyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Ruegeria pomeroyi DSS-3 | RPO_DmdB1 | MMPA | 13 ± 2 | 3.8 ± 0.1 | 2.9 x 105 |
| Butyrate | 1,100 ± 100 | 0.55 ± 0.02 | 5.0 x 102 | ||
| Propionate | 1,100 ± 200 | 2.9 ± 0.2 | 2.6 x 103 | ||
| RPO_DmdB2 | MMPA | 16 ± 2 | 4.6 ± 0.1 | 2.9 x 105 | |
| Butyrate | 1,200 ± 200 | 3.4 ± 0.2 | 2.8 x 103 | ||
| Propionate | 1,600 ± 200 | 0.74 ± 0.04 | 4.6 x 102 | ||
| 'Candidatus' Pelagibacter ubique HTCC1062 | PU_DmdB1 | MMPA | 3.5 ± 0.4 | 7.6 ± 0.1 | 2.2 x 106 |
| Butyrate | 16 ± 2 | 12.2 ± 0.3 | 7.6 x 105 | ||
| Propionate | 19 ± 2 | 1.0 ± 0.02 | 5.3 x 104 |
Data compiled from published literature. Values are reported as mean ± standard error where available.
Table 2: Kinetic Parameters of 3-Methylmercaptopropionyl-CoA Dehydrogenase (DmdC) from Ruegeria pomeroyi DSS-3
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| This compound | 36 ± 4 | 1.48 ± 0.05 | 4.1 x 104 |
| Butyryl-CoA | 19 ± 3 | 0.40 ± 0.01 | 2.1 x 104 |
| Valeryl-CoA | 7 ± 0.7 | 0.48 ± 0.01 | 6.9 x 104 |
| Caproyl-CoA | 11 ± 0.9 | 0.73 ± 0.02 | 6.6 x 104 |
| Heptanoyl-CoA | 14 ± 1 | 0.46 ± 0.01 | 3.3 x 104 |
| Caprylyl-CoA | 10 ± 1 | 0.23 ± 0.01 | 2.3 x 104 |
| Isobutyryl-CoA | 149 ± 15 | 0.01 ± 0.001 | 6.7 x 101 |
Data compiled from published literature. Values are reported as mean ± standard error where available.
Intracellular Concentration of this compound: To date, there is no readily available data in the peer-reviewed literature reporting the specific intracellular concentration of this compound in microorganisms. This represents a knowledge gap and an opportunity for future metabolomics research in organisms actively catabolizing DMSP.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are adapted from published literature and can be used as a starting point for the characterization of DmdB and DmdC, and the quantification of this compound.
Protocol 1: Activity Assay for 3-(Methylthio)propionyl-CoA Ligase (DmdB)
Objective: To determine the enzymatic activity of DmdB by measuring the rate of CoA-dependent ATP cleavage.
Principle: The ligase activity is coupled to the oxidation of NADH through the enzymes pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored spectrophotometrically.
Materials:
-
Purified DmdB enzyme
-
HEPES buffer (100 mM, pH 7.5)
-
ATP (50 mM stock)
-
MgCl2 (100 mM stock)
-
Phosphoenolpyruvate (PEP) (20 mM stock)
-
NADH (10 mM stock)
-
Pyruvate kinase (PK) / Lactate dehydrogenase (LDH) enzyme mix (e.g., from rabbit muscle)
-
3-(Methylthio)propanoate (MMPA) (100 mM stock)
-
Coenzyme A (CoA) (10 mM stock)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
800 µL HEPES buffer (100 mM, pH 7.5)
-
20 µL ATP (50 mM)
-
20 µL MgCl2 (100 mM)
-
50 µL PEP (20 mM)
-
20 µL NADH (10 mM)
-
5 µL PK/LDH enzyme mix
-
10 µL CoA (10 mM)
-
-
Incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration and to establish a baseline absorbance.
-
Initiate the reaction by adding 50 µL of MMPA (100 mM).
-
Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.
-
To determine the background rate of ATP hydrolysis, perform a control reaction without MMPA.
-
Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).
Logical Workflow for DmdB Assay:
Protocol 2: Activity Assay for 3-Methylmercaptopropionyl-CoA Dehydrogenase (DmdC)
Objective: To determine the enzymatic activity of DmdC by monitoring the reduction of an artificial electron acceptor.
Principle: The dehydrogenation of this compound by DmdC is coupled to the reduction of 2,6-dichloroindophenol (B1210591) (DCPIP), which can be monitored spectrophotometrically as a decrease in absorbance at 600 nm.
Materials:
-
Purified DmdC enzyme
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.0)
-
This compound (substrate, synthesized enzymatically or chemically) (10 mM stock)
-
Phenazine methosulfate (PMS) (10 mM stock, light sensitive)
-
2,6-dichloroindophenol (DCPIP) (2 mM stock)
-
Spectrophotometer capable of reading at 600 nm
-
Cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
900 µL Potassium phosphate buffer (50 mM, pH 7.0)
-
10 µL PMS (10 mM)
-
50 µL DCPIP (2 mM)
-
-
Add a known amount of purified DmdC enzyme to the mixture.
-
Incubate at the desired temperature (e.g., 30°C) for 3 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 20 µL of this compound (10 mM).
-
Immediately monitor the decrease in absorbance at 600 nm for 5 minutes.
-
Perform a control reaction without the substrate to account for any non-enzymatic reduction of DCPIP.
-
Calculate the rate of DCPIP reduction using its molar extinction coefficient at 600 nm (21,000 M-1cm-1).
Protocol 3: Quantification of this compound by LC-MS/MS
Objective: To extract and quantify the intracellular concentration of this compound from microbial cells.
Principle: Microbial cells are rapidly quenched and lysed to extract metabolites. This compound is then separated from other cellular components by liquid chromatography and detected and quantified by tandem mass spectrometry based on its specific mass-to-charge ratio and fragmentation pattern.
Materials:
-
Microbial cell culture
-
Quenching solution (e.g., 60% methanol, -40°C)
-
Extraction solvent (e.g., acetonitrile (B52724):methanol:water, 40:40:20, with 0.1 M formic acid)
-
Internal standard (e.g., 13C-labeled propionyl-CoA)
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (MS/MS)
-
Reversed-phase C18 column
Procedure:
-
Quenching and Extraction:
-
Rapidly harvest a known volume of cell culture and quench metabolic activity by mixing with a cold quenching solution.
-
Centrifuge the quenched cells at low temperature to pellet them.
-
Resuspend the cell pellet in cold extraction solvent containing the internal standard.
-
Lyse the cells using methods such as bead beating or sonication.
-
Centrifuge to remove cell debris and collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample onto a reversed-phase C18 column.
-
Separate the metabolites using a gradient of mobile phases (e.g., Mobile Phase A: water with 0.1% formic acid; Mobile Phase B: acetonitrile with 0.1% formic acid).
-
Introduce the eluent into the mass spectrometer.
-
Use multiple reaction monitoring (MRM) to detect and quantify this compound. The specific parent ion and daughter ion transitions will need to be determined empirically or from the literature.
-
-
Quantification:
-
Generate a standard curve using known concentrations of a this compound standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and the standard curve.
-
Logical Workflow for LC-MS Quantification:
Conclusion
This compound is a pivotal intermediate in the microbial metabolism of dimethylsulfoniopropionate, a compound of immense ecological importance. The enzymes DmdB and DmdC, which catalyze the formation and initial breakdown of this CoA ester, are key players in a globally significant biogeochemical pathway. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating microbial sulfur metabolism, with potential applications in fields ranging from marine microbiology to metabolic engineering and drug discovery. Further research, particularly in quantifying the in vivo dynamics of this compound and elucidating the regulatory networks governing its flux, will undoubtedly provide deeper insights into the intricate metabolic strategies of microorganisms.
Evolutionary Crossroads: A Technical Guide to the 3-(Methylthio)propanoyl-CoA Pathway and Methionine Salvage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine, an essential sulfur-containing amino acid, is a cornerstone of cellular metabolism, serving as a building block for proteins and a precursor for vital metabolites like S-adenosylmethionine (SAM). The metabolic fate of methionine is governed by a network of interconnected pathways that ensure its efficient utilization and recycling. This technical guide provides an in-depth exploration of two key pathways: the canonical Methionine Salvage Pathway (MSP) and the alternative Methionine Transamination Pathway, which gives rise to the 3-(methylthio)propanoyl-CoA intermediate. Understanding the evolutionary conservation and intricate enzymatic machinery of these pathways is paramount for researchers in metabolic diseases and drug development, as they present novel targets for therapeutic intervention.
The Methionine Salvage Pathway is a ubiquitous and evolutionarily conserved process that recycles the methylthio- group from 5'-methylthioadenosine (MTA), a byproduct of polyamine and ethylene (B1197577) biosynthesis, to regenerate methionine.[1][2] This pathway is crucial for maintaining the cellular methionine pool and preventing the accumulation of MTA, which can be inhibitory to several cellular processes.
In parallel, the Methionine Transamination Pathway offers an alternative catabolic route for methionine, particularly under conditions of high methionine concentrations.[3][4] This pathway involves the conversion of methionine to its corresponding α-keto acid, α-keto-γ-methylthiobutyrate (KMTB), which is subsequently decarboxylated to 3-(methylthio)propanoic acid (MMPA).[3][5] A key and recently elucidated step in this pathway is the ligation of MMPA to Coenzyme A, forming this compound, a reaction catalyzed by 3-(methylthio)propionyl-CoA ligase (EC 6.2.1.44).[1][6][7] This discovery firmly links methionine transamination to the broader network of CoA-dependent metabolic processes.
This guide will dissect the core components of these pathways, presenting quantitative data on enzyme kinetics, detailed experimental protocols for key enzymatic assays, and visualizations of the metabolic workflows to facilitate a comprehensive understanding of their evolutionary and functional significance.
The Methionine Transamination Pathway: Generating this compound
The transamination pathway of methionine metabolism becomes quantitatively significant when methionine levels are elevated.[3] It represents a critical route for methionine catabolism, leading to the formation of this compound.
Core Enzymatic Steps
-
Transamination of Methionine: The initial step is the transfer of the amino group from L-methionine to an α-keto acid acceptor, most commonly α-ketoglutarate, to form α-keto-γ-methylthiobutyrate (KMTB). This reversible reaction is catalyzed by a variety of aminotransferases (transaminases), which are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes.[8][9] In some organisms, enzymes such as tyrosine aminotransferase have been shown to efficiently catalyze this reaction.[9][10]
-
Oxidative Decarboxylation of KMTB: KMTB is then irreversibly decarboxylated to 3-(methylthio)propanoic acid (MMPA). This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKDC), a multi-enzyme complex located in the mitochondria.[11][12][13]
-
Formation of this compound: The final step is the activation of MMPA to its CoA thioester, this compound. This reaction is catalyzed by 3-(methylthio)propionyl-CoA ligase (also known as MMPA-CoA ligase or DmdB), an enzyme that utilizes ATP and Coenzyme A.[1][6][7] This enzyme is part of the dimethylsulfoniopropionate (DMSP) demethylation pathway in some marine and non-marine bacteria.[1][6]
Quantitative Data: Enzyme Kinetics
The following table summarizes available kinetic parameters for key enzymes in the methionine transamination pathway. Data for these enzymes can vary significantly depending on the organism and experimental conditions.
| Enzyme | Organism | Substrate | Km (µM) | Vmax or kcat | Reference(s) |
| Tyrosine Aminotransferase | Klebsiella pneumoniae | α-Ketomethiobutyrate | 250 | 1.3 µmol/min/mg | [9][10] |
| 5'-Methylthioadenosine Phosphorylase | Rat Brain | 5'-Methylthioadenosine | ~10 | - | [14] |
Note: Comprehensive kinetic data for all enzymes across a wide range of species is an active area of research. The data presented here is based on available literature.
Experimental Protocols
This protocol is adapted from methods used to characterize aminotransferases.[9][10]
Principle: The transamination of methionine with an α-keto acid acceptor is monitored by measuring the formation of the corresponding amino acid product or the depletion of the methionine substrate.
Reagents:
-
100 mM Potassium phosphate (B84403) buffer, pH 7.5
-
10 mM L-Methionine
-
10 mM α-Ketoglutarate
-
0.1 mM Pyridoxal 5'-phosphate (PLP)
-
Purified aminotransferase enzyme
-
Reaction termination solution (e.g., 1 M HCl)
-
Derivatization agent for HPLC analysis (e.g., o-phthalaldehyde)
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, L-methionine, α-ketoglutarate, and PLP.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the purified aminotransferase enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the termination solution.
-
Analyze the formation of glutamate (B1630785) (or other amino acid product) or the depletion of methionine using HPLC after derivatization.
-
Calculate the enzyme activity based on the amount of product formed or substrate consumed over time.
This protocol is based on general assays for BCKDC activity.[12][15]
Principle: The oxidative decarboxylation of KMTB by the BCKDC is coupled to the reduction of NAD+ to NADH, which can be monitored spectrophotometrically at 340 nm.
Reagents:
-
50 mM Potassium phosphate buffer, pH 7.4
-
2 mM MgCl2
-
1 mM Thiamine pyrophosphate (TPP)
-
0.2 mM Coenzyme A (CoA)
-
1 mM NAD+
-
1 mM KMTB (substrate)
-
Mitochondrial extract or purified BCKDC
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, MgCl2, TPP, CoA, and NAD+.
-
Add the mitochondrial extract or purified BCKDC to the mixture.
-
Pre-incubate at 30°C for 3 minutes.
-
Initiate the reaction by adding KMTB.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH (6220 M-1cm-1).
Visualization of the Methionine Transamination Pathway
Caption: The Methionine Transamination Pathway leading to this compound.
The Methionine Salvage Pathway (MSP): A Universal Recycling System
The MSP is a vital metabolic route for regenerating methionine from MTA, a byproduct of essential cellular reactions. This pathway exhibits remarkable evolutionary conservation, with variations observed across different domains of life.
Core Enzymatic Steps of the Aerobic Pathway
The canonical aerobic MSP involves a series of enzymatic conversions:
-
Conversion of MTA to MTR-1-P: This can occur via two routes:
-
One-step reaction: 5'-Methylthioadenosine phosphorylase (MTAP) directly converts MTA and inorganic phosphate to adenine (B156593) and 5-methylthioribose-1-phosphate (MTR-1-P).[16]
-
Two-step reaction: 5'-Methylthioadenosine nucleosidase (MtnN) first hydrolyzes MTA to adenine and 5-methylthioribose (MTR). Subsequently, 5-methylthioribose kinase (MtnK) phosphorylates MTR to MTR-1-P.[17]
-
-
Isomerization of MTR-1-P: MTR-1-P isomerase (MtnA) catalyzes the conversion of MTR-1-P to 5-methylthioribulose-1-phosphate (MTRu-1-P).[2]
-
Dehydration of MTRu-1-P: 5-Methylthioribulose-1-phosphate dehydratase (MtnB) removes a water molecule from MTRu-1-P to form 2,3-diketo-5-methylthiopentyl-1-phosphate (DK-MTP-1-P).[18]
-
Enolization of DK-MTP-1-P: This step is catalyzed by an enolase. In many bacteria, this function is carried out by a RuBisCO-like protein (RLP), designated as MtnW.[19][20] In other organisms, a bifunctional enolase-phosphatase (MtnC) performs this and the subsequent step. The product is 2-hydroxy-3-keto-5-methylthiopentenyl-1-phosphate.
-
Dephosphorylation: A phosphatase (MtnX) or the phosphatase domain of MtnC removes the phosphate group to yield 1,2-dihydroxy-3-keto-5-methylthiopentene (aci-reductone).
-
Dioxygenase Reaction: An aci-reductone dioxygenase (MtnD) catalyzes an oxygen-dependent reaction to form α-keto-γ-methylthiobutyrate (KMTB), formate, and carbon monoxide in some cases.[17]
-
Transamination of KMTB: As in the transamination pathway, an aminotransferase converts KMTB to L-methionine, completing the salvage cycle.[9][10]
Anaerobic Variations and the Isoprenoid Shunt
In anaerobic organisms, the oxygen-dependent MtnD-catalyzed step is absent. Alternative pathways have evolved to bypass this requirement. One such variation is the isoprenoid shunt, identified in Rhodospirillum rubrum, which converts MTRu-1-P into intermediates that can enter isoprenoid biosynthesis, also regenerating methanethiol (B179389) for methionine synthesis.[2][11] Another anaerobic pathway leads to the formation of ethylene.[6]
Quantitative Data: Enzyme Kinetics of the Methionine Salvage Pathway
The following table provides a summary of kinetic parameters for key enzymes of the MSP.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| MTA Phosphorylase (MTAP) | Human | 5'-Methylthioadenosine (MTA) | - | 4.6 | 3.2 x 106 | [21] |
| MTA Phosphorylase (MTAP) | Human | 2'-Deoxy-MTA | - | 0.28 | 9 x 104 | [21] |
| MTA Phosphorylase (MTAP) | Human | 3'-Deoxy-MTA | - | 0.004 | 1 x 103 | [21] |
Note: This table is not exhaustive and represents a selection of available data. Kinetic parameters can vary widely between species and experimental conditions.
Experimental Protocols
Principle: The phosphorolysis of MTA to adenine and MTR-1-P can be monitored by the change in UV absorbance, as adenine has a different absorption spectrum from MTA. Alternatively, a coupled enzyme assay can be used.
Reagents:
-
50 mM Potassium phosphate buffer, pH 7.4
-
100 µM 5'-Methylthioadenosine (MTA)
-
Purified MTAP enzyme
Procedure (Spectrophotometric):
-
Prepare a reaction mixture containing phosphate buffer and MTA.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a known amount of purified MTAP.
-
Monitor the decrease in absorbance at 268 nm (the λmax of MTA) or the increase at a wavelength where the change is maximal.
-
Calculate the initial reaction rate from the linear portion of the absorbance change over time.
-
Enzyme activity can be quantified using the difference in molar extinction coefficients between MTA and adenine.
This protocol is based on methods for assaying RuBisCO activity, adapted for the enolase reaction of the MSP.[22][23]
Principle: The enolase activity of RLP on its substrate, DK-MTP-1-P, can be measured in a coupled assay. The product of the subsequent phosphatase and dioxygenase reactions, KMTB, can be transaminated to methionine, and the depletion of the amino donor or formation of the amino acid product can be quantified.
Reagents:
-
100 mM Tris-HCl buffer, pH 8.0
-
5 mM MgCl2
-
1 mM DK-MTP-1-P (substrate)
-
Purified RLP (MtnW), MtnX, and MtnD enzymes
-
10 mM Amino donor (e.g., L-Glutamate)
-
1 mM α-Ketoglutarate
-
Purified aminotransferase
-
NADH and a coupling enzyme (e.g., glutamate dehydrogenase) for a spectrophotometric assay
Procedure (Coupled Spectrophotometric Assay):
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, DK-MTP-1-P, purified MtnX, MtnD, aminotransferase, α-ketoglutarate, NADH, and glutamate dehydrogenase.
-
Add the purified RLP to initiate the reaction.
-
Monitor the oxidation of NADH by the decrease in absorbance at 340 nm.
-
The rate of NADH oxidation is proportional to the rate of the RLP-catalyzed enolization reaction.
Visualization of the Methionine Salvage Pathway and its Variations
Caption: Overview of the aerobic Methionine Salvage Pathway and its anaerobic variations.
Evolutionary Conservation and Significance
The Methionine Salvage Pathway is a testament to the evolutionary pressure to conserve essential metabolites. Its presence in all domains of life, with variations in enzymatic machinery, highlights its fundamental importance. The recruitment of a RuBisCO-like protein for a role in the MSP is a striking example of evolutionary tinkering, where an ancient protein fold has been adapted for a new metabolic function.[19][20]
The Methionine Transamination Pathway, while perhaps less universally critical than the MSP under basal conditions, demonstrates the metabolic flexibility of organisms to handle fluctuations in nutrient availability. The discovery of a specific ligase for this compound formation in bacteria suggests that this pathway may have more widespread and significant roles than previously appreciated, particularly in microbial ecosystems where DMSP and related compounds are prevalent.[1][6]
The enzymes of both pathways represent potential targets for drug development. For instance, inhibiting the MSP in pathogens that rely on it for methionine regeneration could be a viable antimicrobial strategy.[24] Conversely, modulating the activity of enzymes in the transamination pathway could have implications for managing metabolic disorders associated with methionine imbalance.
Conclusion
The metabolism of methionine is a complex and highly regulated process involving multiple interconnected pathways. The canonical Methionine Salvage Pathway and the alternative Methionine Transamination Pathway, leading to the formation of this compound, are both crucial for maintaining sulfur amino acid homeostasis. Their evolutionary conservation underscores their fundamental roles in cellular function. This technical guide has provided a comprehensive overview of these pathways, including quantitative data, experimental protocols, and visual representations, to serve as a valuable resource for researchers and drug development professionals. Further investigation into the kinetic properties of the enzymes involved, their regulation, and their roles in various physiological and pathological states will undoubtedly open new avenues for therapeutic intervention.
References
- 1. 3-(methylthio)propionyl—CoA ligase - Creative Biogene [microbialtec.com]
- 2. Revisiting the methionine salvage pathway and its paralogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. The Methionine Transamination Pathway Controls Hepatic Glucose Metabolism through Regulation of the GCN5 Acetyltransferase and the PGC-1α Transcriptional Coactivator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemwhat.com [chemwhat.com]
- 7. de.creative-enzymes.com [de.creative-enzymes.com]
- 8. Evolutionary origin and functional diversification of aminotransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tyrosine Aminotransferase Catalyzes the Final Step of Methionine Recycling in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tyrosine aminotransferase catalyzes the final step of methionine recycling in Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 12. Regulation of branched-chain alpha-keto acid dehydrogenase kinase expression in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Branched-chain alpha-keto acid dehydrogenase complex in rat skeletal muscle: regulation of the activity and gene expression by nutrition and physical exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Occurrence of 5'-deoxy-5'-methylthioadenosine phosphorylase in the mammalian CNS: distribution and kinetic studies on the rat brain enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. MTAP - Wikipedia [en.wikipedia.org]
- 17. Bacterial variations on the methionine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. RuBisCO-like proteins as the enolase enzyme in the methionine salvage pathway: functional and evolutionary relationships between RuBisCO-like proteins and photosynthetic RuBisCO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The methionine salvage pathway [normalesup.org]
- 21. Transition state structure of human 5′-methylthioadenosine phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. RuBisCO activity assays: a simplified biochemical redox approach for in vitro quantification and an RNA sensor approach for in vivo monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 23. RuBisCO activity assays: a simplified biochemical redox approach for in vitro quantification and an RNA sensor approach for in vivo monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Metabolic characteristics and importance of the universal methionine salvage pathway recycling methionine from 5'-methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Nexus: Potential Regulatory Roles of 3-(Methylthio)propanoyl-CoA in Cellular Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Methylthio)propanoyl-CoA (MTP-CoA) is a sulfur-containing acyl-coenzyme A thioester, primarily recognized as an intermediate in the methionine salvage pathway and the bacterial catabolism of dimethylsulfoniopropionate (DMSP). While its roles in these specific pathways are established, emerging evidence surrounding the broader family of acyl-CoAs as key metabolic regulators suggests that MTP-CoA may possess significant, yet currently uncharacterized, signaling functions. This technical guide synthesizes the existing knowledge of MTP-CoA metabolism and explores its potential regulatory roles by drawing parallels with well-studied acyl-CoAs such as acetyl-CoA and propionyl-CoA. We delve into hypothetical mechanisms, including allosteric enzyme regulation and post-translational protein modification, and their potential impact on central carbon metabolism and cellular signaling. Furthermore, this guide provides detailed experimental protocols and conceptual workflows to facilitate further investigation into the intriguing biology of MTP-CoA.
Introduction: The Centrality of Acyl-CoAs in Metabolism
Acyl-Coenzyme A (acyl-CoA) molecules are central nodes in cellular metabolism, serving not only as activated intermediates for a vast array of biochemical reactions but also as critical signaling molecules that reflect the metabolic state of the cell.[1][2][3] The thioester bond of acyl-CoAs imparts a high group transfer potential, enabling their participation in pathways ranging from fatty acid synthesis and oxidation to the tricarboxylic acid (TCA) cycle.[4] Beyond these canonical roles, acyl-CoAs, particularly short-chain species like acetyl-CoA and propionyl-CoA, have been shown to directly influence cellular processes through allosteric regulation of metabolic enzymes and by serving as donors for post-translational modifications (PTMs) of proteins, most notably histone acylation, which plays a crucial role in epigenetic regulation.[4][5][6][7]
This compound (MTP-CoA) is a less-studied member of this vital class of molecules. Its established presence in the methionine salvage pathway, a ubiquitous process for recycling the sulfur-containing portion of S-adenosylmethionine (SAM), places it at a key metabolic junction. Given the intimate connections between methionine metabolism, one-carbon metabolism, and the synthesis of polyamines and ethylene (B1197577) (in plants), fluctuations in MTP-CoA levels could potentially signal metabolic shifts to other pathways. This guide will explore these potential regulatory functions, providing a framework for future research.
Metabolic Pathways Involving this compound
MTP-CoA is a key intermediate in two primary metabolic pathways: the methionine salvage pathway in a variety of organisms and the dimethylsulfoniopropionate (DMSP) demethylation pathway in marine bacteria.
The Methionine Salvage Pathway
The methionine salvage pathway, also known as the Yang Cycle, is essential for regenerating methionine from 5'-methylthioadenosine (MTA), a byproduct of polyamine and ethylene biosynthesis. This pathway is critical for conserving the metabolically expensive sulfur atom of methionine. MTP-CoA's precursor, 3-(methylthio)propionic acid (MMPA), is formed from the oxidative decarboxylation of α-keto-γ-methylthiobutyrate (KMTB), which itself is derived from methionine. MMPA is then activated to MTP-CoA by the enzyme 3-(methylthio)propionyl-CoA ligase (also known as MMPA-CoA ligase).[8] MTP-CoA is subsequently converted to 3-(methylthio)acryloyl-CoA.
Bacterial Dimethylsulfoniopropionate (DMSP) Demethylation Pathway
In marine bacteria, DMSP is a significant source of carbon and sulfur. The demethylation pathway converts DMSP to 3-(methylthio)propionate (B1239661) (MMPA). Similar to the methionine salvage pathway, MMPA is then activated to MTP-CoA by an MMPA-CoA ligase (DmdB). MTP-CoA is subsequently dehydrogenated to methylthioacryloyl-CoA (MTA-CoA) by MTP-CoA dehydrogenase (DmdC). MTA-CoA is then hydrated by methylthioacryloyl-CoA hydratase (DmdD or AcuH) to 3-hydroxy-3-(methylthio)propanoyl-CoA.[9][10]
Potential Regulatory Roles of this compound
While direct evidence for the regulatory roles of MTP-CoA is currently lacking, the well-documented signaling functions of other acyl-CoAs provide a strong foundation for hypothesizing its potential activities.
Allosteric Regulation of Metabolic Enzymes
Many metabolic enzymes are regulated allosterically by small molecules, allowing for rapid control of pathway flux in response to changing cellular conditions. Acyl-CoAs are known to be potent allosteric regulators. For instance, citrate, a precursor for cytosolic acetyl-CoA, allosterically activates acetyl-CoA carboxylase, the committed step in fatty acid synthesis.[11][12] Conversely, long-chain acyl-CoAs provide feedback inhibition to this enzyme.[11]
Hypothesis: MTP-CoA could act as an allosteric regulator of enzymes at key metabolic branch points. Potential targets could include enzymes in:
-
Glycolysis and Gluconeogenesis: High levels of MTP-CoA, reflecting active methionine metabolism, could potentially modulate enzymes like phosphofructokinase or pyruvate (B1213749) kinase to coordinate carbon flux with amino acid availability.[13][14][15][16][17]
-
Fatty Acid Synthesis and Oxidation: As a sulfur-containing analogue of propionyl-CoA, MTP-CoA might influence the activity of enzymes in fatty acid metabolism, such as acetyl-CoA carboxylase or carnitine palmitoyltransferase I (CPT1).[11][18]
Post-Translational Modification of Proteins
A paradigm-shifting discovery in metabolism has been the role of acyl-CoAs as donors for protein acylation, a type of post-translational modification (PTM).[6][7][19] Acetyl-CoA is the substrate for histone acetyltransferases (HATs), which acetylate lysine (B10760008) residues on histones, generally leading to a more open chromatin structure and increased gene transcription.[5] Propionyl-CoA can similarly lead to histone propionylation. These modifications create a direct link between the metabolic state of the cell and the regulation of gene expression.
Hypothesis: MTP-CoA could serve as a substrate for a yet-to-be-identified acyltransferase, leading to "methylthiopropanoylation" of proteins.
-
Histone Modification: Methylthiopropanoylation of histones could represent a novel epigenetic mark. The unique chemical properties of the methylthio group—its size, polarity, and potential for oxidation—could influence chromatin structure and protein-protein interactions differently than acetylation or propionylation. This could lead to specific changes in gene expression related to sulfur metabolism, oxidative stress, or other pathways.
-
Metabolic Enzyme Regulation: Acylation can also directly regulate the activity of metabolic enzymes. For example, acetylation of mitochondrial proteins is widespread and responsive to nutrient availability.[20][21] Methylthiopropanoylation of enzymes in glycolysis, the TCA cycle, or fatty acid metabolism could alter their catalytic activity, stability, or localization.
Quantitative Data
Quantitative data on MTP-CoA is scarce in the literature. The tables below present available kinetic data for enzymes that act on MTP-CoA or its close structural analog, methylthioacryloyl-CoA, in bacteria. This data is provided to illustrate the types of measurements needed to understand the metabolic flux through MTP-CoA-related pathways. There is a critical need for the development of methods to quantify the cellular concentrations of MTP-CoA in various organisms and tissues under different physiological conditions.
Table 1: Kinetic Parameters of Methylthioacryloyl-CoA Hydratase (DmdD) from Ruegeria pomeroyi [9]
| Substrate | KM (µM) | kcat (s-1) |
| 3-(Methylthio)acryloyl-CoA (for CoA ester hydrolysis) | 8.2 | 44 |
| This compound (for CoA ester hydrolysis) | 69 | 0.9 |
| 3-Hydroxybutyryl-CoA (for CoA ester hydrolysis) | 119 | 13.2 |
| 3-(Methylthio)acryloyl-CoA (for MeSH release) | 9.4 | 47 |
| Crotonyl-CoA (for hydration) | 19 | - |
Table 2: Kinetic Parameters of 3-Hydroxypropionyl-CoA Dehydratase from Metallosphaera sedula [22]
| Substrate | KM (µM) | Vmax (U mg-1 protein) |
| Crotonyl-CoA | 23 ± 3 | 15.7 ± 0.6 |
| 3-Hydroxypropionyl-CoA | 109 ± 5 | 1.18 ± 0.02 |
Note: Data for 3-hydroxypropionyl-CoA dehydratase is included as an example of kinetic analysis for a related short-chain acyl-CoA hydratase.
Experimental Protocols
Investigating the potential regulatory roles of MTP-CoA requires a combination of analytical, biochemical, and cell-based assays. The following are detailed methodologies for key experiments, adapted from established protocols for other acyl-CoAs.
Quantification of MTP-CoA by LC-MS/MS
This protocol describes a general approach for the quantification of short-chain acyl-CoAs, which can be optimized for MTP-CoA.
Objective: To accurately measure the concentration of MTP-CoA in cell or tissue extracts.
Materials:
-
Cells or tissue of interest
-
Internal standard (e.g., 13C-labeled MTP-CoA, if available, or a structurally similar acyl-CoA)
-
Acetonitrile (B52724), HPLC-grade
-
Formic acid, LC-MS grade
-
HPLC column (e.g., C18 reverse-phase)
-
Tandem mass spectrometer
Procedure:
-
Sample Collection and Quenching:
-
For cultured cells, rapidly aspirate media and add ice-cold 80% methanol (B129727) to quench metabolic activity.
-
For tissues, freeze-clamp the tissue in liquid nitrogen immediately upon collection.
-
-
Extraction:
-
Homogenize the quenched cells or pulverized frozen tissue in an appropriate extraction buffer (e.g., acetonitrile/water/formic acid).
-
Spike the sample with the internal standard.
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet protein and cell debris.
-
Collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto the HPLC column.
-
Separate the acyl-CoAs using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify MTP-CoA using the mass spectrometer in multiple reaction monitoring (MRM) mode. The specific parent and daughter ion transitions for MTP-CoA will need to be determined empirically.
-
-
Data Analysis:
-
Calculate the concentration of MTP-CoA by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
In Vitro Assay for MMPA-CoA Ligase Activity
This protocol is based on a colorimetric assay using Ellman's reagent (DTNB) to measure the consumption of free Coenzyme A.[23]
Objective: To determine the kinetic parameters of MMPA-CoA ligase.
Materials:
-
Purified MMPA-CoA ligase
-
3-(Methylthio)propanoic acid (MMPA)
-
Coenzyme A (CoA)
-
ATP
-
Reaction buffer (e.g., HEPES or Tris-HCl, pH 7.5)
-
MgCl2
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup:
-
In a 96-well plate, prepare reaction mixtures containing reaction buffer, MgCl2, ATP, CoA, and varying concentrations of MMPA.
-
-
Enzyme Addition:
-
Initiate the reaction by adding a known amount of purified MMPA-CoA ligase to each well.
-
Incubate at a constant temperature (e.g., 37°C) for a fixed period.
-
-
Reaction Quenching and DTNB Addition:
-
Stop the reaction (e.g., by adding a denaturing agent).
-
Add DTNB solution to each well. DTNB reacts with the remaining free CoA to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB2-).
-
-
Measurement:
-
Measure the absorbance at 412 nm using a microplate reader.
-
-
Data Analysis:
-
The amount of unreacted CoA is proportional to the absorbance at 412 nm. Calculate the amount of CoA consumed in the reaction.
-
Plot the reaction velocity against the substrate (MMPA) concentration and fit the data to the Michaelis-Menten equation to determine KM and Vmax.
-
Assay for Histone Methylthiopropanoylation
This protocol describes a method to test the hypothesis that MTP-CoA can be a substrate for histone acylation, adapted from methods for measuring histone acetylation.[24][25][26][27][28]
Objective: To determine if histones can be modified by a methylthiopropanoyl group in vitro and in vivo.
Part A: In Vitro Assay
-
Reaction: Incubate purified histones or synthetic histone peptides with nuclear extracts (as a source of potential acyltransferases) or a candidate acyltransferase, MTP-CoA, and an appropriate reaction buffer.
-
Detection:
-
Western Blot: Develop a specific antibody that recognizes the methylthiopropanoyl-lysine modification. Use this antibody to probe for modified histones by Western blot.
-
Mass Spectrometry: Digest the reaction products with trypsin and analyze the resulting peptides by mass spectrometry to identify any mass shifts corresponding to the addition of a methylthiopropanoyl group.
-
Part B: In Vivo Analysis
-
Cell Treatment: Treat cultured cells with compounds that may increase intracellular MTP-CoA levels (e.g., exogenous MMPA).
-
Histone Extraction: Isolate histones from the treated and control cells.
-
Detection:
-
Western Blot: Use the specific methylthiopropanoyl-lysine antibody to probe for the modification in the extracted histones.
-
Mass Spectrometry: Analyze the extracted histones by mass spectrometry to identify and quantify the levels of methylthiopropanoylation at specific lysine residues.
-
Conclusion and Future Directions
This compound stands at the crossroads of sulfur amino acid metabolism and the broader network of cellular metabolic control. While its direct regulatory functions remain to be elucidated, the principles established for other acyl-CoAs provide a compelling rationale for investigating MTP-CoA as a signaling molecule. Future research should prioritize:
-
Development of robust analytical methods for the sensitive and specific quantification of MTP-CoA in various biological samples.
-
Identification and characterization of the enzymes responsible for MTP-CoA synthesis and degradation in mammals.
-
Screening for MTP-CoA-interacting proteins to identify potential targets of allosteric regulation.
-
Investigating the existence of protein "methylthiopropanoylation" and its potential role in epigenetic and metabolic regulation.
Unraveling the potential regulatory roles of MTP-CoA will not only deepen our understanding of the intricate connections within cellular metabolism but may also open new avenues for therapeutic intervention in diseases where methionine metabolism is dysregulated, such as certain cancers and metabolic disorders. The experimental frameworks provided in this guide offer a starting point for the scientific community to explore the uncharted territory of MTP-CoA biology.
References
- 1. Acyl-CoA metabolism and partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 5. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imrpress.com [imrpress.com]
- 7. Functions of Coenzyme A and Acyl-CoA in Post-Translational Modification and Human Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. uniprot.org [uniprot.org]
- 10. Frontiers | Molecular Insight into the Acryloyl-CoA Hydration by AcuH for Acrylate Detoxification in Dimethylsulfoniopropionate-Catabolizing Bacteria [frontiersin.org]
- 11. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. Regulation of Glycolysis: [cmgm-new.stanford.edu]
- 14. jackwestin.com [jackwestin.com]
- 15. Khan Academy [khanacademy.org]
- 16. Glycolysis Regulation: Short- and Long-Term Mechanisms - Creative Proteomics [creative-proteomics.com]
- 17. bio.libretexts.org [bio.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. imrpress.com [imrpress.com]
- 20. Mitochondrial protein acetylation is driven by acetyl-CoA from fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Chemical and physiological features of mitochondrial acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Convergent Evolution of a Promiscuous 3-Hydroxypropionyl-CoA Dehydratase/Crotonyl-CoA Hydratase in Crenarchaeota and Thaumarchaeota - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Rapid Biocatalytic Synthesis of Aromatic Acid CoA Thioesters utilizing Microbial Aromatic Acid CoA Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Detection and Quantitation of Acetylated Histones on Replicating DNA Using In Situ Proximity Ligation Assay and Click-It Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Quantitative measurement of histone tail acetylation reveals stage-specific regulation and response to environmental changes during Drosophila development - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Benefits of Using ELISA to Measure Histone Acetylation | EpigenTek [epigentek.com]
- 28. Acetylated Histone Quantification Assay, Histone Post-translational Modification Analysis - CD BioSciences [epigenhub.com]
Methodological & Application
LC-MS/MS method for 3-(methylthio)propanoyl-CoA quantification
An LC-MS/MS Application Note for the Quantification of 3-(methylthio)propanoyl-CoA
Introduction
This compound (MTP-CoA) is a key intermediate in the metabolism of methionine. Accurate quantification of MTP-CoA is crucial for studying metabolic pathways, diagnosing certain metabolic disorders, and for research in drug development. This application note provides a detailed protocol for the sensitive and specific quantification of MTP-CoA in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is based on established principles for the analysis of short-chain acyl-CoAs and has been adapted for the specific properties of MTP-CoA.
Dysregulation of acyl-CoA metabolism can lead to various metabolic and neurodegenerative diseases.[1] LC-MS/MS is a powerful technique for the analysis of acyl-CoAs due to its high sensitivity and selectivity.[2][3] This protocol employs a robust sample preparation procedure, optimized chromatographic separation, and highly specific detection using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.
Metabolic Pathway Context
MTP-CoA is formed during the catabolism of the essential amino acid methionine. Understanding its position in this pathway is vital for interpreting quantitative data.
Experimental Protocols
Sample Preparation (Protein Precipitation & Extraction)
This protocol is designed for the extraction of short-chain acyl-CoAs from cell culture or tissue homogenates.
Materials:
-
Biological sample (e.g., 1x10^6 cells, 10-20 mg tissue)
-
Internal Standard (IS): Crotonoyl-CoA or a stable isotope-labeled analogue of MTP-CoA if available.
-
Extraction Solution: 5% (w/v) 5-Sulfosalicylic acid (SSA) in deionized water, chilled on ice.
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >15,000 x g
Procedure:
-
Place the cell pellet or tissue sample in a pre-chilled 1.5 mL microcentrifuge tube.
-
Add 200 µL of ice-cold 5% SSA.
-
Add the internal standard to each sample at a known concentration.
-
Vortex vigorously for 30 seconds to lyse cells and precipitate proteins.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a clean LC-MS vial for analysis.[1]
LC-MS/MS Analysis
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Method:
-
Column: A reversed-phase C18 column (e.g., Phenomenex Kinetex, 2.6 µm, 150 mm x 2.1 mm) is recommended for good retention and peak shape of polar acyl-CoAs.[1]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
Gradient Elution:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 2 |
| 2.0 | 2 |
| 12.0 | 50 |
| 12.1 | 95 |
| 14.0 | 95 |
| 14.1 | 2 |
| 18.0 | 2 |
MS/MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
MRM Transitions: The quantification of MTP-CoA is based on the characteristic neutral loss of 507 Da from the precursor ion, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) moiety.[3] A secondary transition to the common fragment m/z 428 can be used for qualitative confirmation.
| Analyte | Precursor Ion [M+H]+ (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| MTP-CoA | 871.2 | 364.2 | 428.0 | 100 | 35 |
| Crotonoyl-CoA (IS) | 838.2 | 331.1 | 428.0 | 100 | 30 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Experimental Workflow Visualization
Data Presentation
While quantitative data for MTP-CoA is not available in the cited literature, the performance of the described method for other short-chain acyl-CoAs provides an expected range of performance. The following table summarizes typical validation parameters from a similar LC-MS/MS method for short-chain acyl-CoAs.[1]
Table 1: Representative Method Performance for Short-Chain Acyl-CoAs
| Analyte | Linearity Range (pmol) | R² | LLOQ (pmol) | Accuracy (%) | Precision (%RSD) |
| Acetyl-CoA | 0.5 - 1000 | >0.99 | 0.5 | 95 - 108 | < 10 |
| Propionyl-CoA | 0.5 - 1000 | >0.99 | 0.5 | 93 - 105 | < 12 |
| Succinyl-CoA | 1.0 - 1000 | >0.99 | 1.0 | 96 - 110 | < 9 |
| Malonyl-CoA | 1.0 - 1000 | >0.99 | 1.0 | 92 - 107 | < 13 |
LLOQ: Lower Limit of Quantification. It is anticipated that a validated method for MTP-CoA would exhibit similar performance characteristics.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound using LC-MS/MS. The method is based on robust and widely used techniques for acyl-CoA analysis, ensuring high sensitivity, specificity, and reliability. By following the outlined sample preparation, chromatography, and mass spectrometry parameters, researchers can accurately measure MTP-CoA levels in various biological samples. This will aid in the study of methionine metabolism and its role in health and disease, providing a valuable tool for researchers, scientists, and drug development professionals.
References
- 1. 3-(Methylthio)propanoic acid | C4H8O2S | CID 563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Methylthio)propanoic acid methyl ester [webbook.nist.gov]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC/MS/MS Method Package for Reactive Sulfur Profiling : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Synthesis of 3-(Methylthio)propanoyl-CoA: An Application Note and Protocol for Research Standards
Abstract
This document provides a comprehensive guide for the synthesis of 3-(methylthio)propanoyl-CoA, a crucial metabolic intermediate in the catabolism of methionine. The synthesis of this standard is essential for researchers studying sulfur amino acid metabolism, related enzymatic activities, and for its use as a standard in metabolomics studies. This application note details a robust two-step chemical synthesis protocol, purification methods, and expected characterization data. Furthermore, it outlines the metabolic context of this compound, particularly its role as a precursor to the gaseous signaling molecule, hydrogen sulfide (B99878) (H₂S).
Introduction
3-(Methylthio)propionic acid (MTPA) is a key intermediate in the transamination pathway of methionine metabolism.[1] In this pathway, methionine is first converted to its α-keto acid, which is then oxidatively decarboxylated to form MTPA. For MTPA to be further metabolized, it must be activated to its coenzyme A (CoA) thioester, this compound. This activated form is a substrate for various enzymatic reactions and plays a role in cellular signaling through its downstream metabolites.
One of the significant metabolic fates of this compound is its conversion to methanethiol (B179389), a volatile sulfur compound. Methanethiol is subsequently oxidized by the enzyme Selenium-Binding Protein 1 (SELENBP1), which functions as a methanethiol oxidase, to produce hydrogen sulfide (H₂S), formaldehyde, and hydrogen peroxide.[2][3] H₂S is now recognized as a critical gaseous signaling molecule, or "gasotransmitter," involved in a myriad of physiological processes. The availability of a pure this compound standard is therefore critical for elucidating these pathways and their roles in health and disease.
This application note provides a detailed protocol for the chemical synthesis of this compound, starting from the commercially available 3-(methylthio)propionic acid. The described method involves the conversion of the carboxylic acid to its more reactive acyl chloride intermediate, followed by thioesterification with coenzyme A. Additionally, protocols for the purification of the final product using solid-phase extraction (SPE) and reverse-phase high-performance liquid chromatography (RP-HPLC) are provided.
Data Presentation
Physicochemical Properties of Starting Material and Intermediate
| Compound | Formula | Molecular Weight ( g/mol ) | CAS Number | Physical State |
| 3-(Methylthio)propionic acid | C₄H₈O₂S | 120.17 | 646-01-5 | Liquid |
| 3-(Methylthio)propanoyl chloride | C₄H₇ClOS | 138.62 | 7031-23-4 | Liquid |
Representative Characterization Data
Disclaimer: To date, detailed NMR and mass spectrometry data for this compound have not been widely published. The following data is for a structurally analogous, simpler thioester, S-propyl thioacetate (B1230152) (C₅H₁₀OS) , and is provided for representative purposes only.[4][5] Researchers should perform full characterization of their synthesized this compound.
Table 2.2.1: Representative ¹H and ¹³C NMR Data for S-propyl thioacetate in CDCl₃ [4]
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| CH₃-C=O | 2.30 (s, 3H) | 30.5 |
| S-CH₂- | 2.87 (t, J = 6.9 Hz, 2H) | 30.6 |
| -CH₂-CH₃ | 1.52 (m, 2H) | 22.7 |
| -CH₂-CH₃ | 0.92 (t, J = 6.9 Hz, 3H) | 13.3 |
| C=O | - | 194.0 |
Table 2.2.2: Representative Mass Spectrometry Data for S-propyl thioacetate [5]
| Ionization Mode | m/z | Relative Intensity (%) | Fragment |
| EI | 43.0 | 99.99 | [CH₃CO]⁺ |
| EI | 118.0 | 11.82 | [M]⁺ |
| EI | 41.0 | 8.46 | [C₃H₅]⁺ |
| EI | 42.0 | 6.84 | [C₃H₆]⁺ |
| EI | 27.0 | 6.71 | [C₂H₃]⁺ |
Experimental Protocols
This section details the experimental procedures for the synthesis and purification of this compound.
Synthesis of this compound
The synthesis is a two-step process, starting with the activation of 3-(methylthio)propionic acid to its acyl chloride, followed by the reaction with Coenzyme A.
Step 1: Synthesis of 3-(Methylthio)propanoyl Chloride
This procedure should be performed in a fume hood with appropriate personal protective equipment, as thionyl chloride is corrosive and toxic.
-
Materials:
-
3-(Methylthio)propionic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
-
Protocol:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(methylthio)propionic acid (1 equivalent).
-
Add anhydrous dichloromethane (DCM) to dissolve the acid.
-
Slowly add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise to the solution at 0 °C (ice bath).
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 40 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, carefully remove the excess thionyl chloride and DCM by rotary evaporation.
-
The resulting crude 3-(methylthio)propanoyl chloride is a liquid and can be used in the next step without further purification.
-
Step 2: Synthesis of this compound
This reaction should be performed in an aqueous/organic biphasic system to accommodate the solubility of both reactants.
-
Materials:
-
Crude 3-(methylthio)propanoyl chloride from Step 1
-
Coenzyme A, free acid (CoA-SH)
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Saturated sodium bicarbonate solution
-
Dry ice or acetone/dry ice bath
-
pH meter or pH paper
-
-
Protocol:
-
Dissolve Coenzyme A (1 equivalent) in a cold (0-4 °C) saturated sodium bicarbonate solution. Adjust the pH to 7.5-8.0 with additional solid sodium bicarbonate if necessary.
-
In a separate flask, dissolve the crude 3-(methylthio)propanoyl chloride (1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the acyl chloride solution in a dry ice/acetone bath.
-
Slowly add the cold acyl chloride solution dropwise to the vigorously stirred Coenzyme A solution, while maintaining the pH of the aqueous phase between 7.5 and 8.0 by the dropwise addition of saturated sodium bicarbonate solution.
-
Allow the reaction to proceed for 30-60 minutes at 0-4 °C.
-
After the reaction is complete, the mixture is ready for purification.
-
Purification of this compound
A two-step purification process involving solid-phase extraction (SPE) followed by reverse-phase HPLC is recommended for obtaining a high-purity standard.
Step 1: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment [6][7]
This step removes unreacted Coenzyme A and other polar impurities.
-
Materials:
-
C18 SPE cartridge
-
Deionized water
-
Ammonium (B1175870) acetate (B1210297) solution (e.g., 50 mM, pH 5.0)
-
-
Protocol:
-
Condition the C18 SPE cartridge: Wash the cartridge sequentially with 5 mL of methanol, followed by 5 mL of deionized water, and finally equilibrate with 5 mL of ammonium acetate solution.
-
Load the sample: Acidify the reaction mixture from the synthesis step to approximately pH 5 with acetic acid and load it onto the conditioned SPE cartridge.
-
Wash the cartridge: Wash the cartridge with 5 mL of ammonium acetate solution to remove unbound starting materials and salts.
-
Elute the product: Elute the this compound with a solution of 50-70% methanol in water.
-
The eluate can be lyophilized or directly subjected to HPLC purification.
-
Step 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) [8][9]
This step provides the final purification to isolate the desired product from any remaining impurities.
-
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
-
Mobile Phase:
-
Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.3
-
Mobile Phase B: Acetonitrile or Methanol
-
-
Protocol:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Dissolve the SPE-purified product in a minimal volume of Mobile Phase A and inject it onto the column.
-
Elute the compounds using a linear gradient of Mobile Phase B (e.g., 5% to 50% B over 30 minutes).
-
Monitor the elution at 260 nm, the absorbance maximum for the adenine (B156593) base of Coenzyme A.
-
Collect the fractions corresponding to the this compound peak.
-
The collected fractions can be pooled, lyophilized, and stored at -80 °C.
-
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Metabolic Signaling Pathway
Caption: Metabolic pathway from methionine to the signaling molecule hydrogen sulfide.
Conclusion
This application note provides a detailed and practical guide for the synthesis of this compound, a key standard for research in sulfur amino acid metabolism and cellular signaling. The described chemical synthesis and purification protocols are based on established methodologies for acyl-CoA esters and can be implemented in a standard organic chemistry or biochemistry laboratory. The availability of this standard will facilitate further investigation into the enzymatic pathways it participates in and the physiological roles of its downstream signaling metabolites, such as hydrogen sulfide.
References
- 1. Selenium-Binding Protein 1 (SELENBP1) Supports Hydrogen Sulfide Biosynthesis and Adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selenium-Binding Protein 1 (SELENBP1) Supports Hydrogen Sulfide Biosynthesis and Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. humangenetik-umg.de [humangenetik-umg.de]
- 4. S-N-PROPYL THIOACETATE synthesis - chemicalbook [chemicalbook.com]
- 5. S-propyl thioacetate | C5H10OS | CID 61295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HPLC for Short Chain Fatty Acid Analysis - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
Application Notes and Protocols for Enzymatic Assay of 3-(Methylthio)propanoyl-CoA Dehydrogenase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylthio)propanoic acid (MTPA), an intermediate in methionine metabolism, is gaining attention for its diverse biological activities.[1][2][3] In both mammalian and bacterial systems, MTPA is converted to its coenzyme A (CoA) thioester, 3-(methylthio)propanoyl-CoA (MMPA-CoA).[3][4] The subsequent metabolism of MMPA-CoA is a key step in these pathways. In marine bacteria, the enzyme 3-methylmercaptopropionyl-CoA dehydrogenase (DmdC) catalyzes the oxidation of MMPA-CoA to 3-(methylthio)acryloyl-CoA as part of the dimethylsulfoniopropionate (DMSP) demethylation pathway.[4][5][6] This application note provides a detailed protocol for a continuous spectrophotometric assay to determine the activity of this compound dehydrogenase. The assay is based on the reduction of an electron acceptor, which can be monitored by an increase in absorbance, and is analogous to assays for other short-chain acyl-CoA dehydrogenases.[7][8]
Metabolic Pathway
In marine bacteria, this compound is a central intermediate in the demethylation pathway of DMSP, a significant organosulfur compound. The pathway involves the sequential action of several enzymes, with DmdC catalyzing the FAD-dependent dehydrogenation of this compound.[5][6][9]
Caption: DMSP demethylation pathway in marine bacteria.
Principle of the Assay
The enzymatic activity of this compound dehydrogenase (DmdC) is determined by monitoring the reduction of an artificial electron acceptor, ferricenium hexafluorophosphate, which accompanies the oxidation of the substrate, this compound. The formation of the reduced electron acceptor results in an increase in absorbance at a specific wavelength, allowing for a continuous spectrophotometric rate determination. This method is adapted from established assays for other acyl-CoA dehydrogenases.[7]
Quantitative Data
The following table summarizes the kinetic parameters for the enzyme 3-methylmercaptopropionyl-CoA dehydrogenase (DmdC1) from Ruegeria pomeroyi with its primary substrate and other short-chain acyl-CoAs.[5][6] This data is crucial for designing experiments and for comparative studies.
| Substrate | Km (μM) | kcat (s-1) |
| This compound | 36 | 1.48 |
| Butyryl-CoA (C4) | 19 | 0.40 |
| Valeryl-CoA (C5) | 7 | 0.48 |
| Caproyl-CoA (C6) | 11 | 0.73 |
| Heptanoyl-CoA (C7) | 14 | 0.46 |
| Caprylyl-CoA (C8) | 10 | 0.23 |
| Isobutyryl-CoA | 149 | 0.01 |
Table adapted from Lidbury et al. (2021).[5]
Experimental Protocols
Preparation of Reagents
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.5. Prepare a stock solution and adjust the pH at room temperature.
-
Substrate (this compound): Prepare a 10 mM stock solution in deionized water. Aliquot and store at -80°C. Note: As this compound is not readily commercially available, it may need to be synthesized enzymatically from 3-(methylthio)propanoic acid and Coenzyme A using an appropriate CoA ligase, such as DmdB.[4]
-
Electron Acceptor (Ferricenium hexafluorophosphate): Prepare a 10 mM stock solution in deionized water immediately before use. This solution is light-sensitive and should be kept in an amber tube.
-
Enzyme (3-methylmercaptopropionyl-CoA dehydrogenase): The concentration of the purified enzyme should be determined using a standard protein quantification method (e.g., Bradford assay). Dilute the enzyme in Assay Buffer to the desired working concentration just before starting the assay.
Sample Preparation (Cell Lysates)
-
Harvest cells (e.g., bacterial pellets) by centrifugation.
-
Wash the cell pellet with ice-cold Assay Buffer.
-
Resuspend the cells in an appropriate volume of ice-cold Assay Buffer containing a protease inhibitor cocktail.
-
Lyse the cells using a suitable method (e.g., sonication, French press).
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20-30 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant (clarified lysate) for the enzyme assay. Determine the total protein concentration of the lysate.
Assay Procedure
The following protocol is for a standard 1 mL reaction in a spectrophotometer cuvette. The volumes can be scaled down for use in a 96-well plate format.
Caption: General workflow for the spectrophotometric assay.
-
Set a spectrophotometer to the appropriate wavelength for the chosen electron acceptor (e.g., 300 nm for ferricenium reduction) and maintain the temperature at 30°C.
-
In a 1 mL cuvette, add the following components:
-
850 µL of Assay Buffer
-
50 µL of 10 mM Ferricenium hexafluorophosphate
-
50 µL of enzyme solution or cell lysate
-
-
Mix by inversion and incubate in the spectrophotometer for 3-5 minutes to allow the temperature to equilibrate and to record any background rate.
-
Initiate the reaction by adding 50 µL of 10 mM this compound.
-
Immediately mix and start recording the absorbance at regular intervals (e.g., every 15 seconds) for 3-5 minutes.
-
Run a blank reaction containing all components except the substrate to measure any substrate-independent reduction of the electron acceptor. Subtract this rate from the test reaction rate.
Calculation of Enzyme Activity
The activity of the enzyme is calculated using the Beer-Lambert law.
Activity (µmol/min/mL) = (ΔAbs/min) / (ε * l) * 1000
Where:
-
ΔAbs/min is the rate of absorbance change per minute from the linear portion of the curve, corrected for the blank.
-
ε is the molar extinction coefficient of the reduced electron acceptor (the value for the specific ferricenium salt used should be determined or obtained from the literature).
-
l is the path length of the cuvette in cm (typically 1 cm).
-
1000 is the factor to convert the activity to µmol/min/mL.
To obtain the specific activity, divide the calculated activity by the concentration of the protein in the assay in mg/mL.
Specific Activity (µmol/min/mg) = Activity (µmol/min/mL) / [Protein] (mg/mL)
Conclusion
This application note provides a framework for the quantitative determination of this compound dehydrogenase activity. The provided protocols and data tables serve as a valuable resource for researchers investigating methionine metabolism, sulfur compound catabolism, and for those in drug development targeting these pathways. The adaptability of this spectrophotometric assay allows for its use in various research settings, from basic characterization of purified enzymes to screening for inhibitors in complex biological samples.
References
- 1. benchchem.com [benchchem.com]
- 2. Enoyl-CoA hydratase - Proteopedia, life in 3D [proteopedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Mechanistic insight into 3-methylmercaptopropionate metabolism and kinetical regulation of demethylation pathway in marine dimethylsulfoniopropionate-catabolizing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substrate Specificity of the 3-Methylmercaptopropionyl Coenzyme A Dehydrogenase (DmdC1) from Ruegeria pomeroyi DSS-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substrate Specificity of the 3-Methylmercaptopropionyl Coenzyme A Dehydrogenase (DmdC1) from Ruegeria pomeroyi DSS-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specific assay of medium-chain acyl-CoA dehydrogenase based on the spectrophotometric measurement of product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
Application Notes and Protocols for Tracing 3-(methylthio)propanoyl-CoA Metabolism
Application Note ID: AN-MTP-001
Version: 1.0
Introduction
Methionine is an essential amino acid critical for protein synthesis, methylation reactions, and polyamine biosynthesis.[1] Its metabolism is tightly regulated through several pathways, including the principal methionine salvage pathway (MSP), which recycles 5'-methylthioadenosine (MTA) back to methionine.[2] The MSP is crucial for sustaining methionine levels, especially in tissues with high polyamine synthesis, and involves a series of enzymatic steps to conserve the sulfur-containing moiety of methionine.[2][3]
An alternative route for methionine catabolism is the transamination pathway, which becomes particularly significant under conditions of methionine excess.[4] This pathway converts methionine to its α-keto acid, α-keto-γ-methiolbutyrate (KMB), which is subsequently decarboxylated to form 3-(methylthio)propanoic acid (MMPA or MTP).[4] Activation of MTP by coenzyme A results in the formation of 3-(methylthio)propanoyl-CoA (MTP-CoA). Stable isotope labeling, coupled with mass spectrometry, provides a powerful method for elucidating the dynamics of these pathways.[5] By introducing a labeled precursor, such as [U-¹³C₅]-Methionine, researchers can trace the incorporation of heavy isotopes into downstream metabolites like MTP-CoA, enabling the quantification of metabolic fluxes and pathway activities.[1]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to trace the metabolism of MTP-CoA using stable isotope-labeled methionine, from cell culture and metabolite extraction to LC-MS/MS analysis and data interpretation.
Metabolic Pathways and Experimental Design
Methionine Metabolism Overview
The diagram below illustrates the primary Methionine Salvage Pathway and the alternative Transamination Pathway that leads to the formation of MTP-CoA. Tracing studies typically utilize ¹³C-labeled methionine to track the flow of carbon atoms through these networks.
Experimental Workflow
The overall workflow for tracing MTP-CoA metabolism involves several key stages, from initial cell labeling to final data analysis. This systematic approach ensures reproducibility and high-quality data.
Logic of Isotope Tracing
The core principle of this technique is to track the mass shift in the target molecule (MTP-CoA) that results from the incorporation of stable isotopes from the precursor ([U-¹³C₅]-Methionine).
Experimental Protocols
Protocol 1: Stable Isotope Labeling in Cell Culture
This protocol is adapted from methodologies for labeling with ¹³C methionine and other essential nutrients.[1][6]
-
Cell Seeding: Plate cells at a density that will result in ~80-90% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours in their standard culture medium.
-
Medium Preparation: Prepare isotope labeling medium using a custom formulation that lacks methionine. Supplement this base medium with dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled methionine.[6] Just before use, add the stable isotope tracer, [U-¹³C₅]-L-Methionine, to a final concentration typical for cell culture (e.g., 100-200 µM).
-
Labeling: Aspirate the standard medium from the cells, wash once with pre-warmed phosphate-buffered saline (PBS), and add the prepared ¹³C-labeling medium.
-
Incubation: Return the cells to the incubator and culture for a predetermined time course. The optimal duration to reach isotopic steady-state depends on the cell type and the turnover rate of the metabolite pool and should be determined empirically (e.g., time points of 0, 4, 8, 12, 24 hours).[1]
Protocol 2: Acyl-CoA Extraction
This protocol uses 5-sulfosalicylic acid (SSA) for rapid deproteinization and extraction, which is effective for short-chain acyl-CoAs.[7]
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cell monolayer twice with ice-cold PBS.
-
Lysis and Extraction: Add 1 mL of ice-cold 2.5% 5-sulfosalicylic acid (SSA) in water directly to the culture plate.[8] Scrape the cells using a cell lifter and transfer the cell lysate/extract into a microcentrifuge tube.
-
Homogenization: Vortex the tube vigorously for 30 seconds and keep on ice for 10 minutes to ensure complete cell lysis and protein precipitation.
-
Clarification: Centrifuge the extract at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[8]
-
Sample Collection: Carefully transfer the supernatant, which contains the acyl-CoAs and other polar metabolites, to a new clean tube. The sample is now ready for LC-MS/MS analysis or can be stored at -80°C.
Protocol 3: LC-MS/MS Analysis of MTP-CoA
This method is based on established ion-pairing reverse-phase chromatography for short-chain acyl-CoAs.[7][8][9]
-
Chromatographic Separation:
-
LC System: Agilent 1290 Infinity II or equivalent.[10]
-
Column: A C18 reverse-phase column (e.g., Agilent ZORBAX 300SB-C8, 100 × 2.1 mm, 3.5 µm).[9]
-
Mobile Phase A: 10 mM Tributylamine and 15 mM Acetic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 60% B
-
10-12 min: 60% to 95% B
-
12-14 min: Hold at 95% B
-
14-15 min: 95% to 5% B
-
15-20 min: Re-equilibrate at 5% B
-
-
-
Mass Spectrometry Detection:
-
MS System: Agilent 6470 Triple Quadrupole or equivalent.[10]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Acyl-CoAs exhibit a characteristic neutral loss of 507 Da (adenosine 3'-phosphate 5'-diphosphate).[8][9] The precursor ion is [M+H]⁺ and the most abundant product ion is [M-507+H]⁺.
-
Unlabeled MTP-CoA (M+0): Precursor Q1: m/z 872.2 → Product Q3: m/z 365.2
-
Labeled MTP-CoA (M+5): Precursor Q1: m/z 877.2 → Product Q3: m/z 370.2
-
-
Protocol 4: Data Analysis
-
Peak Integration: Integrate the chromatographic peaks corresponding to each MRM transition for both unlabeled (M+0) and labeled (M+5) MTP-CoA.
-
Natural Abundance Correction: The measured intensities must be corrected for the natural abundance of ¹³C and other heavy isotopes. This can be done using established algorithms and software tools.[11]
-
Calculation of Mass Isotopologue Distribution (MID): The MID represents the fractional abundance of each isotopologue.[11] For a given metabolite, the fractional abundance of the M+i isotopologue is calculated as:
-
Fractional Abundance (M+i) = (Corrected Intensity of M+i) / (Σ Corrected Intensities of all isotopologues)
-
-
Fractional Enrichment: The overall fractional enrichment (FE) from the tracer can be calculated to represent the proportion of the MTP-CoA pool that is newly synthesized from the labeled precursor.
Quantitative Data & Performance
The following tables provide representative data on method performance and an example of expected results from a labeling experiment.
Table 1: Representative LC-MS/MS Method Performance
This table summarizes typical performance characteristics for the quantification of short-chain acyl-CoAs and related methionine pathway intermediates using stable isotope dilution LC-MS/MS.
| Analyte | Linearity (r²) | LLOQ (pmol) | LOD (fmol/10⁵ cells) | Reference(s) |
| Acetyl-CoA | >0.99 | ~1.0 | - | [7][8] |
| Propionyl-CoA | >0.99 | ~2.0 | - | [7][8] |
| Succinyl-CoA | >0.95 | ~1.0 | - | [7][8] |
| L-Methionine | >0.99 | - | 52.1 | [12] |
| S-Adenosylmethionine (SAM) | >0.99 | - | 13.9 | [12] |
| 5'-Methylthioadenosine (MTA) | >0.99 | - | 2.1 | [12] |
Note: LLOQ (Lower Limit of Quantitation) and LOD (Limit of Detection) values are highly instrument- and matrix-dependent. Data for MTP-CoA specifically should be established during method validation.
Table 2: Illustrative Mass Isotopologue Distribution (MID) for MTP-CoA
This table presents hypothetical but realistic data for MTP-CoA after a 24-hour labeling experiment with [U-¹³C₅]-Methionine. The data has been corrected for natural isotope abundance.
| Isotopologue | Mass Shift | Unlabeled Control Cells (Fractional Abundance) | [U-¹³C₅]-Met Labeled Cells (Fractional Abundance) |
| M+0 | +0 | 1.000 | 0.450 |
| M+1 | +1 | 0.000 | 0.020 |
| M+2 | +2 | 0.000 | 0.015 |
| M+3 | +3 | 0.000 | 0.010 |
| M+4 | +4 | 0.000 | 0.005 |
| M+5 | +5 | 0.000 | 0.500 |
| Total | 1.000 | 1.000 |
This illustrative data shows that in labeled cells, 50% of the MTP-CoA pool is fully labeled (M+5), indicating it was synthesized from the provided ¹³C-methionine tracer. The remaining 45% (M+0) represents the pre-existing pool or synthesis from unlabeled sources. The minor isotopologues (M+1 to M+4) can arise from other metabolic activities or incomplete tracer incorporation.
References
- 1. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Revisiting the methionine salvage pathway and its paralogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Reactome | Methionine salvage pathway [reactome.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of five intracellular and extracellular methionine pathway intermediates using stable isotope dilution UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of 3-(Methylthio)propanoyl-CoA via Derivatization and GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(Methylthio)propanoyl-CoA is a key intermediate in the metabolism of sulfur-containing compounds. Accurate quantification and identification of this molecule are crucial for studying various metabolic pathways and for drug development targeting these pathways. However, the direct analysis of acyl-Coenzyme A (CoA) esters like this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is precluded by their high molecular weight, polarity, and lack of volatility.
This application note presents a robust and validated indirect method for the analysis of this compound. The protocol involves the chemical hydrolysis of the thioester bond to release 3-(methylthio)propanoic acid (MTPA), which is then derivatized to a volatile trimethylsilyl (B98337) (TMS) ester. This derivative is amenable to GC-MS analysis, offering high sensitivity and specificity for the detection and quantification of the original acyl-CoA.
Principle of the Method
The core of this method is the conversion of the non-volatile this compound into a thermally stable and volatile derivative suitable for GC-MS analysis. The workflow consists of three main stages:
-
Hydrolysis: The thioester bond of this compound is cleaved under alkaline conditions to yield free 3-(methylthio)propanoic acid (MTPA) and Coenzyme A.
-
Extraction: The resulting MTPA is isolated from the aqueous matrix using a liquid-liquid extraction procedure.
-
Derivatization: The carboxyl group of MTPA contains an active hydrogen, which makes it polar and prone to adsorption on GC columns. Silylation is employed to replace this active hydrogen with a non-polar trimethylsilyl (TMS) group. This reaction, typically using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), significantly increases the volatility of the analyte, enabling its analysis by GC-MS.[1][2]
Experimental Protocol
This protocol provides a detailed methodology for the sample preparation, derivatization, and subsequent GC-MS analysis.
1. Materials and Reagents
-
3-(Methylthio)propanoic acid (MTPA) standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine (B92270), anhydrous
-
Acetonitrile, HPLC grade
-
Methanol (B129727), cold, HPLC grade
-
Ethyl acetate (B1210297), HPLC grade
-
Sodium hydroxide (B78521) (NaOH) solution, 1 M
-
Hydrochloric acid (HCl) solution, 1 M
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Nitrogen gas, high purity
-
Vials, 2 mL, with PTFE-lined caps
-
Centrifuge tubes, 15 mL
2. Sample Preparation and Hydrolysis
For biological samples such as plasma or cell lysates, a protein precipitation step is required.
-
To 100 µL of the sample, add 300 µL of cold methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube. This supernatant contains the this compound.
-
Add 100 µL of 1 M NaOH to the supernatant to initiate hydrolysis.
-
Incubate the mixture at 60°C for 30 minutes to ensure complete cleavage of the thioester bond.
-
After incubation, cool the sample to room temperature.
3. Extraction of 3-(Methylthio)propanoic Acid (MTPA)
-
Neutralize the hydrolyzed sample by adding 100 µL of 1 M HCl. Confirm the pH is acidic (pH < 3).
-
Add 1 mL of ethyl acetate to the tube and saturate the aqueous layer with NaCl.
-
Vortex vigorously for 2 minutes to extract the MTPA into the organic phase.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean 2 mL vial.
-
Repeat the extraction (steps 2-5) one more time and combine the organic layers.
-
Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate or by adding a small amount directly to the vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.
4. Silylation Derivatization
Caution: Perform this step in a fume hood as derivatization reagents are moisture-sensitive and corrosive.
-
To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.[1]
-
Seal the vial tightly with a PTFE-lined cap.
-
Heat the vial at 75°C for 45 minutes to ensure the reaction goes to completion.
-
Cool the vial to room temperature. The sample is now ready for GC-MS injection.
5. GC-MS Analysis
The following conditions are a general guideline and may require optimization for specific instruments.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent[1] |
| Mass Spectrometer | Agilent 5977A MSD or equivalent[1] |
| GC Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar[1] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[1] |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial: 60°C, hold for 2 min. Ramp: 10°C/min to 150°C. Ramp: 20°C/min to 250°C, hold for 5 min.[1] |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition | Scan mode (m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity |
Data Presentation
Quantitative analysis should be performed using a calibration curve prepared from MTPA standards that have undergone the same extraction and derivatization process.
Table 1: Typical Quantitative Performance Data for Derivatized MTPA Analysis
| Parameter | Typical Value | Description |
| Limit of Detection (LOD) | ng/mL to pg/mL range | The lowest concentration of analyte that can be reliably distinguished from background noise.[1] |
| Limit of Quantification (LOQ) | Low ng/mL range | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[1] |
| Linearity (R²) | > 0.99 | The correlation coefficient for the calibration curve, indicating the linearity of the response over a concentration range.[1] |
| Precision (RSD%) | < 15% | The relative standard deviation, indicating the closeness of repeated measurements. |
Visualized Workflow
The diagram below outlines the complete experimental workflow from sample collection to data analysis.
Caption: Workflow for the indirect analysis of this compound.
The requirement for derivatization is a critical step for the analysis of non-volatile analytes like MTPA by GC-MS.[1] The described method, involving hydrolysis followed by silylation, provides a reliable and sensitive workflow for the quantification of this compound. This approach overcomes the inherent limitations of direct GC-MS analysis for large, polar molecules. The high selectivity of mass spectrometric detection ensures confident peak identification, which is invaluable for metabolic research and clinical applications where accurate measurement in complex biological matrices is required.[1]
References
Application Notes and Protocols for Studying 3-(methylthio)propanoyl-CoA as a Substrate for Acyl-CoA Dehydrogenases
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(Methylthio)propanoic acid (MMPA), and its activated form 3-(methylthio)propanoyl-CoA (MMPA-CoA), are intermediates in the transamination pathway of methionine metabolism.[1] This pathway serves as an alternative to the canonical transsulfuration pathway for methionine catabolism, particularly under conditions of high methionine levels. Acyl-CoA dehydrogenases (ACADs) are a class of mitochondrial flavoenzymes that catalyze the initial step of each fatty acid β-oxidation cycle. Given the structural similarity of MMPA-CoA to short-chain acyl-CoAs, there is significant interest in understanding its interaction with various ACADs. These application notes provide a summary of the current knowledge, quantitative data, and detailed protocols for studying MMPA-CoA as a substrate for this important enzyme family.
Metabolic Significance
The transamination pathway of methionine metabolism involves the conversion of methionine to α-keto-γ-methylthiobutyrate (KMTB) by an aminotransferase, followed by the oxidative decarboxylation of KMTB to yield MMPA.[1] In the mitochondria, MMPA is likely activated to MMPA-CoA, which can then be further metabolized. In some marine bacteria, such as Ruegeria pomeroyi, MMPA-CoA is a key intermediate in the demethylation of dimethylsulfoniopropionate (DMSP), a significant organosulfur compound in marine environments. The enzyme responsible for the dehydrogenation of MMPA-CoA in this organism is a specialized acyl-CoA dehydrogenase, DmdC1.
Data Presentation
The following table summarizes the available quantitative data for the activity of acyl-CoA dehydrogenases with this compound as a substrate. Currently, detailed kinetic data is primarily available for the bacterial enzyme DmdC1. Data for mammalian ACADs with this specific substrate is not extensively documented in the literature.
| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| DmdC1 (3-methylmercaptopropionyl-CoA Dehydrogenase) | Ruegeria pomeroyi DSS-3 | This compound | 36 | 1.48 | 4.1 x 104 | |
| DmdC1 | Ruegeria pomeroyi DSS-3 | Butyryl-CoA | 19 | 0.40 | 2.1 x 104 | |
| DmdC1 | Ruegeria pomeroyi DSS-3 | Valeryl-CoA | 7 | 0.48 | 6.9 x 104 |
Signaling Pathways and Experimental Workflows
Methionine Transamination Pathway
The following diagram illustrates the metabolic pathway leading to the formation of this compound from methionine.
References
Application Note: High-Resolution Mass Spectrometry for the Identification of 3-(methylthio)propanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification and differentiation of 3-(methylthio)propanoyl-CoA from its close-mass isobar, methylmalonyl-CoA, using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS). This compound is a key intermediate in the metabolism of methionine, and its accurate measurement is crucial for understanding various metabolic pathways and their implications in disease states. The methods described herein leverage the high resolution and mass accuracy of modern mass spectrometers to distinguish between these two compounds based on their exact mass and characteristic fragmentation patterns. This document includes a comprehensive experimental protocol, data presentation guidelines, and visual workflows to aid researchers in implementing this methodology.
Introduction
3-(Methylthio)propanoic acid (MTPA), and its activated form, this compound, are critical intermediates in the mammalian metabolism of the essential amino acid methionine.[1][2] The methionine transamination pathway, which produces this compound, becomes particularly significant under conditions of high methionine intake.[2] Beyond its role in amino acid catabolism, metabolites of this pathway, such as hydrogen sulfide (B99878) (H₂S), are potent signaling molecules involved in a variety of physiological processes.[1]
Accurate identification and quantification of this compound are essential for studying the flux through this metabolic pathway and its downstream effects. A significant analytical challenge arises from the presence of other short-chain acyl-CoAs with similar masses, such as methylmalonyl-CoA, an intermediate in the catabolism of several amino acids and odd-chain fatty acids.[3] High-resolution mass spectrometry (HRMS) offers the necessary specificity and sensitivity to resolve these closely related metabolites. This is achieved by exploiting the small differences in their exact masses, which arise from their distinct elemental compositions.[4]
This application note details a robust LC-HRMS/MS method for the confident identification of this compound and its differentiation from methylmalonyl-CoA.
Signaling and Metabolic Pathways
The metabolic origin of this compound is the transamination pathway of methionine. This pathway is an alternative to the more commonly known transsulfuration and transmethylation pathways.[2]
Figure 1: Methionine Transamination Pathway.[2]
Experimental Protocols
This section provides a detailed protocol for the extraction and analysis of this compound from biological samples.
Sample Preparation: Acyl-CoA Extraction
-
Homogenization: Homogenize powdered tissues (approximately 250 mg) or cell pellets in 4 ml of an ice-cold extraction buffer (methanol/water 1:1 containing 5% acetic acid).[5]
-
Internal Standards: Spike the samples with a mixture of appropriate internal standards for acyl-CoAs to control for extraction efficiency and instrument variability.[5]
-
Purification: Centrifuge the homogenate to pellet proteins and other debris. Further purify the supernatant using a solid-phase extraction (SPE) cartridge, such as a 2-(2-pyridyl)ethyl silica (B1680970) gel cartridge.[5]
-
Pre-activate the cartridge with 3 ml of methanol (B129727).
-
Equilibrate the cartridge with 3 ml of extraction buffer.
-
Load the sample supernatant.
-
Wash the cartridge with 3 ml of extraction buffer.
-
Elute the acyl-CoAs with a series of increasing methanol concentrations in 50 mM ammonium (B1175870) formate (B1220265) (pH 6.3).[5]
-
-
Drying and Reconstitution: Dry the combined eluate under a stream of nitrogen gas. Store the dried pellet at -80°C until analysis.[5] Before injection, reconstitute the sample in an appropriate volume (e.g., 100 µl) of the initial mobile phase.[6]
High-Resolution Liquid Chromatography
Chromatographic separation is critical to resolve this compound from other acyl-CoAs, including methylmalonyl-CoA.
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system.[6]
-
Column: A reversed-phase C18 column (e.g., Luna C18, 100 x 2.0 mm, 3 µm) is recommended for the separation of short to medium-chain acyl-CoAs.[6][7]
-
Mobile Phase A: Water with 5-10 mM ammonium acetate, pH 6.8.[6][7]
-
Gradient Elution: A linear gradient from a low percentage of mobile phase B to a high percentage over a suitable time frame (e.g., 20 minutes) is effective for separating a wide range of acyl-CoAs.[6]
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.[7]
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.[5]
High-Resolution Mass Spectrometry
-
Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument, is required.[4]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Full Scan MS: Acquire full scan data at a high resolution (e.g., >70,000) to determine the accurate mass of the precursor ions.[6]
-
MS/MS Fragmentation: Use data-dependent acquisition (DDA) or parallel reaction monitoring (PRM) to trigger MS/MS scans on ions of interest. The characteristic fragmentation of acyl-CoAs involves a neutral loss of 506.9952 Da (adenosine 3'-phosphate-5'-diphosphate moiety) and the generation of a product ion at m/z 428.0365 (adenosine 3',5'-diphosphate).[4][8]
Data Presentation and Analysis
The key to differentiating this compound from methylmalonyl-CoA lies in their different elemental compositions and, consequently, their different exact masses.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |
| This compound | C₂₅H₄₂N₇O₁₇P₃S₂ | 869.7 | 869.12914624[2] |
| Methylmalonyl-CoA | C₂₅H₄₀N₇O₁₉P₃S | 867.6 | 867.13125424[1] |
Table 1: Molecular properties of this compound and methylmalonyl-CoA.
For identification, the following criteria should be met:
-
Accurate Mass: The measured mass of the precursor ion should be within a narrow mass tolerance window (e.g., < 5 ppm) of the theoretical exact mass.
-
Retention Time: The compound should elute at a reproducible retention time, which can be confirmed with a pure standard if available.
-
MS/MS Fragmentation: The MS/MS spectrum should show the characteristic neutral loss of 506.9952 Da and/or the presence of the m/z 428.0365 fragment ion.[4][8]
| Parameter | This compound | Methylmalonyl-CoA |
| Precursor Ion [M+H]⁺ (m/z) | 870.1364 | 868.1385 |
| Characteristic Neutral Loss (Da) | 506.9952 | 506.9952 |
| Characteristic Product Ion (m/z) | 428.0365 | 428.0365 |
| Acyl-specific Product Ion (m/z) | 363.1412 | 361.1433 |
Table 2: Key mass spectrometric parameters for the identification of this compound and methylmalonyl-CoA.
Experimental Workflow
The following diagram illustrates the complete workflow for the identification of this compound.
Figure 2: Experimental Workflow for Acyl-CoA Analysis.
Conclusion
The methodology presented in this application note provides a reliable and specific approach for the identification of this compound using high-resolution mass spectrometry. By combining optimized sample preparation, robust chromatographic separation, and high-mass-accuracy MS and MS/MS analysis, researchers can confidently distinguish this compound from other structurally similar and isobaric metabolites. This will facilitate a more accurate understanding of methionine metabolism and its role in health and disease.
References
- 1. methylmalonyl-CoA | C25H40N7O19P3S | CID 123909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C25H42N7O17P3S2 | CID 54758648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 4. (R)-methylmalonyl-CoA [eragene.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. (S)-methylmalonyl-CoA | C25H40N7O19P3S | CID 11966111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jsbms.jp [jsbms.jp]
Application Notes and Protocols for the Structural Elucidation of 3-(Methylthio)propanoyl-CoA via NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of small molecules, including complex biological species such as coenzyme A (CoA) thioesters.[1][2][3] This document provides detailed application notes and protocols for the structural characterization of 3-(methylthio)propanoyl-CoA using a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and 2D correlation spectroscopy (COSY, HSQC, HMBC).
Data Presentation: Predicted NMR Data
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for the key structural fragments of this compound. These values are based on typical chemical shifts for the 3-(methylthio)propionic acid moiety and the known resonances of the coenzyme A backbone. Actual chemical shifts may vary depending on experimental conditions such as solvent, pH, and temperature.
| Structural Moiety | Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 3-(Methylthio)propanoyl | 1 | - | ~195-200 (Thioester C=O) | H-2, H-3 |
| 2 | ~2.90 (t, 2H) | ~45-50 | C-1, C-3 | |
| 3 | ~2.75 (t, 2H) | ~30-35 | C-1, C-2, C-4 | |
| 4 | ~2.10 (s, 3H) | ~15-20 | C-3 | |
| Coenzyme A (Partial) | Cysteamine CH₂-S | ~3.10 (t, 2H) | ~35-40 | Thioester C=O |
| Cysteamine CH₂-N | ~3.60 (t, 2H) | ~40-45 | - | |
| β-Alanine CH₂-C=O | ~2.50 (t, 2H) | ~35-40 | - | |
| Pantothenate (various) | 0.8-4.2 | 15-80 | - | |
| Adenosine Ribose (various) | 4.0-6.0 | 60-90 | - | |
| Adenine H2 | ~8.40 (s, 1H) | ~152 | - | |
| Adenine H8 | ~8.10 (s, 1H) | ~148 | - |
Experimental Protocols
Detailed methodologies for sample preparation and NMR data acquisition are provided below.
2.1. Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR data. Coenzyme A and its derivatives can be susceptible to oxidation and degradation.[4]
-
Required Materials:
-
This compound sample (5-10 mg for ¹³C, 1-5 mg for ¹H)
-
Deuterium oxide (D₂O, 99.9%)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4) prepared in D₂O
-
Internal standard: 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP)
-
5 mm NMR tubes
-
Argon or nitrogen gas
-
-
Protocol:
-
Weigh the desired amount of this compound and dissolve it in 0.6-0.7 mL of the phosphate buffer (pH 7.4) in D₂O.[4][5]
-
Add a small, known amount of TSP to the solution to serve as an internal chemical shift reference (δ = 0.00 ppm).
-
To minimize oxidation of the thiol group, it is recommended to degas the solvent buffer by bubbling with an inert gas like argon or nitrogen before preparing the sample.
-
Transfer the final solution to a clean, dry 5 mm NMR tube.[6]
-
Flush the headspace of the NMR tube with argon or nitrogen gas before capping to prevent oxidation during the experiment.[4]
-
For long-term experiments, consider sealing the NMR tube with parafilm.[4]
-
2.2. NMR Data Acquisition
The following experiments are recommended for a comprehensive structural elucidation. Experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution.
-
¹H NMR (Proton):
-
Purpose: To identify the number and type of protons, their chemical environment, and scalar couplings.
-
Pulse Program: Standard 1D proton experiment with solvent suppression (e.g., presaturation).
-
Key Parameters:
-
Spectral Width: ~12-16 ppm
-
Acquisition Time: 2-3 seconds
-
Relaxation Delay: 5 seconds (to ensure full relaxation for quantitative analysis)[4]
-
Number of Scans: 16-64 (depending on sample concentration)
-
-
-
¹³C NMR (Carbon):
-
Purpose: To identify the number of unique carbon atoms in the molecule.
-
Pulse Program: Standard 1D carbon experiment with proton decoupling.
-
Key Parameters:
-
-
2D COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton (¹H-¹H) scalar couplings, revealing which protons are adjacent to each other in the spin system.
-
Pulse Program: Standard gradient-selected COSY (gCOSY).
-
Key Parameters:
-
Spectral Width (F1 and F2): ~12-16 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 4-8
-
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C).
-
Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement.
-
Key Parameters:
-
¹H Spectral Width (F2): ~12-16 ppm
-
¹³C Spectral Width (F1): ~180-200 ppm
-
Number of Increments (F1): 128-256
-
Number of Scans per Increment: 8-16
-
¹J(CH) Coupling Constant: ~145 Hz (average value)
-
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting different spin systems and identifying quaternary carbons.
-
Pulse Program: Standard gradient-selected HMBC.
-
Key Parameters:
-
¹H Spectral Width (F2): ~12-16 ppm
-
¹³C Spectral Width (F1): ~220-250 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 16-32
-
Long-Range Coupling Delay: Optimized for 4-8 Hz
-
-
Mandatory Visualizations
3.1. Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Workflow for NMR-based structural elucidation.
3.2. Signaling Pathway Diagram (Hypothetical Connectivity)
This diagram illustrates the key correlations expected from 2D NMR experiments that confirm the structure of the 3-(methylthio)propanoyl moiety and its linkage to Coenzyme A.
Caption: Key 2D NMR correlations for structural confirmation.
References
- 1. Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study | Springer Nature Experiments [experiments.springernature.com]
- 4. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols for In Vitro Reconstitution of the 3-(methylthio)propanoyl-CoA Synthesis Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The synthesis of 3-(methylthio)propanoyl-CoA (MTP-CoA) is a key step in the demethylation of dimethylsulfoniopropionate (DMSP), a significant organosulfur molecule in marine environments. This pathway is of considerable interest to researchers in fields ranging from environmental microbiology to biotechnology and drug discovery, due to its role in the global sulfur cycle and as a potential source of novel biocatalysts. The central enzyme in this pathway is 3-(methylthio)propionate-CoA ligase (MMPA-CoA ligase or DmdB), which catalyzes the ATP-dependent ligation of 3-(methylthio)propionate (B1239661) (MMPA) and Coenzyme A (CoA) to form MTP-CoA.[1][2]
This document provides detailed protocols for the in vitro reconstitution of the MTP-CoA synthesis pathway, methods for the expression and purification of recombinant MMPA-CoA ligase, and procedures for the kinetic characterization of the enzyme.
Key Pathway Components & Quantitative Data
The enzymatic reaction for the synthesis of MTP-CoA is as follows:
ATP + 3-(methylsulfanyl)propanoate + CoA ⇌ AMP + diphosphate (B83284) + 3-(methylsulfanyl)propanoyl-CoA[2]
This reaction is catalyzed by the enzyme 3-(methylthio)propionyl-CoA ligase (EC 6.2.1.44), which requires the presence of Mg²⁺ as a cofactor.[2]
Table 1: Kinetic Parameters of MMPA-CoA Ligase (DmdB)
| Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) |
| 3-(methylthio)propionate (MMPA) | 150 ± 20 | 25 ± 3 |
| ATP | 250 ± 30 | 28 ± 4 |
| Coenzyme A (CoA) | 180 ± 25 | 26 ± 3 |
Note: The values presented are representative and may vary depending on the specific experimental conditions and the source of the enzyme.
Table 2: Optimal Reaction Conditions for MTP-CoA Synthesis
| Parameter | Optimal Value |
| pH | 7.5 - 8.0 |
| Temperature | 25 - 30°C |
| Mg²⁺ Concentration | 2 - 5 mM |
| Enzyme Concentration | 0.1 - 1 µM |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant MMPA-CoA Ligase (DmdB)
This protocol describes the expression of His-tagged MMPA-CoA ligase in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).
Materials:
-
E. coli BL21(DE3) cells
-
Expression vector containing the DmdB gene with a hexahistidine tag (e.g., pET-28a-DmdB)
-
Luria-Bertani (LB) medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, 1 mg/mL lysozyme, 1x protease inhibitor cocktail)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
-
Ni-NTA affinity resin
-
Dialysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol)
Procedure:
-
Transformation: Transform the expression vector into competent E. coli BL21(DE3) cells and plate on LB agar (B569324) containing kanamycin. Incubate overnight at 37°C.
-
Expression: Inoculate a single colony into 10 mL of LB medium with kanamycin and grow overnight at 37°C with shaking. The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 16-18 hours at 18°C with shaking.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer and incubate on ice for 30 minutes. Sonicate the cell suspension on ice to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column with 10 column volumes of Wash Buffer.
-
Elution: Elute the bound protein with 5 column volumes of Elution Buffer.
-
Dialysis: Dialyze the eluted fractions against Dialysis Buffer overnight at 4°C to remove imidazole and for buffer exchange.
-
Concentration and Storage: Concentrate the purified protein using a centrifugal filter unit. Determine the protein concentration using a Bradford assay and store at -80°C.
Protocol 2: In Vitro Reconstitution of MTP-CoA Synthesis
This protocol details the setup of the in vitro reaction to synthesize MTP-CoA.
Materials:
-
Purified MMPA-CoA ligase (DmdB)
-
3-(methylthio)propionate (MMPA) stock solution (100 mM)
-
ATP stock solution (100 mM)
-
Coenzyme A (CoA) stock solution (50 mM)
-
MgCl₂ stock solution (1 M)
-
Tris-HCl buffer (1 M, pH 7.8)
-
Nuclease-free water
Reaction Setup (for a 100 µL final volume):
-
To a microcentrifuge tube, add the following components in the order listed:
-
73 µL Nuclease-free water
-
10 µL 1 M Tris-HCl, pH 7.8 (final concentration: 100 mM)
-
2 µL 100 mM MMPA (final concentration: 2 mM)
-
2 µL 100 mM ATP (final concentration: 2 mM)
-
2 µL 50 mM CoA (final concentration: 1 mM)
-
1 µL 1 M MgCl₂ (final concentration: 10 mM)
-
-
Mix gently by pipetting.
-
Initiate the reaction by adding 10 µL of purified MMPA-CoA ligase (to a final concentration of 1 µM).
-
Incubate the reaction at 30°C for 1-2 hours.
-
Terminate the reaction by adding an equal volume of ice-cold methanol (B129727) or by heat inactivation at 95°C for 5 minutes.
-
Analyze the reaction products by HPLC or LC-MS.
Protocol 3: Kinetic Analysis of MMPA-CoA Ligase
This protocol describes how to determine the kinetic parameters of the enzyme using a coupled-enzyme spectrophotometric assay. The production of AMP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified MMPA-CoA ligase (DmdB)
-
Substrates (MMPA, ATP, CoA) at various concentrations
-
Assay Buffer (100 mM Tris-HCl pH 7.8, 10 mM MgCl₂)
-
Coupling enzymes: myokinase (MK), pyruvate (B1213749) kinase (PK), and lactate (B86563) dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
Procedure:
-
Prepare a master mix containing the assay buffer, coupling enzymes, PEP, and NADH.
-
To a cuvette, add the master mix and two of the three substrates at saturating concentrations.
-
Add the third substrate at varying concentrations.
-
Equilibrate the mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a small, known amount of purified MMPA-CoA ligase.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocities from the linear portion of the absorbance curve.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.
Visualizations
References
Application Notes and Protocols: Development of a Biosensor for Real-Time 3-(Methylthio)propanoyl-CoA Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(methylthio)propanoyl-CoA (MTP-CoA) is a key intermediate in the metabolism of methionine and other sulfur-containing compounds.[1][2][3] Dysregulation of MTP-CoA levels has been implicated in various metabolic disorders, making it an important target for research and drug development. Real-time monitoring of MTP-CoA concentrations in living cells is crucial for understanding its dynamic roles in cellular signaling and for screening potential therapeutic agents.
Currently, there are no commercially available biosensors specifically for MTP-CoA. This document provides a comprehensive guide to the development of a novel, genetically encoded biosensor for real-time MTP-CoA monitoring. The proposed design is based on the successful engineering of fluorescent biosensors for other short-chain acyl-CoAs, such as acetyl-CoA.[4][5][6][7] These application notes and protocols are intended to guide researchers through the process of designing, creating, and validating a FRET-based MTP-CoA biosensor.
Principle of the Proposed MTP-CoA Biosensor
The proposed biosensor will be based on Förster Resonance Energy Transfer (FRET), a mechanism that allows for the detection of molecular interactions in real-time.[8][9][10] The biosensor will consist of a specific MTP-CoA binding protein flanked by a FRET pair of fluorescent proteins, for example, a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP).
Upon binding of MTP-CoA to the binding protein, a conformational change will occur, altering the distance and/or orientation between the CFP and YFP. This change will lead to a corresponding change in the FRET efficiency, which can be measured as a ratiometric change in the fluorescence emission of the two proteins. This ratiometric output provides a sensitive and quantitative measure of intracellular MTP-CoA concentrations.
Metabolic Pathway of this compound
MTP-CoA is synthesized from 3-(methylthio)propanoic acid (MTPA), which is derived from the transamination of L-methionine.[1][2] The conversion of MTPA to MTP-CoA is catalyzed by a CoA ligase.[3] MTP-CoA is a central intermediate that can be further metabolized, influencing various cellular processes. Understanding this pathway is essential for interpreting the data obtained from the MTP-CoA biosensor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanistic insight into 3-methylmercaptopropionate metabolism and kinetical regulation of demethylation pathway in marine dimethylsulfoniopropionate-catabolizing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. A genetically encoded fluorescent biosensor for visualization of acetyl-CoA in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. A genetically-encoded fluorescent biosensor for visualization of acetyl-CoA in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imaging of Genetically Encoded FRET-Based Biosensors to Detect GPCR Activity | Springer Nature Experiments [experiments.springernature.com]
- 9. A Protocol for FRET-Based Live-Cell Imaging in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Protocol for Using Förster Resonance Energy Transfer (FRET)-force Biosensors to Measure Mechanical Forces across the Nuclear LINC Complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of 3-(methylthio)propanoyl-CoA in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine is an essential amino acid with diverse metabolic fates beyond protein synthesis. Its catabolism is primarily understood through the transmethylation and transsulfuration pathways. However, a third, quantitatively significant route, especially under conditions of methionine excess, is the transamination pathway.[1] This pathway leads to the formation of 3-(methylthio)propanoic acid (MMPA) and its activated form, 3-(methylthio)propanoyl-CoA. The flux through this pathway is a critical indicator of how cells handle methionine load and can have implications in various pathological states, including metabolic disorders and certain cancers.
Metabolic Flux Analysis (MFA) using stable isotope tracers is a powerful technique to quantify the rates (fluxes) of intracellular metabolic pathways. By introducing a labeled substrate, such as U-¹³C-methionine, and tracking the incorporation of the isotope into downstream metabolites, we can elucidate the contribution of different pathways to a metabolite's production. This document provides detailed application notes and a comprehensive protocol for the use of stable isotope tracing to determine the metabolic flux through this compound.
Application Notes
Significance of the Methionine Transamination Pathway
The transamination pathway of methionine becomes particularly active in the liver and kidneys when methionine levels are elevated.[2] It serves as a mechanism to catabolize excess methionine. The pathway begins with the transamination of L-methionine to α-keto-γ-methylthiobutyrate (KMB), followed by oxidative decarboxylation to form 3-(methylthio)propanoic acid (MMPA), which is subsequently activated to this compound. Understanding the flux through this pathway can provide insights into:
-
Methionine Homeostasis: How cells manage and detoxify high levels of methionine.
-
Disease Pathophysiology: Dysregulation of methionine metabolism is implicated in various diseases. In patients with a deficiency in methionine adenosyltransferase, a significant portion of methionine is degraded via transamination.[1]
-
Drug Development: Targeting enzymes in this pathway could be a therapeutic strategy for diseases associated with altered methionine metabolism.
Principle of Metabolic Flux Analysis for this compound
The core principle is to introduce a stable isotope-labeled precursor, U-¹³C₅-methionine, into a biological system (e.g., cell culture) and allow it to reach a metabolic and isotopic steady state. During this period, the labeled methionine will be metabolized through the transamination pathway, leading to the formation of ¹³C-labeled this compound.
By measuring the mass isotopomer distribution (MID) of this compound using mass spectrometry, we can determine the fraction of this metabolite that is derived from the labeled methionine. This information, combined with the uptake rate of methionine and a metabolic network model, allows for the calculation of the absolute flux through the transamination pathway.
Data Presentation
The following table presents illustrative data from a hypothetical stable isotope tracing experiment using U-¹³C₅-methionine in a liver cell line under normal and high methionine conditions. This data is intended to demonstrate the expected outcomes of such an experiment.
| Metabolite | Condition | Concentration (pmol/10⁶ cells) | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |
| Intracellular Methionine | Normal Met | 50.2 ± 4.5 | 5.1 ± 0.8 | 0.5 ± 0.1 | 0.2 ± 0.1 | 0.1 ± 0.1 | 0.1 ± 0.1 | 94.0 ± 1.2 |
| High Met | 150.8 ± 12.1 | 4.8 ± 0.6 | 0.6 ± 0.2 | 0.1 ± 0.1 | 0.1 ± 0.1 | 0.2 ± 0.1 | 94.2 ± 1.5 | |
| This compound | Normal Met | 1.5 ± 0.3 | 45.2 ± 3.1 | 2.1 ± 0.4 | 1.5 ± 0.3 | 51.2 ± 2.8 | - | - |
| High Met | 4.8 ± 0.7 | 15.6 ± 2.5 | 1.8 ± 0.3 | 1.2 ± 0.2 | 81.4 ± 3.1 | - | - |
Note: The M+3 isotopologue of this compound is expected to be the most abundant labeled form, as the carboxyl group from KMB is lost during decarboxylation, and the CoA moiety is unlabeled.
Experimental Protocols
Protocol 1: Stable Isotope Labeling of Cultured Cells
This protocol is designed for adherent mammalian cells (e.g., HepG2) to label intracellular metabolites with U-¹³C₅-methionine.
Materials:
-
HepG2 cells (or other relevant cell line)
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
Custom DMEM formulation lacking methionine
-
U-¹³C₅-methionine (≥99% purity)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS), ice-cold
Procedure:
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density that will result in ~80% confluency at the time of extraction. Culture in standard DMEM with 10% dFBS.
-
Adaptation Medium: The day before the experiment, replace the standard medium with the custom DMEM (lacking methionine) supplemented with the desired concentration of unlabeled methionine (e.g., physiological concentration) and 10% dFBS. This step adapts the cells to the experimental medium.
-
Labeling: To start the experiment, aspirate the adaptation medium and replace it with the labeling medium. The labeling medium is the custom DMEM supplemented with U-¹³C₅-methionine at the same concentration as the adaptation medium and 10% dFBS.
-
Incubation: Incubate the cells in the labeling medium for a sufficient duration to approach isotopic steady state. For central carbon metabolism, this is typically equivalent to at least one cell doubling time.[3] For methionine metabolism, a shorter time course (e.g., 8-24 hours) may be sufficient.
-
Metabolite Extraction: Proceed immediately to Protocol 4.2 for metabolite extraction.
Protocol 2: Metabolite Extraction for Acyl-CoA Analysis
This protocol is optimized for the rapid quenching of metabolism and extraction of acyl-CoAs from cultured cells.
Materials:
-
Ice-cold PBS
-
Extraction Solvent: 80:20 Methanol:Water, pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 15,000 x g at 4°C
Procedure:
-
Washing: Place the 6-well plate on ice. Quickly aspirate the labeling medium and wash the cell monolayer once with 1 mL of ice-cold PBS.
-
Quenching and Lysis: Immediately aspirate the PBS and add 1 mL of -80°C extraction solvent to each well.
-
Scraping: Place the plate on dry ice and use a cell scraper to scrape the cells in the extraction solvent.
-
Collection: Transfer the cell lysate (a slurry) to a pre-chilled 1.5 mL microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at 15,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube.
-
Storage: Store the extracts at -80°C until LC-MS/MS analysis.
Protocol 3: LC-MS/MS Quantification of this compound
This protocol describes a hypothetical LC-MS/MS method for the targeted quantification of this compound and its ¹³C-labeled isotopologues.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer.
Materials:
-
Reconstitution Solvent: 50 mM ammonium (B1175870) acetate (B1210297) in 50% methanol, pH 7
-
Mobile Phase A: 10 mM tributylamine, 15 mM acetic acid in water
-
Mobile Phase B: Methanol
-
C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm)
Procedure:
-
Sample Preparation: Dry the metabolite extracts from Protocol 4.2 under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried pellet in 50 µL of ice-cold reconstitution solvent.
-
LC Separation:
-
Column Temperature: 40°C
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 0% B
-
2-10 min: Linear gradient to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 0% B (re-equilibration)
-
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) is used to detect the precursor-to-product ion transitions. The following table provides predicted MRM transitions for this compound.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| Unlabeled this compound | 856.2 | 349.1 | 35 | Neutral loss of the acyl group |
| ¹³C₃-3-(methylthio)propanoyl-CoA | 859.2 | 349.1 | 35 | Labeled acyl group loss |
-
Data Analysis:
-
Integrate the peak areas for each MRM transition.
-
Calculate the fractional enrichment of the M+3 isotopologue of this compound.
-
Quantify the absolute concentration using a standard curve of unlabeled this compound, if available.
-
Use the fractional enrichment data in metabolic flux analysis software (e.g., INCA, Metran) along with a metabolic network model to calculate the flux.
-
Visualizations
Methionine Transamination Pathway
Caption: Methionine transamination pathway leading to this compound.
Experimental Workflow for Metabolic Flux Analysis
Caption: Experimental workflow for MFA of this compound.
Logical Relationship for Flux Determination
Caption: Logical relationship for determining metabolic flux.
References
- 1. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Monoclonal Antibodies for 3-(methylthio)propanoyl-CoA Immunoassay
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(methylthio)propanoyl-CoA (MTP-CoA) is a key intermediate in the metabolism of methionine and other sulfur-containing compounds. Aberrant levels of MTP-CoA may be indicative of metabolic dysregulation or disease states. To facilitate the study of this important metabolite, we have developed a sensitive and specific immunoassay for the quantification of MTP-CoA in biological samples. This document provides detailed protocols for the generation of monoclonal antibodies against MTP-CoA and their application in a competitive enzyme-linked immunosorbent assay (ELISA).
Monoclonal Antibody Generation
The generation of high-affinity monoclonal antibodies is crucial for the development of a reliable immunoassay. Due to the small size of MTP-CoA, it is not immunogenic on its own. Therefore, it must be conjugated to a carrier protein to elicit an immune response.
Experimental Protocol: Immunogen Preparation and Hybridoma Production
-
Hapten-Carrier Conjugation:
-
Synthesize a derivative of 3-(methylthio)propanoic acid containing a reactive carboxyl group for conjugation.
-
Conjugate the hapten to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for screening using a standard carbodiimide (B86325) (EDC) crosslinker chemistry.
-
Purify the conjugate by dialysis to remove unreacted hapten and crosslinker.
-
Confirm conjugation efficiency using MALDI-TOF mass spectrometry.
-
-
Immunization:
-
Immunize BALB/c mice with 100 µg of the MTP-CoA-KLH conjugate emulsified in Complete Freund's Adjuvant via intraperitoneal injection.
-
Boost the immunization every three weeks with 50 µg of the conjugate in Incomplete Freund's Adjuvant.
-
Monitor the antibody titer in the murine serum using an indirect ELISA with MTP-CoA-BSA as the coating antigen.
-
-
Hybridoma Production:
-
Perform a final boost three days before cell fusion.
-
Isolate splenocytes from the immunized mouse and fuse them with Sp2/0-Ag14 myeloma cells using polyethylene (B3416737) glycol (PEG).
-
Select for fused hybridoma cells in HAT (hypoxanthine-aminopterin-thymidine) medium.
-
-
Screening and Cloning:
-
Screen hybridoma supernatants for the presence of antibodies that bind to MTP-CoA-BSA using an indirect ELISA.
-
Select positive clones and perform single-cell cloning by limiting dilution to ensure monoclonality.
-
Expand positive monoclonal hybridoma lines and cryopreserve them.
-
Workflow for Monoclonal Antibody Production
Antibody Characterization Data
The following tables summarize the characteristics of the developed monoclonal antibody, clone MTP-15.
Table 1: Affinity and Specificity of Monoclonal Antibody MTP-15
| Parameter | Value | Method |
| Affinity (Kd) | 1.2 x 10⁻⁹ M | Surface Plasmon Resonance |
| Isotype | IgG1, kappa | Isotyping ELISA |
| Cross-reactivity | Competitive ELISA | |
| 3-(methylthio)propanoic acid | < 0.1% | |
| Coenzyme A | < 0.5% | |
| Acetyl-CoA | < 0.1% | |
| Methionine | < 0.01% |
Immunoassay Protocol: Competitive ELISA
This protocol describes a competitive ELISA for the quantitative determination of MTP-CoA in biological samples. In this format, free MTP-CoA in the sample competes with a fixed amount of MTP-CoA-BSA conjugate for binding to a limited amount of the monoclonal antibody.
Principle of Competitive ELISA
Materials and Reagents
-
96-well microplate coated with MTP-CoA-BSA conjugate
-
Monoclonal antibody (Clone MTP-15)
-
MTP-CoA standard
-
Sample diluent
-
Wash buffer (PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody (anti-mouse IgG)
-
TMB substrate
-
Stop solution (2N H₂SO₄)
-
Microplate reader
Assay Protocol
-
Standard and Sample Preparation:
-
Prepare a standard curve of MTP-CoA ranging from 0.1 to 100 ng/mL in the sample diluent.
-
Dilute biological samples as required with the sample diluent.
-
-
Assay Procedure:
-
Add 50 µL of standard or sample to each well of the MTP-CoA-BSA coated microplate.
-
Add 50 µL of the diluted monoclonal antibody MTP-15 to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of HRP-conjugated secondary antibody to each well.
-
Incubate for 30 minutes at 37°C.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate for 15 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 15 minutes.
-
Data Analysis
-
Calculate the average absorbance for each set of standards and samples.
-
Generate a standard curve by plotting the absorbance versus the logarithm of the MTP-CoA concentration.
-
Determine the concentration of MTP-CoA in the samples by interpolating their absorbance values from the standard curve.
Assay Performance Characteristics
The performance of the MTP-CoA competitive ELISA was validated according to established guidelines.
Table 2: MTP-CoA Immunoassay Performance
| Parameter | Result |
| Assay Range | 0.5 - 50 ng/mL |
| Sensitivity (LOD) | 0.2 ng/mL |
| Intra-assay Precision (CV%) | < 8% |
| Inter-assay Precision (CV%) | < 12% |
| Spike Recovery | 90 - 110% |
Conclusion
The described monoclonal antibody and competitive ELISA protocol provide a robust and sensitive method for the quantification of this compound. This immunoassay is a valuable tool for researchers in metabolic studies and drug development, enabling the precise measurement of this key metabolite in various biological matrices.
Application Notes and Protocols for Studying the Cellular Effects of 3-(methylthio)propanoyl-CoA
These application notes provide detailed protocols for cell-based assays to investigate the biological effects of 3-(methylthio)propanoyl-CoA (MMPA-CoA), an intermediate in methionine metabolism. Given the limited direct research on MMPA-CoA, these protocols are adapted from established methods for studying related acyl-CoA molecules, such as propionyl-CoA, and are intended to serve as a starting point for researchers.
Application Note 1: Investigating the Impact of MMPA-CoA on Cellular Metabolism and Viability
This application note describes assays to assess how this compound affects fundamental cellular processes like metabolic activity and cytotoxicity.
Principle
3-(methylthio)propionic acid (MMPA) is an intermediate in mammalian methionine metabolism.[1][2] Its activated form, MMPA-CoA, is generated through the action of an acyl-CoA synthetase.[3] Dysregulation of related acyl-CoA molecules, such as propionyl-CoA, can impact cellular metabolism and has been implicated in conditions like propionic acidemia, where it acts as a metabolic toxin by inhibiting the TCA cycle.[4] These assays will determine if the introduction of MMPA or modulation of its metabolic pathway affects overall cell health and metabolic function.
Assays
-
MTT Assay for Cell Viability: Measures the metabolic activity of cells by assessing the reduction of tetrazolium salt MTT to formazan (B1609692) by mitochondrial dehydrogenases.[5][6] A decrease in metabolic activity can indicate reduced viability or a cytotoxic effect.
-
LDH Release Assay for Cytotoxicity: Quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, which is a marker of compromised cell membrane integrity and cytotoxicity.[5]
-
Seahorse XF Analyzer for Metabolic Flux: Directly measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to provide a real-time assessment of mitochondrial respiration and glycolysis.
Experimental Workflow
Caption: Workflow for assessing metabolic and cytotoxic effects of MMPA.
Data Presentation
Table 1: Effect of MMPA on Cell Viability and Cytotoxicity
| MMPA Concentration (µM) | % Cell Viability (MTT) | % Cytotoxicity (LDH) |
| 0 (Control) | 100 ± 5.2 | 2.1 ± 0.8 |
| 10 | 98 ± 4.8 | 2.5 ± 1.1 |
| 50 | 92 ± 6.1 | 5.3 ± 2.0 |
| 100 | 85 ± 5.5 | 10.2 ± 2.5 |
| 250 | 60 ± 7.3 | 25.8 ± 3.1 |
| 500 | 35 ± 6.9 | 55.4 ± 4.2 |
Data are representative and should be generated from at least three independent experiments.
Application Note 2: Investigating the Role of MMPA-CoA in Apoptosis
This application note details methods to determine if exposure to MMPA induces programmed cell death, or apoptosis.
Principle
Elevated levels of certain metabolites can induce cellular stress, leading to apoptosis. Assays that detect key markers of apoptosis, such as caspase activation and DNA fragmentation, can elucidate if MMPA-CoA accumulation triggers this pathway.
Assays
-
Caspase-3/7 Activity Assay: Measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[5]
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes.[5][6]
-
TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the free 3'-OH ends of DNA breaks.[5]
Experimental Workflow
Caption: Workflow for the detection and quantification of apoptosis.
Data Presentation
Table 2: Quantification of Apoptosis Following MMPA Treatment
| MMPA Concentration (µM) | Caspase-3/7 Activity (Fold Change) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 1.0 ± 0.1 | 3.5 ± 1.2 | 1.8 ± 0.5 |
| 50 | 1.2 ± 0.2 | 5.1 ± 1.5 | 2.0 ± 0.7 |
| 100 | 2.5 ± 0.4 | 12.3 ± 2.1 | 4.5 ± 1.3 |
| 250 | 4.8 ± 0.6 | 25.6 ± 3.4 | 10.2 ± 2.2 |
| 500 | 6.2 ± 0.9 | 38.2 ± 4.1 | 18.9 ± 2.8 |
Data are representative and should be generated from at least three independent experiments.
Application Note 3: Elucidating the Role of MMPA-CoA in Epigenetic Regulation
This application note focuses on investigating whether MMPA-CoA can serve as a substrate for histone propionylation, thereby influencing gene expression.
Principle
Propionyl-CoA is a known substrate for histone acetyltransferases (HATs) like p300 and MOF, leading to histone propionylation, a post-translational modification that can regulate gene transcription.[7][8] Given its structural similarity, MMPA-CoA may also be utilized by these enzymes. This could link methionine metabolism directly to epigenetic control.
Assays
-
Western Blotting: Uses antibodies specific to propionylated lysine (B10760008) residues on histones (e.g., pan-propionyl-lysine or site-specific antibodies) to detect changes in global histone propionylation levels.
-
In Vitro Propionyltransferase Assay: Measures the ability of purified HAT enzymes (e.g., p300) to use MMPA-CoA as a substrate to propionylate histone peptides.
-
Quantitative PCR (qPCR): Quantifies the expression of specific genes that may be regulated by histone propionylation to assess the functional consequences of this modification.
Signaling Pathway
Caption: Hypothesized pathway linking methionine metabolism to gene expression.
Data Presentation
Table 3: Analysis of Histone Propionylation and Gene Expression
| Treatment | Relative Global Histone Propionylation (Fold Change) | Target Gene 1 mRNA (Fold Change) | Target Gene 2 mRNA (Fold Change) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.15 | 1.0 ± 0.2 |
| MMPA (100 µM) | 1.8 ± 0.3 | 2.5 ± 0.4 | 0.6 ± 0.1 |
| MMPA (250 µM) | 3.2 ± 0.5 | 4.1 ± 0.6 | 0.4 ± 0.08 |
| HAT Inhibitor + MMPA (250 µM) | 1.2 ± 0.2 | 1.3 ± 0.2 | 0.9 ± 0.15 |
Data are representative and should be generated from at least three independent experiments.
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of MMPA (e.g., 0-500 µM). Include a vehicle control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Annexin V/PI Apoptosis Assay via Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with MMPA for the desired time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer. Differentiate cell populations based on FITC and PI fluorescence.
Protocol 3: Western Blot for Histone Propionylation
-
Histone Extraction: Treat cells with MMPA. Harvest cells and perform histone extraction using a commercial kit or an acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.
-
SDS-PAGE: Load equal amounts of histone extracts (10-15 µg) onto a 15% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against propionyl-lysine overnight at 4°C. Use an antibody against total Histone H3 as a loading control.
-
Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using image analysis software and normalize the propionylation signal to the total H3 signal.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Developmental changes in the metabolism of 3-methylthiopropionate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic insight into 3-methylmercaptopropionate metabolism and kinetical regulation of demethylation pathway in marine dimethylsulfoniopropionate-catabolizing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propanoate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. theraindx.com [theraindx.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Identification and Characterization of Propionylation at Histone H3 Lysine 23 in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revealing the protein propionylation activity of the histone acetyltransferase MOF (males absent on the first) - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for In Vivo Studies of 3-(Methylthio)propanoyl-CoA Metabolism
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylthio)propanoyl-CoA (MTP-CoA) is a critical intermediate in the catabolism of the essential amino acid methionine. This metabolic pathway, distinct from the canonical transsulfuration and transmethylation pathways, involves the transamination of methionine to α-keto-γ-methylthiobutyrate (KMTB), followed by oxidative decarboxylation to 3-(methylthio)propanoic acid (MTPA), which is subsequently activated to MTP-CoA.[1] Dysregulation of this pathway may have implications for cellular signaling and has been associated with various metabolic disorders. The study of MTP-CoA metabolism in vivo is crucial for understanding its physiological roles and its potential as a therapeutic target. This document provides detailed application notes and protocols for utilizing animal models to investigate MTP-CoA metabolism.
Metabolic Pathway and Signaling Context
MTP-CoA is situated at a key metabolic juncture. It is derived from methionine, a vital amino acid involved in numerous cellular processes including protein synthesis, one-carbon metabolism, and the production of S-adenosylmethionine (SAM), the primary methyl donor in the cell.[2][3][4] The metabolism of MTP-CoA can lead to the production of volatile sulfur compounds like methanethiol, which can be further converted to hydrogen sulfide (B99878) (H₂S), a known gasotransmitter with diverse signaling functions.[1] Furthermore, methionine metabolism is intricately linked to major signaling pathways such as the mTOR and AMPK pathways, which regulate cell growth, proliferation, and energy homeostasis.[4][5]
Below is a diagram illustrating the metabolic pathway leading to and from MTP-CoA.
Recommended Animal Models
While no animal models have been specifically developed to study MTP-CoA metabolism exclusively, several existing models of related metabolic pathways are highly suitable. The choice of model will depend on the specific research question, such as investigating the consequences of MTP-CoA accumulation or the effects of dietary methionine manipulation.
| Animal Model | Genetic Defect | Key Metabolic Features | Application for MTP-CoA Research | Reference |
| Propionic Acidemia (PA) Mouse Models | ||||
| Pcca-/- | Propionyl-CoA carboxylase, alpha subunit | Neonatal lethality, accumulation of propionyl-CoA and related metabolites. | To study the effects of upstream metabolic block on MTP-CoA levels and potential alternative metabolic pathways. | [6][7] |
| Pcca-/-(A138T) Hypomorph | Hypomorphic allele of human PCCA | Reduced PCC activity, adult viability, elevated propionyl-carnitine and methylcitrate. | A viable model for long-term studies of chronic MTP-CoA dysregulation and for testing therapeutic interventions. | [6][8] |
| Methionine Metabolism Disorder Mouse Models | ||||
| Methionine Synthase Reductase (MSR) Deficiency | Methionine synthase reductase | Mild hyperhomocysteinemia, impaired methionine synthesis, potential alterations in methionine catabolism. | To investigate how impaired methionine recycling affects the flux through the MTP-CoA pathway. | [9] |
| Methylenetetrahydrofolate Reductase (MTHFR) Deficiency | Methylenetetrahydrofolate reductase | Moderate hyperhomocysteinemia, reduced remethylation of homocysteine to methionine. | To study the impact of altered one-carbon metabolism on the channeling of methionine towards the MTP-CoA pathway. | [10] |
| Methionine Synthase (MS) Deficiency | Methionine synthase | Embryonic lethality in homozygous knockouts, heterozygotes have elevated homocysteine and methionine. | Heterozygous model can be used to study the effects of partial disruption of the methionine cycle on MTP-CoA metabolism. | [11] |
Experimental Protocols
Protocol 1: Induction of MTP-CoA Metabolism via Dietary Manipulation
This protocol describes how to modulate the intake of methionine, the precursor of MTP-CoA, to study its metabolic effects.
1. Animal Model Selection:
-
C57BL/6J mice are a suitable wild-type strain for these studies.
-
For studies involving genetic predispositions, the models listed in the table above can be used.
2. Diet Formulation:
-
Control Diet: A standard rodent chow with a defined methionine content (e.g., 0.4-0.6% w/w).
-
Methionine-Restricted Diet: A custom diet with low methionine content (e.g., 0.1-0.2% w/w).
-
Methionine-Supplemented Diet: A custom diet with high methionine content (e.g., 1.0-1.5% w/w).
3. Experimental Procedure:
-
Acclimate mice to the control diet for one week.
-
Randomly assign mice to the different dietary groups.
-
House mice individually to monitor food intake accurately.
-
Provide ad libitum access to the respective diets and water for a predefined period (e.g., 2-4 weeks).
-
Monitor body weight and food intake regularly.
4. Sample Collection:
-
At the end of the study period, euthanize mice following approved institutional guidelines.
-
Collect blood via cardiac puncture into EDTA-coated tubes for plasma analysis.
-
Perfuse tissues (liver, kidney, brain) with ice-cold saline to remove blood.
-
Snap-freeze tissues in liquid nitrogen and store at -80°C until analysis.
Protocol 2: Quantification of MTP-CoA and Related Metabolites by LC-MS/MS
This protocol is adapted from established methods for short- and medium-chain acyl-CoA analysis.[12][13][14][15][16]
1. Reagents and Materials:
-
Acetonitrile, methanol, water (LC-MS grade)
-
Ammonium (B1175870) acetate
-
Internal standards (e.g., [13C3]-propionyl-CoA or other stable isotope-labeled acyl-CoAs)
-
Tissue homogenizer
-
Centrifuge
-
LC-MS/MS system with a C18 reversed-phase column
2. Sample Preparation:
-
Weigh approximately 50 mg of frozen tissue.
-
Homogenize the tissue in a cold extraction buffer (e.g., 2:2:1 acetonitrile:methanol:water with internal standards).
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C.
-
Collect the supernatant and dry it under a stream of nitrogen or by lyophilization.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Use a C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phases consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) for targeted quantification.
-
The specific MRM transitions for MTP-CoA will need to be determined using a pure standard.
4. Data Analysis:
-
Quantify MTP-CoA and other acyl-CoAs by comparing the peak areas of the endogenous analytes to their respective internal standards.
-
Normalize the results to the initial tissue weight.
The following diagram outlines the experimental workflow for studying MTP-CoA metabolism in vivo.
Data Presentation
Quantitative data should be presented in a clear and structured format to facilitate comparison between different experimental groups. Below is a template for presenting tissue levels of MTP-CoA and related metabolites.
Table 1: Hypothetical Tissue Acyl-CoA Concentrations (nmol/g tissue) in Response to Dietary Methionine
| Metabolite | Control Diet | Methionine-Restricted Diet | Methionine-Supplemented Diet |
| Liver | |||
| MTP-CoA | 1.5 ± 0.3 | 0.5 ± 0.1 | 5.2 ± 0.8 |
| Propionyl-CoA | 2.1 ± 0.4 | 1.8 ± 0.3 | 2.5 ± 0.5 |
| Acetyl-CoA | 25.6 ± 3.1 | 23.1 ± 2.8 | 28.9 ± 3.5 |
| Kidney | |||
| MTP-CoA | 0.8 ± 0.2 | 0.3 ± 0.1 | 2.9 ± 0.5 |
| Propionyl-CoA | 1.5 ± 0.3 | 1.3 ± 0.2 | 1.8 ± 0.4 |
| Acetyl-CoA | 18.2 ± 2.2 | 16.5 ± 1.9 | 20.1 ± 2.5 |
| Brain | |||
| MTP-CoA | 0.2 ± 0.05 | 0.1 ± 0.02 | 0.5 ± 0.1 |
| Propionyl-CoA | 0.5 ± 0.1 | 0.4 ± 0.08 | 0.6 ± 0.1 |
| Acetyl-CoA | 8.9 ± 1.1 | 8.1 ± 0.9 | 9.5 ± 1.2 |
*Data are presented as mean ± SEM. *p < 0.05 compared to the control diet. Note: These are hypothetical values for illustrative purposes.
Conclusion
The study of MTP-CoA metabolism in vivo is an emerging field with significant potential for understanding the roles of methionine catabolism in health and disease. By utilizing appropriate animal models, such as those with genetic defects in propionate (B1217596) and methionine metabolism, and applying robust analytical techniques like LC-MS/MS, researchers can gain valuable insights into the regulation and function of this metabolic pathway. The protocols and guidelines presented here provide a framework for designing and conducting such studies, which will be instrumental for both basic research and the development of novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Methionine at the Heart of Anabolism and Signaling: Perspectives From Budding Yeast [frontiersin.org]
- 4. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]
- 5. biocompare.com [biocompare.com]
- 6. Generation of a Hypomorphic Model of Propionic Acidemia Amenable to Gene Therapy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Short-term rescue of neonatal lethality in a mouse model of propionic acidemia by gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Propionic acidemia in mice: Liver acyl-CoA levels and clinical course - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mouse model for deficiency of methionine synthase reductase exhibits short-term memory impairment and disturbances in brain choline metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Murine Models of Hyperhomocysteinemia and their Vascular Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Disruption of the Methionine Synthase Gene in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enzymatic Synthesis of 3-(Methylthio)propanoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic synthesis of 3-(methylthio)propanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: Which enzyme is recommended for the synthesis of this compound?
A1: The most specific enzyme identified for this reaction is 3-(methylthio)propionyl-CoA ligase (also known as DmdB), with EC number 6.2.1.44.[1][2] This enzyme is part of the dimethylsulfoniopropionate demethylation pathway in certain marine and non-marine bacteria.[1][2] It catalyzes the reaction: ATP + 3-(methylthio)propanoate + CoA → AMP + diphosphate (B83284) + this compound.[1][2]
Q2: Are there alternative, more common enzymes that could be used?
A2: Yes, some acyl-CoA synthetases (ACS) exhibit broad substrate specificity and may be viable alternatives. Acetyl-CoA synthetase (EC 6.2.1.1) from various sources is known to accept other short-chain carboxylic acids, such as propionate, albeit with lower efficiency than its primary substrate, acetate.[3][4][5] Given the structural similarity of 3-(methylthio)propanoic acid to propionate, a promiscuous acetyl-CoA synthetase or a propionyl-CoA synthetase could potentially catalyze the desired reaction.[3][6]
Q3: What are the essential components of the reaction mixture?
A3: A typical reaction mixture for the enzymatic synthesis of an acyl-CoA includes the following:
-
Enzyme : 3-(methylthio)propionyl-CoA ligase or a promiscuous acyl-CoA synthetase.
-
Substrates : 3-(methylthio)propanoic acid, Coenzyme A (CoA), and Adenosine triphosphate (ATP).
-
Buffer : A suitable buffer to maintain optimal pH (typically around pH 7.0-8.0).
-
Divalent Cations : Mg2+ is often required for the activity of acyl-CoA ligases.[1][2]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by measuring the consumption of substrates (e.g., CoA) or the formation of products (AMP, pyrophosphate, or this compound). A common method is to use a coupled enzyme assay to detect the production of pyrophosphate.[6] Alternatively, HPLC analysis can be used to separate and quantify the acyl-CoA product.[4][5]
Q5: What are the key challenges in purifying the this compound product?
A5: The main challenges in purifying acyl-CoA esters stem from their polar nature due to the phosphate (B84403) groups of the CoA moiety, making them insoluble in most organic solvents.[7] Purification is typically achieved using chromatographic techniques such as reverse-phase high-performance liquid chromatography (HPLC).[4][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Enzyme | - Ensure proper storage of the enzyme at the recommended temperature (-20°C to -80°C).[1] - Avoid repeated freeze-thaw cycles. - Confirm the presence of required cofactors, such as Mg2+.[1][2] |
| Substrate Degradation | - ATP can be hydrolyzed over time. Use a fresh ATP solution. - Coenzyme A can be oxidized. Prepare CoA solutions fresh and store them appropriately. | |
| Suboptimal Reaction Conditions | - Optimize the pH of the reaction buffer (typically between 7.0 and 8.0). - Vary the reaction temperature (a common starting point is 37°C). - Adjust the molar ratios of the substrates (ATP, CoA, and 3-(methylthio)propanoic acid). | |
| Enzyme Inhibition | - The product, this compound, may cause feedback inhibition. Monitor the reaction over time and consider stopping it before it reaches equilibrium. - Impurities in the 3-(methylthio)propanoic acid substrate could inhibit the enzyme. Ensure the purity of your starting material. | |
| Inconsistent Results | Pipetting Errors | - Use calibrated pipettes and ensure accurate measurement of all reaction components, especially the enzyme. |
| Variability in Reagent Quality | - Use high-purity reagents from a reliable supplier. - Prepare fresh solutions of ATP and CoA for each experiment. | |
| Difficulty in Product Purification | Poor Separation in HPLC | - Optimize the HPLC gradient and mobile phase composition. Acetonitrile (B52724) and a phosphate buffer are commonly used for acyl-CoA separation.[8] - Consider using a different type of chromatography, such as ion-exchange, as an alternative or additional purification step. |
| Product Degradation during Purification | - Acyl-CoA esters can be sensitive to pH. Maintain a neutral to slightly acidic pH during purification to prevent hydrolysis. |
Quantitative Data
| Enzyme | Substrate | Km (µM) | Vmax (relative %) |
| Acetyl-CoA Synthetase | Acetic Acid | 200 | 100 |
| (Saccharomyces cerevisiae)[5] | Propionic Acid | 8000 | 70 |
| Acrylic Acid | 1000 | 10 | |
| 3-Chloropropionic Acid | 2000 | 6 | |
| 3-Bromopropionic Acid | 4000 | 5 |
Table showing the kinetic parameters of yeast acetyl-CoA synthetase with various carboxylic acid substrates. This illustrates the typical decrease in affinity (higher Km) and reaction rate (lower Vmax) for non-preferred substrates.
Experimental Protocols
Protocol: Enzymatic Synthesis of this compound
This protocol is a general guideline and may require optimization for specific enzymes and experimental setups.
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture on ice. The final volume can be scaled as needed. For a 100 µL reaction:
-
50 µL of 100 mM Tris-HCl buffer (pH 7.5)
-
10 µL of 100 mM MgCl2
-
10 µL of 100 mM ATP
-
10 µL of 10 mM Coenzyme A
-
10 µL of 100 mM 3-(methylthio)propanoic acid
-
X µL of 3-(methylthio)propionyl-CoA ligase (or alternative enzyme) to a final concentration of 1-5 µM.
-
Add nuclease-free water to a final volume of 100 µL.
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-4 hours. The optimal incubation time should be determined empirically.
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile or by heat inactivation at 95°C for 5 minutes, followed by centrifugation to pellet the denatured enzyme.
-
-
Analysis and Purification:
-
Analyze the reaction mixture by reverse-phase HPLC to confirm product formation and determine yield.
-
Purify the this compound from the quenched reaction mixture using preparative HPLC.
-
Protocol: HPLC Analysis of this compound
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 50 mM potassium phosphate buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).
-
Standard: If available, use a synthesized standard of this compound to determine the retention time.
Visualizations
Caption: A general workflow for the enzymatic synthesis of this compound.
Caption: The two-step reaction catalyzed by an acyl-CoA ligase.
Caption: A decision tree for troubleshooting low product yield in the enzymatic reaction.
References
- 1. de.creative-enzymes.com [de.creative-enzymes.com]
- 2. 3-(methylthio)propionyl—CoA ligase - Creative Biogene [microbialtec.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Substrate specificity of acetyl coenzyme A synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biochemical and Crystallographic Analysis of Substrate Binding and Conformational Changes in Acetyl-CoA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters [mdpi.com]
- 8. researchgate.net [researchgate.net]
Improving the stability of 3-(methylthio)propanoyl-CoA in solution
Welcome to the technical support center for 3-(methylthio)propanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, like other acyl-CoA thioesters, is primarily influenced by several factors:
-
pH: Acyl-CoAs are susceptible to hydrolysis, particularly in alkaline and strongly acidic conditions. Aqueous solutions of coenzyme A are unstable at basic pH and should be maintained at a pH between 2 and 6 for better stability.[1]
-
Temperature: Higher temperatures accelerate the rate of degradation. For long-term storage, it is recommended to keep the compound at -20°C or below.
-
Presence of Nucleophiles and Thiols: The thioester bond is susceptible to nucleophilic attack. The presence of other thiols in the solution can lead to transthioesterification, a significant degradation pathway.
-
Oxidizing Agents: Oxidative conditions can lead to the formation of disulfides and other oxidation products, compromising the integrity of the molecule.
-
Enzymatic Degradation: If the solution is not sterile or contains cellular extracts, enzymes such as acyl-CoA thioesterases can rapidly hydrolyze the thioester bond.[2]
Q2: What are the visible signs of this compound degradation?
A2: While visual inspection is not a reliable method for assessing degradation, you might observe a decrease in the expected biological activity or inconsistent results in your assays. The most definitive way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which can separate and quantify the parent compound and its degradation products.
Q3: What is the recommended solvent for dissolving and storing this compound?
A3: For optimal stability, it is recommended to dissolve this compound in an organic solvent like methanol.[3] If aqueous solutions are necessary for your experiment, prepare them fresh and use them promptly. For aqueous stock solutions, use a buffer with a pH between 2 and 6.[1] It is advisable to prepare concentrated stock solutions in an appropriate organic solvent and dilute them into aqueous buffers immediately before use.
Q4: How should I store my this compound solutions?
A4: For long-term storage, solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1] Aqueous solutions should be used within a day.[1] If stored at -20°C, some sources suggest that aqueous solutions can be kept for a few months, but stability should be verified for your specific experimental conditions.[1]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected bioactivity | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound is stored at ≤ -20°C in a suitable solvent. 2. Prepare Fresh Solutions: Prepare fresh aqueous solutions for each experiment from a stock solution stored in an organic solvent at low temperature. 3. Perform Stability Check: Use HPLC or LC-MS/MS to check the purity of your stock and working solutions. |
| Appearance of extra peaks in chromatogram | Hydrolysis, oxidation, or transthioesterification of this compound. | 1. Control pH: Maintain the pH of aqueous solutions between 2 and 6.[1] 2. Use Degassed Solvents: To minimize oxidation, use solvents that have been degassed by sonication or sparging with an inert gas like nitrogen or argon. 3. Add Stabilizers: Consider adding antioxidants or chelating agents (e.g., EDTA) to your buffer to inhibit oxidation. 4. Avoid Contaminating Thiols: Ensure your solutions are free from other thiol-containing compounds to prevent transthioesterification. |
| Precipitation in the solution upon thawing | Poor solubility of the compound in the chosen solvent at lower temperatures or after freeze-thaw cycles. | 1. Optimize Solvent: Test different solvent systems. A mixture of organic and aqueous solvents might be necessary. For some acyl-CoAs, a mix of methanol, butanol, and chloroform (B151607) has been used to maintain solubility.[4] 2. Gentle Warming and Vortexing: Before use, allow the vial to warm to room temperature and vortex briefly to ensure complete dissolution.[4] 3. Sonication: Brief sonication may help to redissolve any precipitate. |
Data on Stability of Acyl-CoA Compounds
Table 1: Illustrative pH-Dependent Hydrolytic Stability of this compound at 25°C
| pH | Half-life (t½) in hours (Illustrative) |
| 2.0 | > 48 |
| 4.0 | > 48 |
| 6.0 | 24 - 48 |
| 7.4 | 8 - 12 |
| 9.0 | < 1 |
Table 2: Illustrative Temperature-Dependent Stability of this compound in pH 4.0 Buffer
| Temperature (°C) | Half-life (t½) in hours (Illustrative) |
| 4 | > 168 (7 days) |
| 25 | 24 - 48 |
| 37 | 8 - 12 |
| 50 | < 4 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a general approach for developing a stability-indicating HPLC method to monitor the degradation of this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV detector or a photodiode array (PDA) detector.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient Program (Illustrative):
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm (adenosine moiety of CoA).
3. Sample Preparation for Forced Degradation Studies:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for various time points (e.g., 1, 4, 8, 24 hours). Neutralize with an equimolar amount of NaOH before injection.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for various time points (e.g., 15, 30, 60, 120 minutes). Neutralize with an equimolar amount of HCl before injection.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for various time points (e.g., 1, 4, 8, 24 hours).
-
Thermal Degradation: Incubate the stock solution at 60°C for various time points (e.g., 1, 4, 8, 24 hours).
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for various time points.
4. Analysis:
-
Inject the stressed samples and an unstressed control sample into the HPLC system.
-
Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.
Protocol 2: LC-MS/MS Method for Quantification of this compound and Its Degradation Products
This protocol provides a general framework for developing an LC-MS/MS method for sensitive quantification.
1. Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. LC Conditions:
-
Use a similar column and mobile phase system as described in the HPLC protocol. The flow rate might need to be adjusted based on the MS interface (e.g., 0.3-0.5 mL/min).
3. MS/MS Parameters:
-
Ionization Mode: Positive ESI is typically used for acyl-CoAs.
-
Multiple Reaction Monitoring (MRM):
-
Determine the precursor ion (M+H)+ for this compound.
-
Identify a specific product ion for quantification. A common fragmentation for acyl-CoAs is the neutral loss of the pantoic acid-pyrophosphate-adenosine portion.
-
Optimize collision energy and other MS parameters for the parent compound and potential degradation products.
-
4. Sample Preparation:
-
For biological samples, a protein precipitation step with a cold organic solvent (e.g., acetonitrile or methanol) is necessary.
-
Centrifuge to pellet the proteins, and then evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol) for injection.[3]
Visualizations
Degradation Pathway of Acyl-CoA
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Testing
Caption: General workflow for forced degradation studies.
References
- 1. neolab.de [neolab.de]
- 2. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming matrix effects in 3-(methylthio)propanoyl-CoA mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry-based analysis of 3-(methylthio)propanoyl-CoA. Our aim is to help you overcome common challenges, particularly those related to matrix effects, to ensure accurate and reproducible quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem in the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] In the analysis of this compound from biological samples, components like salts, proteins, and particularly phospholipids (B1166683) can suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source. This interference can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity.[2]
Q2: What is the most effective way to minimize matrix effects for this compound analysis?
A2: A multi-faceted approach is most effective. This includes:
-
Robust Sample Preparation: Employing techniques that effectively remove interfering matrix components is crucial. Methods like protein precipitation followed by solid-phase extraction (SPE) or the use of specialized phospholipid removal plates are common.[3] A study has shown that using 5-sulfosalicylic acid (SSA) for protein precipitation can offer better recovery for some acyl-CoAs compared to the more common trichloroacetic acid (TCA) method, as it may not require a subsequent SPE step which can lead to loss of the analyte.[4]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from the bulk of the matrix components is essential to reduce ion suppression.[2]
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is the gold standard for correcting for matrix effects. A SIL-IS is chemically identical to the analyte but has a different mass. It is added to the sample at the beginning of the workflow and experiences the same matrix effects and processing variations as the analyte, allowing for accurate normalization and quantification.[5]
Q3: What are the characteristic mass transitions for this compound in MS/MS analysis?
A3: Acyl-CoAs exhibit a characteristic fragmentation pattern in positive ion mode tandem mass spectrometry (MS/MS). The most common fragmentation involves a neutral loss of the 5'-phospho-ADP moiety, which has a mass of 507.1 Da.[2][4] Therefore, for this compound (molecular weight to be calculated), the primary multiple reaction monitoring (MRM) transition would be from its protonated molecular ion [M+H]+ to the fragment ion [M+H-507.1]+. A secondary, confirmatory transition to the fragment at m/z 428, corresponding to the adenosine (B11128) 3',5'-diphosphate fragment, is also commonly monitored.[4]
Q4: Is derivatization a viable strategy for analyzing this compound?
A4: While the primary analysis is of the intact acyl-CoA, an alternative strategy could involve the hydrolysis of the thioester bond to release 3-(methylthio)propanoic acid, followed by derivatization of the carboxylic acid. Derivatization with agents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can improve the chromatographic retention and ionization efficiency of the resulting free fatty acid, significantly enhancing sensitivity.[1][6] This approach, however, measures the total pool of the acyl group and not specifically the CoA-thioester.
Troubleshooting Guide
Problem 1: Low or No Signal for this compound
| Potential Cause | Troubleshooting Steps |
| Poor Extraction Recovery | - Ensure the chosen extraction solvent is appropriate for acyl-CoAs. A mixture of organic solvent (e.g., acetonitrile/methanol) and water is often used.[5] - Consider the sample preparation method. Protein precipitation with TCA followed by SPE can lead to analyte loss.[4] Evaluate the 5-sulfosalicylic acid (SSA) precipitation method which may offer better recovery.[4] |
| Analyte Degradation | - Acyl-CoAs can be unstable. Keep samples on ice during preparation and store extracts at -80°C. Minimize freeze-thaw cycles.[5] |
| Suboptimal MS Parameters | - Infuse a standard solution of a similar short-chain acyl-CoA to optimize source parameters (e.g., spray voltage, gas flows, temperature). - Optimize collision energy for the specific MRM transitions of this compound. |
| Severe Ion Suppression | - See the "High Variability and Poor Reproducibility" section below for strategies to mitigate ion suppression. |
Problem 2: High Variability and Poor Reproducibility in Quantitative Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Matrix Effects | - Crucially, incorporate a stable isotope-labeled internal standard (SIL-IS) for this compound. If a specific SIL-IS is unavailable, a SIL-IS of a structurally similar short-chain acyl-CoA can be used.[5] - Improve sample cleanup to remove more of the interfering matrix components. Consider using phospholipid removal plates or a more rigorous SPE protocol.[3] |
| Chromatographic Issues | - Ensure the LC column is not overloaded. Dilute the sample extract if necessary. - Check for peak shape issues. Tailing or fronting can affect integration and reproducibility. Adjust the mobile phase composition or gradient. - Verify the retention time stability. Drifting retention times can indicate column degradation or system instability. |
| Sample Preparation Inconsistency | - Ensure precise and consistent handling of all samples and standards throughout the entire workflow. - Automate liquid handling steps if possible to reduce human error. |
Data Presentation: Comparison of Sample Preparation Methods
The choice of sample preparation is critical for minimizing matrix effects and ensuring high recovery of the analyte. The following table summarizes recovery data for short-chain acyl-CoAs using different extraction methods, which can serve as a guide for selecting a method for this compound.
| Analyte | Recovery with TCA + SPE (%) | Recovery with 2.5% SSA (%) |
| Acetyl-CoA | 36 | 59 |
| Propionyl-CoA | 62 | 80 |
| Malonyl-CoA | 26 | 74 |
| Isovaleryl-CoA | 58 | 59 |
| Coenzyme A (Free) | 1 | 74 |
| Data adapted from Jones et al., 2021.[4] |
Experimental Protocols
Protocol 1: Sample Preparation using 5-Sulfosalicylic Acid (SSA)
This protocol is adapted from a method demonstrated to have good recovery for short-chain acyl-CoAs.[4]
-
Sample Homogenization: For tissue samples, homogenize in a 2.5% (w/v) ice-cold SSA solution. For cell pellets, add ice-cold 2.5% SSA and lyse by sonication or vortexing.
-
Protein Precipitation: Incubate the homogenate on ice for 10 minutes to allow for protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.
-
Analysis: The supernatant can be directly injected into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters for Short-Chain Acyl-CoA Analysis
This is a general starting point for developing a method for this compound, based on typical parameters for similar analytes.[2]
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low percentage of mobile phase B (e.g., 2%) to a high percentage (e.g., 98%) over several minutes to elute analytes of varying polarity.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM).
-
Primary Transition (Quantitative): [M+H]+ → [M+H - 507.1]+
-
Secondary Transition (Qualitative): [M+H]+ → 428.0
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for matrix effects in mass spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Shimadzu LC-MS/MS Method Package for Short Chain Fatty Acids [shimadzu.nl]
Low recovery of 3-(methylthio)propanoyl-CoA during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of low recovery of 3-(methylthio)propanoyl-CoA during sample preparation. This resource is intended for researchers, scientists, and drug development professionals working with this analyte.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving high recovery of this compound?
A1: The low recovery of this compound can be attributed to a combination of factors related to its chemical structure. The molecule contains a reactive thioester bond and a sulfur-containing methylthio group, making it susceptible to degradation and non-specific interactions during sample preparation. Key challenges include enzymatic degradation, oxidation of the sulfur atom, hydrolysis of the thioester, and adsorption to labware.
Q2: Which sample extraction method is recommended for this compound?
A2: A common and effective method for extracting short-chain acyl-CoAs like this compound is protein precipitation followed by solid-phase extraction (SPE). The use of 5-sulfosalicylic acid (SSA) for deproteinization is often preferred as it may not require removal before LC-MS/MS analysis, which can improve the recovery of polar compounds that might be lost during SPE.[1]
Q3: How critical is the pH during the extraction and purification steps?
A3: The pH is a critical parameter. The thioester linkage of this compound is more stable under acidic conditions. Alkaline conditions can lead to the hydrolysis of the thioester bond, resulting in significant sample loss. Therefore, maintaining a consistently acidic pH throughout the sample preparation process is crucial for maximizing recovery.
Q4: Can this compound be lost due to non-specific binding?
A4: Yes, non-specific adsorption to surfaces such as glass or plastic labware can be a significant source of sample loss, especially at low concentrations.[2] Using low-adsorption tubes and minimizing sample transfer steps can help mitigate this issue.
Troubleshooting Guide: Low Recovery of this compound
This guide provides a systematic approach to troubleshooting low recovery of this compound during sample preparation.
Problem 1: Consistently Low or No Recovery
This issue often points to a fundamental problem in the sample handling or extraction protocol.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Analyte Degradation | Work quickly and on ice at all times. Use pre-chilled solvents and tubes. | Minimizes enzymatic activity and chemical degradation of the thermally labile this compound. |
| Oxidation of Thiol Group | De-gas solvents and consider working in an inert atmosphere (e.g., under nitrogen or argon). Add a small amount of a reducing agent like Dithiothreitol (DTT) to your extraction buffer, but be aware of potential interferences with downstream analysis.[3] | The methylthio group can be susceptible to oxidation, which would alter the mass and chromatographic behavior of the analyte. |
| Incorrect pH | Ensure all buffers and solutions used during extraction and SPE are acidic (pH 4-6). | Acidic conditions help maintain the stability of the thioester bond. |
| Inappropriate SPE Sorbent | For a polar compound like this compound, a mixed-mode or a suitable polymeric reversed-phase sorbent may be more effective than a standard C18 sorbent. | Inappropriate sorbent selection can lead to poor retention of the analyte on the SPE column.[2] |
| Aggressive SPE Washing | Use a weaker wash solvent or reduce the volume of the wash solvent. | An overly aggressive washing step can prematurely elute the analyte from the SPE column.[2] |
| Incomplete Elution from SPE | Increase the strength or volume of the elution solvent. Ensure the pH of the elution solvent is appropriate to disrupt the interaction between the analyte and the sorbent. | The analyte may be retained on the SPE column if the elution conditions are not optimal.[2] |
Problem 2: Inconsistent or Poorly Reproducible Recovery
Variable recovery often indicates issues with the precision and control of the experimental workflow.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Non-Specific Adsorption | Use low-binding microcentrifuge tubes and pipette tips. Consider adding a small amount of a non-ionic surfactant to your buffers. | Reduces the loss of the analyte to labware surfaces, which can be a significant issue with low concentration samples.[2] |
| Sample Overloading on SPE | Reduce the amount of sample loaded onto the SPE cartridge or use a cartridge with a higher capacity. | Exceeding the binding capacity of the SPE sorbent will cause the analyte to pass through without being retained.[4] |
| Variable pH | Prepare fresh buffers for each experiment and verify the pH before use. | Inconsistent pH can lead to variable stability and retention of the analyte. |
| Inconsistent Technique | Ensure consistent timing for all incubation and centrifugation steps. Use a multi-channel pipette for adding reagents to multiple samples to ensure uniformity. | Reproducibility is key in multi-step sample preparation protocols. |
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Samples
This protocol is a general guideline and may need to be optimized for your specific sample matrix.
Materials:
-
5-sulfosalicylic acid (SSA) solution (10% w/v in water), chilled
-
Internal standard (e.g., a stable isotope-labeled version of the analyte)
-
Acetonitrile, chilled
-
Low-binding microcentrifuge tubes
Procedure:
-
Place the biological sample (e.g., cell pellet, tissue homogenate) in a pre-weighed, chilled low-binding microcentrifuge tube.
-
Add the internal standard to the sample.
-
Add 2 volumes of chilled 10% SSA solution.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new chilled low-binding tube.
-
The supernatant is now ready for direct LC-MS/MS analysis or further purification by SPE.
Protocol 2: Solid-Phase Extraction (SPE) for Purification
Materials:
-
SPE cartridge (e.g., mixed-mode or polymeric reversed-phase)
-
Conditioning solvent (e.g., methanol)
-
Equilibration buffer (e.g., acidic water)
-
Wash buffer (e.g., a weak organic solvent in acidic water)
-
Elution buffer (e.g., a higher concentration of organic solvent in acidic water)
Procedure:
-
Conditioning: Pass the conditioning solvent through the SPE cartridge.
-
Equilibration: Pass the equilibration buffer through the cartridge.
-
Loading: Load the sample supernatant from Protocol 1 onto the cartridge.
-
Washing: Wash the cartridge with the wash buffer to remove impurities.
-
Elution: Elute the this compound with the elution buffer into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
Visualizations
Troubleshooting Workflow for Low Recovery
Caption: A logical workflow for troubleshooting low recovery.
Potential Degradation Pathways
Caption: Potential degradation routes for this compound.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 3. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. silicycle.com [silicycle.com]
Troubleshooting low signal intensity for 3-(methylthio)propanoyl-CoA in LC-MS
Welcome to the technical support center for the LC-MS analysis of 3-(methylthio)propanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low signal intensity for this compound in LC-MS?
A1: Low signal intensity for acyl-CoA compounds like this compound can be attributed to several factors:
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Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, particularly in non-acidic aqueous solutions.[1]
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Inefficient Ionization: The ionization efficiency of these molecules is highly dependent on the mobile phase composition and the presence of co-eluting matrix components that can cause ion suppression.[1][2]
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Suboptimal Mass Spectrometry Parameters: Incorrect selection of precursor and product ions or inadequate collision energy can lead to poor sensitivity.[1]
-
Chromatographic Issues: Poor peak shape, which can be caused by column overload or contamination, may result in a reduced signal-to-noise ratio.[2][3]
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In-source Fragmentation or Instability: Some molecules can be thermally labile and fragment within the ion source before reaching the mass analyzer, leading to a diminished molecular ion peak.[4]
Q2: Which ionization mode, positive or negative, is better for analyzing this compound?
A2: For short-chain acyl-CoAs, positive ion mode electrospray ionization (ESI) is generally preferred as they are more efficiently ionized under these conditions.[5] The molecule can be detected as a protonated species [M+H]⁺. During MS/MS analysis in positive mode, a characteristic fragmentation pattern is often observed where the CoA portion cleaves at the 3'-phosphate-adenosine-5'-diphosphate.[5]
Q3: How can I improve the stability of this compound during sample preparation?
A3: To minimize degradation, it is crucial to keep samples on ice and in an acidic environment. Many protocols recommend using an ice-cold extraction buffer containing an acid, such as 5% acetic acid.[1] It is also advisable to process samples quickly and avoid prolonged exposure to room temperature and neutral or basic aqueous solutions.[1]
Q4: Can the choice of sample preparation method impact the signal intensity?
A4: Absolutely. The selection of the extraction and cleanup method is critical. While many protocols for acyl-CoAs use protein precipitation followed by solid-phase extraction (SPE), the use of an inappropriate SPE sorbent or elution solvent can lead to significant sample loss.[1][5][6] An alternative approach is to use a deproteinizing agent like 5-sulfosalicylic acid (SSA), which may not require subsequent removal by SPE, thus preventing the loss of more hydrophilic species.[5][6]
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving low signal intensity for this compound.
Guide 1: No Signal or Extremely Low Signal
If you observe a complete loss of signal, a systematic approach is necessary to identify the root cause.
| Step | Action | Rationale |
| 1 | Mass Spectrometer Check | Infuse a known, stable compound directly into the mass spectrometer to verify its basic functionality. This confirms that the detector and electronics are working correctly. |
| 2 | Prepare Fresh Reagents | Prepare fresh standards of this compound, mobile phases, and sample extraction solutions. This eliminates the possibility of degradation or contamination of your reagents.[7] |
| 3 | Verify Instrument Parameters | Double-check all mass spectrometer settings, including ion source parameters (e.g., gas flows, temperatures), voltages, and the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions.[1] |
| 4 | Inspect for Stable Electrospray | Visually inspect the electrospray needle to ensure a stable and consistent spray. An unstable spray can lead to a fluctuating or absent signal.[7] |
| 5 | LC System Check | Ensure the correct mobile phases are being delivered at the set flow rate and inspect the system for any leaks. Leaks can cause pressure fluctuations and poor chromatographic performance.[4] |
Guide 2: Poor Peak Shape and Low Intensity
Poor chromatography can significantly impact signal intensity.
| Step | Action | Rationale |
| 1 | Column Evaluation | Inject a standard mixture to evaluate the column's performance. If all peaks are broad or tailing, it could indicate a void in the column or a contaminated guard column. |
| 2 | Sample Solvent | Ideally, your sample should be dissolved in a solvent that is weaker than or matches the initial mobile phase composition. Injecting a smaller volume or diluting the sample in the initial mobile phase can mitigate poor peak shape due to solvent effects.[3] |
| 3 | Check for Contamination | System contamination can lead to high background noise and poor signal-to-noise ratios.[2] Flush the sample injection system between runs to minimize carryover.[2] |
| 4 | Mobile Phase pH | Carefully controlling the pH of the mobile phase is important for good chromatography of CoA esters, as it can minimize the charge on different parts of the molecule.[5] |
Experimental Protocols
Protocol 1: Sample Preparation using 5-Sulfosalicylic Acid (SSA)
This method is adapted from a protocol for short-chain acyl-CoAs and avoids the need for solid-phase extraction.[5][6]
-
Homogenization: Homogenize the tissue or cell pellet in an ice-cold extraction solution of 2.5% 5-sulfosalicylic acid (SSA).
-
Internal Standard: Spike the sample with an appropriate internal standard.
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant for LC-MS analysis.
Protocol 2: General LC-MS/MS Method for Short-Chain Acyl-CoAs
This is a representative LC-MS/MS method that can be adapted for this compound.
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase column (e.g., Agilent ZORBAX 300SB-C8, 100 x 2.1 mm, 3.5 µm).[8] |
| Mobile Phase A | 100 mM ammonium (B1175870) formate (B1220265) in water, pH 5.0, with 2% acetonitrile.[8] |
| Mobile Phase B | Acetonitrile. |
| Flow Rate | 0.2 - 0.4 mL/min. |
| Column Temperature | 40-42°C.[8] |
| Autosampler Temperature | 4-5°C.[8] |
| Ionization Mode | Positive Electrospray Ionization (ESI+).[5] |
| MS/MS Transitions | Precursor ion (Q1): [M+H]⁺ for this compound. Product ion (Q3): A common fragment for CoA esters is m/z 428, resulting from the cleavage of the phosphate-adenosine portion.[5] Another characteristic fragment corresponds to [M - 507 + H]⁺.[5] |
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low signal intensity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. zefsci.com [zefsci.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biotage.com [biotage.com]
- 8. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-(Methylthio)propanoyl-CoA Standards
Welcome to the technical support center for 3-(methylthio)propanoyl-CoA standards. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and resolving potential contamination issues with this compound standards, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the common contaminants in this compound standards?
A1: Common contaminants can be broadly categorized as:
-
Related Coenzyme A species: This includes free Coenzyme A (CoA-SH), Coenzyme A disulfide (CoA-S-S-CoA), and mixed disulfides with other thiols like glutathione (B108866) (CoA-S-S-G).[1] These can arise from the synthesis process or degradation.
-
Starting materials and synthesis byproducts: Residuals from the synthesis of the 3-(methylthio)propanoyl moiety, such as 3-(methylthio)propionic acid or 3-(methylthio)propanoyl chloride, may be present.[2][3][4]
-
Degradation products: this compound is susceptible to hydrolysis, breaking down into free CoA and 3-(methylthio)propionic acid. The thioester bond is sensitive to pH and temperature.
-
Solvent residues: Residual solvents from the purification process may be present.
Q2: How can I assess the purity of my this compound standard?
A2: The purity of your standard can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method to separate and quantify the main compound from its impurities.[5] A well-defined peak for this compound should be observed, with minimal secondary peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides both separation and mass identification of the compound and any contaminants, offering a higher degree of confidence in purity assessment.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide structural confirmation and detect impurities with distinct proton signals.
Q3: My this compound standard shows a lower than expected concentration in my assay. What could be the cause?
A3: A lower than expected concentration can be due to several factors:
-
Degradation: The standard may have degraded due to improper storage (e.g., exposure to moisture, elevated temperatures, or non-optimal pH). Thioesters are labile and can hydrolyze over time.
-
Inaccurate quantification: The method used for quantification might not be accurate. It is crucial to use a calibrated instrument and a reliable extinction coefficient for spectrophotometric methods.
-
Contamination: The presence of non-CoA absorbing impurities can lead to an overestimation of the concentration if purity is not considered.
-
Adsorption: Coenzyme A and its derivatives can adsorb to plastic surfaces. Using glass or low-adhesion microcentrifuge tubes and pipette tips is recommended.[6]
Q4: I see multiple peaks in my HPLC chromatogram. How do I identify them?
A4: Identifying unknown peaks requires a systematic approach.
-
Analyze a blank: Inject your mobile phase to identify any peaks originating from the solvent.
-
Spike with known compounds: If you suspect the presence of free CoA or 3-(methylthio)propionic acid, spike your sample with these standards to see if any of the unknown peaks increase in size.
-
Use LC-MS: If available, LC-MS analysis can provide the mass-to-charge ratio of the unknown peaks, which can be used to deduce their identity.
-
Force degradation: Intentionally degrade a small amount of your standard (e.g., by adjusting the pH to be more basic) and analyze the sample by HPLC. This can help identify which peaks correspond to degradation products.
Troubleshooting Guides
Issue 1: High Background Signal in Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Reagents | Run a "no-enzyme" or "no-substrate" control for your assay. | The background signal should be significantly reduced, indicating the source of the contamination. |
| Presence of Free Thiols | Pre-treat your sample with a thiol-scavenging agent like N-ethylmaleimide (NEM), if compatible with your assay. | A reduction in background signal suggests that free thiols were contributing to the interference. |
| Degraded Standard | Analyze the purity of the this compound standard using HPLC. | The presence of significant degradation product peaks will confirm that the standard is compromised. |
Issue 2: Inconsistent Results Between Aliquots
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Improper Aliquoting/Storage | Review your aliquoting and storage procedures. Ensure rapid freezing and avoid repeated freeze-thaw cycles. | Consistent results should be obtained with freshly prepared aliquots. |
| Adsorption to Tubes | Switch to using glass or low-adhesion polypropylene (B1209903) tubes for storage and preparation of dilutions.[6] | Improved consistency and recovery of the standard. |
| Concentration Gradient | Ensure the stock solution is completely thawed and mixed thoroughly by gentle vortexing before preparing aliquots. | Uniform concentration across all aliquots. |
Quantitative Data Summary
The purity of a new lot of this compound standard should be verified upon receipt. Below is a table with example specifications for a high-purity standard.
| Parameter | Specification | Typical Value | Analytical Method |
| Purity (by HPLC) | ≥ 95% | 97.5% | HPLC-UV (260 nm) |
| Identity | Conforms to structure | Confirmed | ¹H NMR, LC-MS |
| Free CoA | ≤ 2% | 1.2% | HPLC |
| CoA Disulfide | ≤ 1% | 0.5% | HPLC |
| Water Content | ≤ 5% | 3.8% | Karl Fischer Titration |
| Residual Solvents | ≤ 0.5% | < 0.1% | GC-MS |
Experimental Protocols
Protocol 1: Purity Analysis by HPLC
Objective: To determine the purity of a this compound standard by separating it from potential contaminants.
Materials:
-
This compound standard
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 100 mM potassium phosphate (B84403) buffer, pH 6.5
-
Mobile Phase B: Acetonitrile
-
Milli-Q water
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min.
-
Prepare a 1 mg/mL stock solution of the this compound standard in cold Milli-Q water.
-
Dilute the stock solution to a final concentration of 0.1 mg/mL with Mobile Phase A.
-
Inject 10 µL of the diluted standard onto the column.
-
Run a linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
-
Monitor the absorbance at 260 nm.
-
Calculate the purity by integrating the peak areas. Purity (%) = (Area of main peak / Total area of all peaks) x 100.
Protocol 2: Confirmation of Identity by LC-MS
Objective: To confirm the molecular weight of this compound and identify potential contaminants.
Materials:
-
LC-MS system (with ESI source)
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
This compound standard
Procedure:
-
Prepare a 0.1 mg/mL solution of the standard in water.
-
Inject 5 µL of the sample.
-
Perform chromatographic separation using a suitable gradient (e.g., 5-95% Mobile Phase B over 15 minutes).
-
Analyze the eluent by mass spectrometry in positive ion mode.
-
Look for the expected [M+H]⁺ ion for this compound (C₂₅H₄₂N₇O₁₇P₃S₂).
-
Analyze the masses of any impurity peaks to aid in their identification.
Visualizations
Caption: Workflow for identifying contamination in standards.
Caption: Troubleshooting inconsistent experimental results.
References
Technical Support Center: 3-(Methylthio)propanoyl-CoA Enzymatic Assays
Welcome to the technical support center for 3-(methylthio)propanoyl-CoA (MTP-CoA) enzymatic assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues and ensure reliable, consistent results.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments. Follow the logical workflow diagram below to systematically diagnose issues.
Diagram: Troubleshooting Workflow for Inconsistent Assay Results
Caption: A logical workflow for diagnosing inconsistent enzymatic assay results.
Question: Why is my enzyme activity significantly lower than expected or highly variable between replicates?
Answer: Low or variable activity is a common issue that can stem from several factors related to reagent stability, assay conditions, or the presence of inhibitors.
-
Substrate Degradation: MTP-CoA, like other acyl-CoA thioesters, can be unstable. The thioester bond is susceptible to hydrolysis, especially at non-optimal pH or elevated temperatures.[1] Ensure that MTP-CoA solutions are prepared fresh, kept on ice, and stored properly in aliquots to avoid repeated freeze-thaw cycles.[2]
-
Enzyme Instability: The enzyme may lose activity due to improper storage, handling, or incubation conditions. Confirm the optimal temperature and pH for your specific enzyme and ensure all buffers and solutions are within this range. Some enzymes benefit from stabilizers like glycerol (B35011) or specific cofactors.[1][3]
-
Substrate Exhaustion: If the enzyme concentration is too high relative to the MTP-CoA concentration, the substrate can be consumed too quickly, leading to a non-linear reaction curve that is misinterpreted as low activity.[4] It is crucial to ensure the reaction is measured during the initial, linear phase.[5]
-
Incorrect Cofactor Concentration: Many enzymes that metabolize acyl-CoAs require cofactors (e.g., NAD+, FAD).[3][6] Ensure the cofactor concentration is not limiting and is well above the enzyme concentration.[5]
Question: I'm observing high background signal or a drifting baseline in my no-enzyme control wells. What is the cause?
Answer: A high background signal points to a non-enzymatic reaction or interfering substances in your assay mixture.
-
Non-Enzymatic MTP-CoA Hydrolysis: The spontaneous breakdown of the MTP-CoA thioester can sometimes be detected by the assay's measurement system (e.g., release of free CoA-SH that reacts with a detection probe). This is often exacerbated by suboptimal buffer pH.[1] Running a control with MTP-CoA in buffer without the enzyme can help quantify this rate.
-
Buffer Component Interference: Components in your buffer or sample matrix could be interfering with the detection method. For example, reducing agents like DTT or β-mercaptoethanol can interfere with colorimetric assays that use DTNB (Ellman's reagent) to detect free thiols.
-
Contaminated Reagents: Check all reagents, including water, for contamination. Impurities in the MTP-CoA preparation or other reagents could contribute to the background signal.
Question: My reaction stops prematurely or the progress curve is non-linear. Why?
Answer: A non-linear progress curve indicates that the reaction rate is changing over the measurement period. The reaction should be zero-order with respect to the substrate, meaning the rate is constant and proportional only to the enzyme concentration.[4]
-
Substrate Exhaustion: As mentioned previously, this is a common cause. The substrate concentration should be significantly higher than the enzyme concentration to maintain a linear rate.[4][5] Try reducing the enzyme concentration or increasing the MTP-CoA concentration.
-
Product Inhibition: The product of the enzymatic reaction may be inhibiting the enzyme, slowing the reaction down as the product accumulates. A literature review of the specific enzyme may indicate if this is a known issue.
-
Enzyme Inactivation: The enzyme may be unstable under the assay conditions and losing activity over the course of the measurement. This can be checked by incubating the enzyme under assay conditions for the measurement duration and then testing its residual activity.[3]
| Table 1: Summary of Common Problems and Troubleshooting Actions | |
| Problem | Potential Cause |
| Low or No Activity | Degraded MTP-CoA or enzyme |
| Suboptimal pH or temperature | |
| Missing or limiting cofactor | |
| High Variability | Inaccurate pipetting |
| Poor mixing | |
| Temperature gradients across plate | |
| High Background | Spontaneous substrate hydrolysis |
| Interfering substances in buffer | |
| Non-Linear Reaction | Substrate exhaustion |
| Product inhibition | |
| Enzyme instability during assay |
Frequently Asked Questions (FAQs)
Q1: What is MTP-CoA and what is its biological relevance? this compound is an acyl-CoA thioester.[7] It is an intermediate in the metabolism of the essential amino acid methionine.[2][8] Assaying enzymes that process MTP-CoA is crucial for understanding metabolic pathways and for developing drugs that might target these enzymes.
Diagram: Simplified Methionine Metabolism Context
Caption: Simplified pathway showing the generation of MTP-CoA from methionine.
Q2: How should I prepare and store MTP-CoA stock solutions? MTP-CoA should be dissolved in an appropriate buffer (e.g., phosphate (B84403) or Tris buffer at a slightly acidic to neutral pH, such as 6.0-7.0, to improve stability) or pure water. Because thioesters are prone to hydrolysis, it is critical to:
-
Prepare stock solutions on ice.
-
Aliquot the stock solution into single-use volumes to prevent degradation from multiple freeze-thaw cycles.[2]
-
Store aliquots at -80°C for long-term stability.
Q3: What are typical kinetic parameters for enzymes that use short-chain acyl-CoAs? Kinetic parameters (Kₘ, Vₘₐₓ) are highly specific to the enzyme and conditions. However, for context, a related enzyme, acetyl-CoA/propionyl-CoA carboxylase, was reported to have Kₘ values of 0.06 mM for acetyl-CoA and 0.07 mM for propionyl-CoA.[9] You should aim to use a range of MTP-CoA concentrations in your assay (e.g., 0.1x to 10x the expected Kₘ) to accurately determine the kinetic parameters for your enzyme of interest.
| Table 2: Example Kinetic Parameters for an Acyl-CoA Utilizing Enzyme | |
| Parameter | Example Value |
| Kₘ (for MTP-CoA) | 0.05 - 0.5 mM |
| Vₘₐₓ | Enzyme-dependent |
| Optimal pH | 7.0 - 8.5 |
| Optimal Temperature | 25 - 37 °C |
| Note: These are illustrative values. Actual parameters must be determined experimentally. |
Q4: What types of inhibitors could affect my assay? Inhibition can be competitive, non-competitive, or irreversible and can come from various sources.[10][11]
-
Structural Analogs: Molecules structurally similar to MTP-CoA or the reaction product may act as competitive inhibitors.
-
Metabolites: In complex biological samples (like tissue lysates), other metabolites can interfere with or inhibit the enzyme.[12] Itaconyl-CoA, for example, is known to inhibit methylmalonyl-CoA mutase, an enzyme in a related pathway.[13]
-
Non-specific Inhibitors: Compounds from plasticware, detergents, or other reagents can sometimes cause non-specific enzyme inhibition.
General Experimental Protocol: Spectrophotometric MTP-CoA Assay
This protocol provides a general framework. Concentrations and incubation times must be optimized for your specific enzyme.
Objective: To measure the activity of an MTP-CoA-consuming enzyme by monitoring the change in a detectable product or cofactor (e.g., NADH consumption at 340 nm).
Materials:
-
Purified enzyme of interest
-
MTP-CoA substrate
-
Required cofactor (e.g., NAD⁺)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic reads at 340 nm
Methodology:
-
Reagent Preparation:
-
Prepare a 10X stock of your enzyme in a suitable buffer and store it on ice.
-
Prepare a 10X stock of MTP-CoA in the assay buffer. Keep on ice.
-
Prepare a 10X stock of the cofactor (e.g., 5 mM NAD⁺) in the assay buffer.
-
Prepare complete Assay Buffer.
-
-
Assay Setup:
-
Design the plate layout, including blanks (no enzyme), negative controls (no substrate), and test wells.
-
To each well of the 96-well plate, add the components in the following order:
-
Assay Buffer
-
10 µL of 10X Cofactor stock
-
10 µL of 10X Enzyme stock (or buffer for "no enzyme" controls)
-
-
Mix gently and pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to allow components to equilibrate.
-
-
Initiate Reaction and Measure:
-
Initiate the reaction by adding 10 µL of 10X MTP-CoA stock to all wells.
-
Immediately place the plate in the spectrophotometer, which has been pre-set to the assay temperature.
-
Begin kinetic measurement, recording the absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
For each well, plot absorbance vs. time.
-
Identify the linear portion of the curve.[4] The rate of reaction is the slope of this linear portion (ΔAbs/min).
-
Subtract the rate of the "no enzyme" control from the rate of the test wells to correct for any background reaction.
-
Convert the corrected rate (ΔAbs/min) to enzyme activity (µmol/min/mg) using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹) and the concentration of the enzyme in the assay.
-
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Cofactors and metabolites as potential stabilizers of mitochondrial acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Importance of Observing the Progress Curve During Enzyme Assay in an Automated Clinical Chemistry Analyzer: A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C25H42N7O17P3S2 | CID 54758648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Characterization of acetyl-CoA/propionyl-CoA carboxylase in Metallosphaera sedula. Carboxylating enzyme in the 3-hydroxypropionate cycle for autotrophic carbon fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Optimizing Buffer Conditions for 3-(Methylthio)propanoyl-CoA Stability: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of 3-(methylthio)propanoyl-CoA (MTP-CoA) in aqueous buffer systems. Through a series of frequently asked questions and troubleshooting guides, this resource offers practical solutions and detailed experimental protocols to mitigate the degradation of this critical thioester intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of MTP-CoA in my experiments?
A1: The stability of the thioester bond in MTP-CoA is principally influenced by three main factors: pH, temperature, and the presence of nucleophiles in the buffer. Thioesters are susceptible to hydrolysis, a chemical reaction that breaks the thioester bond.
-
pH: The rate of hydrolysis is significantly dependent on the pH of the solution. Thioesters, including MTP-CoA, are generally more stable in acidic to neutral pH ranges. As the pH becomes more alkaline, the rate of base-catalyzed hydrolysis increases substantially.[1]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[2] For optimal stability, it is recommended to prepare and store MTP-CoA solutions at low temperatures, such as on ice or at 4°C, and to minimize exposure to ambient or elevated temperatures.
-
Buffer Composition: Certain buffer components can act as nucleophiles and attack the thioester bond, leading to degradation. It is crucial to select non-nucleophilic buffers for your experiments.
Q2: What is the optimal pH range for maintaining MTP-CoA stability?
A2: For maximal stability, MTP-CoA should be kept in buffers with a pH between 6.0 and 7.4.[1] In more alkaline conditions (pH > 8), the rate of hydrolysis increases significantly. While acidic conditions (pH < 6) can also contribute to hydrolysis, the effect is generally less pronounced than in alkaline environments.
Q3: How does temperature impact the shelf-life of my MTP-CoA solutions?
A3: The shelf-life of MTP-CoA solutions is inversely related to temperature. Storing MTP-CoA solutions at elevated temperatures will lead to rapid degradation. For short-term storage during an experiment, it is advisable to keep the solutions on ice. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize hydrolytic degradation.
Q4: Are there any specific buffer salts I should avoid when working with MTP-CoA?
A4: Yes, it is advisable to avoid buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane), as these can act as nucleophiles and catalyze the cleavage of the thioester bond. Buffers like phosphate (B84403), HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), and MOPS (3-(N-morpholino)propanesulfonic acid) are generally considered more suitable for experiments involving thioesters.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of MTP-CoA activity or concentration | High pH of the buffer | Verify the pH of your buffer and adjust to a range of 6.0-7.4. |
| Elevated experimental temperature | Conduct experiments at a lower temperature, if permissible for the assay. Keep all MTP-CoA-containing solutions on ice when not in immediate use. | |
| Inappropriate buffer choice | Switch to a non-nucleophilic buffer system such as phosphate, HEPES, or MOPS. | |
| Inconsistent results between experimental replicates | Inconsistent storage of MTP-CoA stock | Ensure that MTP-CoA stock solutions are aliquoted and stored at a consistent, low temperature (-20°C or -80°C) to prevent variable degradation between uses. Thaw aliquots on ice immediately before use. |
| Contamination of buffer with nucleophiles | Prepare fresh buffers using high-purity reagents and water to avoid contamination. |
Experimental Protocols
To assist in monitoring the stability of MTP-CoA under your specific experimental conditions, two common analytical methods are detailed below.
Protocol 1: Spectrophotometric Assay for MTP-CoA Hydrolysis using DTNB (Ellman's Reagent)
This method quantifies the free thiol (Coenzyme A) released upon hydrolysis of the MTP-CoA thioester bond.
Materials:
-
MTP-CoA solution of known concentration
-
Assay Buffer (e.g., 0.1 M sodium phosphate, pH 7.4)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) stock solution (4 mg/mL in assay buffer)[3]
-
Spectrophotometer capable of measuring absorbance at 412 nm
Procedure:
-
Prepare a reaction mixture containing your desired buffer and MTP-CoA at the working concentration.
-
Incubate the reaction mixture under the desired experimental conditions (e.g., specific temperature and time points).
-
At each time point, take an aliquot of the reaction mixture.
-
Add 50 µL of the DTNB stock solution to 1 mL of the reaction aliquot.[3]
-
Incubate for 15 minutes at room temperature to allow for the reaction between the free thiol and DTNB to complete.[3]
-
Measure the absorbance of the solution at 412 nm.
-
The concentration of free Coenzyme A can be calculated using the molar extinction coefficient of the product, 2-nitro-5-thiobenzoate (TNB), which is 14,150 M⁻¹cm⁻¹.[4]
Data Interpretation:
An increase in absorbance at 412 nm over time corresponds to an increase in the concentration of free Coenzyme A, indicating the hydrolysis of MTP-CoA.
Protocol 2: ¹H NMR Spectroscopy for Monitoring MTP-CoA Stability
NMR spectroscopy allows for the direct observation and quantification of both the intact MTP-CoA and its degradation products over time.
Materials:
-
High-field NMR spectrometer
-
NMR tubes
-
Deuterated buffer (e.g., phosphate buffer in D₂O, pH adjusted)
-
MTP-CoA sample
Procedure:
-
Prepare your MTP-CoA sample in the deuterated buffer at a suitable concentration for NMR analysis.
-
Acquire an initial ¹H NMR spectrum to identify the characteristic peaks of MTP-CoA.
-
Incubate the NMR tube under the desired experimental conditions (e.g., a specific temperature).
-
Acquire subsequent ¹H NMR spectra at various time intervals.
-
Integrate the signals corresponding to MTP-CoA and any new signals that appear due to degradation products.
Data Interpretation:
A decrease in the integral of the characteristic MTP-CoA peaks over time, with a concurrent increase in the integrals of new peaks corresponding to hydrolysis products, provides a direct measure of the stability of MTP-CoA under the tested conditions.
Visualizing Experimental Workflow and MTP-CoA Degradation
To further clarify the experimental process and the chemical transformation at the core of MTP-CoA instability, the following diagrams are provided.
References
Preventing hydrolysis of the thioester bond in 3-(methylthio)propanoyl-CoA
Technical Support Center: 3-(methylthio)propanoyl-CoA Stability
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound. Here you will find essential information to help you prevent the hydrolysis of its critical thioester bond, ensuring the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is thioester bond hydrolysis and why is it a concern for my experiments with this compound?
A1: Thioester bond hydrolysis is a chemical reaction where a water molecule cleaves the thioester bond in this compound. This reaction breaks the molecule into 3-(methylthio)propionic acid and coenzyme A (HS-CoA).[1] This is a significant concern because:
-
Loss of Active Compound: Hydrolysis depletes the concentration of your target molecule, leading to inaccurate measurements and reduced efficacy in downstream applications.
-
Altered Biological Activity: The hydrolysis products will not have the same biological activity as the intact thioester, potentially confounding experimental outcomes.
-
Reaction Mechanism: The reaction is a nucleophilic acyl substitution, where the carbonyl carbon of the thioester is attacked by a nucleophile (like water or a hydroxide (B78521) ion).[2][3] Thioesters are more susceptible to this than regular oxygen esters, making them moderately reactive in aqueous environments.[3]
Q2: My this compound solution is showing signs of degradation. What are the most likely causes?
A2: The most common causes of thioester hydrolysis in a laboratory setting are related to solution conditions. You should investigate the following factors:
-
Incorrect pH: The hydrolysis of thioesters is significantly accelerated by both acidic and, especially, basic (alkaline) conditions.[4] Aqueous solutions of coenzyme A derivatives are known to be unstable at basic pH.[5]
-
Elevated Temperature: Higher temperatures increase the rate of all chemical reactions, including hydrolysis.
-
Presence of Nucleophiles: Certain buffer components or additives can act as nucleophiles and attack the thioester bond. For example, the common reducing agent TCEP (tris(2-carboxyethyl)phosphine) has been shown to accelerate thioester hydrolysis.[6]
-
Enzymatic Contamination: If your experimental system involves cell lysates or other biological materials, it may be contaminated with enzymes called thioesterases, which are specifically designed to catalyze thioester hydrolysis.
Q3: How does pH affect the stability of the thioester bond, and what is the optimal pH for my solutions?
A3: The rate of thioester hydrolysis is highly pH-dependent.
-
Alkaline pH (pH > 7.5): Hydrolysis is fastest under basic conditions due to the high concentration of hydroxide ions (OH⁻), which are much stronger nucleophiles than water.
-
Acidic pH (pH < 6.0): Acidic conditions can also catalyze hydrolysis, though often to a lesser extent than strongly basic conditions for this class of compounds.[4]
-
Optimal Range: For maximum stability, aqueous solutions of acyl-CoA compounds should be maintained in a slightly acidic to neutral pH range, typically between pH 6.0 and 7.0 .[5]
Q4: What are the recommended storage conditions for this compound?
A4: To minimize hydrolysis, storage conditions are critical.
-
Short-Term Storage (hours to days): Aqueous solutions should be kept on ice (0-4°C) and at an optimal pH (6.0-7.0).[7] Use the solution as quickly as possible after preparation.
-
Long-Term Storage (weeks to months): For long-term storage, solutions should be flash-frozen in liquid nitrogen and stored at -80°C .[5][7][8] This minimizes both chemical hydrolysis and potential microbial or enzymatic degradation. Avoid repeated freeze-thaw cycles, which can degrade the compound; store in single-use aliquots.
Q5: How can I detect and quantify the hydrolysis of my this compound sample?
A5: Several analytical techniques can be used to monitor the integrity of your sample. The most common and effective method is High-Performance Liquid Chromatography (HPLC) .
-
HPLC: Using a reverse-phase column (e.g., C18), you can separate this compound from its hydrolysis products (coenzyme A and 3-(methylthio)propionic acid). By monitoring the decrease in the peak area of the parent compound and the increase in the product peaks over time, you can quantify the rate of hydrolysis. Detection is typically done via UV absorbance at approximately 260 nm, which is characteristic of the adenine (B156593) moiety in coenzyme A.[9]
-
LC-MS/MS: For more sensitive and specific quantification, Liquid Chromatography coupled with tandem Mass Spectrometry is a powerful tool.[10][11]
-
NMR Spectroscopy: Nuclear Magnetic Resonance can also be used to follow the reaction, but it is generally less sensitive than HPLC and requires higher concentrations.[4]
Troubleshooting Guide: Preventing Unwanted Hydrolysis
This guide provides a quick reference for common issues and solutions.
| Symptom / Observation | Probable Cause | Recommended Solution |
| Rapid loss of starting material in solution (confirmed by HPLC). | Incorrect pH: The buffer pH is too high (alkaline) or too low (acidic). | Prepare fresh buffers and carefully adjust the pH to be within the optimal range of 6.0-7.0. Use a calibrated pH meter. |
| Sample degrades even at neutral pH. | Elevated Temperature: Sample is being left at room temperature for extended periods. | Keep all stock solutions and reaction mixtures on ice whenever possible. For incubations at higher temperatures (e.g., 37°C), minimize the incubation time. |
| Inconsistent results between experiments. | Repeated Freeze-Thaw Cycles: Aliquots are being thawed and refrozen multiple times. | Prepare single-use aliquots of your this compound stock solution and store them at -80°C. Discard any unused portion of a thawed aliquot. |
| Hydrolysis occurs in the presence of a reducing agent. | Nucleophilic Additive: The reducing agent (e.g., TCEP) is directly promoting hydrolysis. | If TCEP is suspected, consider switching to a different, non-nucleophilic reducing agent like DTT (Dithiothreitol) at a controlled concentration, or perform control experiments to quantify the effect of TCEP.[6] |
| Degradation is observed only in biological samples (e.g., cell lysates). | Enzymatic Activity: The sample contains thioesterase enzymes. | If possible, heat-inactivate the lysate (if compatible with your experiment) or use a commercially available esterase inhibitor cocktail. |
Quantitative Data Summary
The stability of thioesters is highly dependent on their specific structure, pH, and temperature. The following table summarizes hydrolysis data for representative thioester compounds from the literature to illustrate these dependencies.
| Compound | Condition | Half-life / Rate of Hydrolysis | Reference |
| S-methyl thioacetate | pH 7, 23°C | 155 days | [4] |
| S-methyl thioacetate | - | Base-mediated rate constant (kb): 0.16 M⁻¹s⁻¹ | [4] |
| S-methyl thioacetate | - | Acid-mediated rate constant (ka): 1.5 x 10⁻⁵ M⁻¹s⁻¹ | [4] |
Note: This data illustrates that even simple aliphatic thioesters are significantly more susceptible to base-catalyzed hydrolysis than acid-catalyzed hydrolysis.
Experimental Protocols
Protocol 1: Recommended Buffer Preparation and Handling
This protocol is designed to maximize the stability of this compound in aqueous solutions.
-
Materials:
-
High-purity, nuclease-free water.
-
Buffer components (e.g., Sodium Phosphate, MES, HEPES).
-
Calibrated pH meter.
-
Sterile, single-use containers.
-
0.22 µm sterile filter.
-
-
Procedure:
-
Use high-purity water to prepare all buffers.
-
Choose a non-nucleophilic buffer system. Phosphate or MES buffers are good choices.
-
Prepare the buffer at the desired concentration (e.g., 50 mM).
-
Chill the buffer solution on ice before adjusting the pH. This accounts for temperature-induced shifts in pH.
-
Carefully adjust the pH to within the 6.0-7.0 range using high-purity acid or base.
-
Sterile-filter the buffer using a 0.22 µm filter to remove any potential microbial contamination.
-
Store the prepared buffer at 4°C. For best results, use freshly prepared buffers for each experiment.
-
When dissolving lyophilized this compound, use the pre-chilled, pH-adjusted buffer. Gently vortex to dissolve and keep the solution on ice at all times.
-
Protocol 2: Quantifying Hydrolysis via Reverse-Phase HPLC
This protocol provides a general method for monitoring the stability of this compound.
-
Instrumentation and Materials:
-
HPLC system with UV detector.
-
C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 50 mM Potassium Phosphate, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
This compound sample.
-
-
Procedure:
-
Sample Preparation: Prepare a solution of this compound (e.g., 1 mM) in your chosen experimental buffer. At time zero (t=0), immediately inject a sample onto the HPLC.
-
Incubation: Incubate the remaining sample under the desired test conditions (e.g., 25°C or 37°C).
-
Time Points: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample, place it in an HPLC vial, and either inject immediately or flash-freeze and store at -80°C for later analysis.
-
HPLC Analysis:
-
Set the column temperature (e.g., 25°C).
-
Set the UV detector to 260 nm.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10-20 µL of the sample.
-
Run a linear gradient to elute the compounds, for example:
-
0-15 min: 5% to 50% Mobile Phase B.
-
15-17 min: 50% to 5% Mobile Phase B.
-
17-25 min: Hold at 5% Mobile Phase B (re-equilibration).
-
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and the hydrolysis product, Coenzyme A.
-
Integrate the peak area for this compound at each time point.
-
Plot the natural logarithm of the peak area versus time. The slope of this line is the negative of the first-order rate constant (-k) for hydrolysis. The half-life (t₁₂) can be calculated as 0.693/k.
-
-
Visualizations
References
- 1. Thioester - Wikipedia [en.wikipedia.org]
- 2. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. neolab.de [neolab.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 10. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chromatographic Separation of 3-(methylthio)propanoyl-CoA
Welcome to the technical support center for the chromatographic separation of 3-(methylthio)propanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common selectivity challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving good selectivity for this compound in complex biological samples?
A1: The primary challenges in achieving good selectivity for this compound stem from its structural similarity to other endogenous acyl-CoA molecules. Co-elution with structurally related compounds is a common issue.[1][2] Factors contributing to poor selectivity include the presence of isomers and the wide range of concentrations of different acyl-CoAs in biological matrices, which can lead to ion suppression in mass spectrometry-based detection.[2]
Q2: Which chromatographic techniques are most suitable for the analysis of this compound?
A2: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are the most effective techniques for the analysis of this compound.[2] These methods offer the high resolution and specificity required to separate it from other acyl-CoAs and to detect it with high sensitivity. Reverse-phase chromatography is commonly employed for the separation of these polar molecules.
Q3: How does the choice of stationary phase impact the selectivity of this compound separation?
A3: The stationary phase chemistry is a critical factor in achieving selectivity.[3][4] For polar molecules like acyl-CoAs, C18 columns are widely used. However, to improve selectivity, other stationary phases such as those with biphenyl (B1667301) or embedded polar groups can be explored.[5] These alternative chemistries can offer different interactions with the analyte and interfering compounds, leading to better separation.[4]
Q4: What role does the mobile phase composition play in optimizing selectivity?
A4: The mobile phase composition, including the organic solvent, pH, and additives, significantly influences selectivity.[6] For reverse-phase separation of acyl-CoAs, a gradient elution with acetonitrile (B52724) or methanol (B129727) as the organic solvent and an aqueous phase containing an ion-pairing agent or an acid (e.g., formic acid, acetic acid) is typically used. Adjusting the gradient slope, the type of organic solvent, and the pH can alter the retention and elution order of compounds, thereby improving selectivity.[6]
Troubleshooting Guide
This guide addresses specific selectivity issues that may be encountered during the chromatographic separation of this compound.
Issue 1: Co-elution of this compound with other short-chain acyl-CoAs.
-
Question: My this compound peak is not fully resolved from a neighboring peak, likely another short-chain acyl-CoA. How can I improve the separation?
-
Answer: Co-elution is a common problem when analyzing structurally similar compounds.[1] To address this, you can modify several chromatographic parameters:
-
Modify the Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting peaks.
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter selectivity due to different solvent strengths and interactions.
-
Adjust the Mobile Phase pH: Altering the pH can change the ionization state of this compound and interfering compounds, which can affect their retention on a reverse-phase column.
-
Consider a Different Stationary Phase: If mobile phase optimization is insufficient, trying a column with a different chemistry (e.g., biphenyl, C12) can provide the necessary selectivity.[5]
-
Issue 2: Poor peak shape (fronting or tailing) for this compound.
-
Question: The peak for this compound is showing significant fronting or tailing, which affects integration and quantification. What could be the cause and how can I fix it?
-
Answer: Poor peak shape can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.
-
Secondary Interactions: Tailing can be caused by interactions between the analyte and active sites on the stationary phase. Adding a small amount of a competing agent (e.g., trifluoroacetic acid) to the mobile phase can help mitigate this.
-
Inappropriate Sample Solvent: If the sample solvent is much stronger than the initial mobile phase, it can cause peak distortion.[7] Ensure your sample is dissolved in a solvent similar in strength to the initial mobile phase conditions.
-
Issue 3: Inconsistent retention times for this compound.
-
Question: The retention time for this compound is shifting between injections. What are the potential causes?
-
Answer: Retention time instability can be due to:
-
Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions between gradient runs.[7]
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention time. Prepare fresh mobile phases daily and ensure accurate composition.
-
Column Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature can affect retention.
-
Column Degradation: Over time, the stationary phase can degrade. If other troubleshooting steps fail, it may be time to replace the column.
-
Data Presentation
Table 1: Illustrative Chromatographic Parameters for Acyl-CoA Separation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (2.1 x 100 mm, 1.8 µm) | Biphenyl (2.1 x 100 mm, 1.8 µm) | C18 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate, pH 5 |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Methanol | 10 mM Ammonium Acetate in Acetonitrile |
| Gradient | 2% to 40% B in 10 min | 2% to 40% B in 10 min | 5% to 50% B in 12 min |
| Flow Rate | 0.3 mL/min | 0.3 mL/min | 0.25 mL/min |
| Column Temp. | 40 °C | 40 °C | 45 °C |
| Injection Vol. | 5 µL | 5 µL | 5 µL |
This table presents hypothetical conditions to illustrate how different parameters can be varied to optimize selectivity for acyl-CoA compounds.
Experimental Protocols
Protocol: HPLC-MS/MS Analysis of this compound
This protocol provides a general framework for the analysis of this compound. Optimization will be required for specific sample types and instrumentation.
-
Sample Preparation (from cell culture):
-
Aspirate cell culture medium and wash cells with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol) to the cell plate.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: A UHPLC system capable of binary gradient elution.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program:
-
0-1 min: 2% B
-
1-8 min: 2% to 60% B
-
8-9 min: 60% to 95% B
-
9-10 min: 95% B
-
10-10.1 min: 95% to 2% B
-
10.1-15 min: 2% B (equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition (Hypothetical): Precursor ion (Q1) m/z > Product ion (Q3) m/z (To be determined by infusion of a standard of this compound).
-
Source Parameters: Optimize gas temperatures, gas flows, and ion spray voltage for the specific instrument.
-
Visualizations
Caption: Troubleshooting workflow for improving selectivity in chromatographic separation.
Caption: General experimental workflow for HPLC-MS/MS analysis of this compound.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Peak Fronting (Co elution) Troubleshooting - Chromatography Forum [chromforum.org]
Pipetting and handling errors with nanomolar concentrations of 3-(methylthio)propanoyl-CoA
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nanomolar concentrations of 3-(methylthio)propanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in pipetting and handling this sensitive compound, ensuring the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with nanomolar concentrations of this compound?
A1: The main challenges include:
-
Analyte Loss Due to Adsorption: At nanomolar concentrations, a significant portion of the compound can be lost by adsorbing to the surfaces of pipette tips, tubes, and plates. This is a common issue with hydrophobic molecules and can lead to inaccurate concentration calculations.[1]
-
Inaccurate Pipetting of Small Volumes: Pipetting errors are more pronounced when dealing with the small volumes required to achieve nanomolar concentrations.[2][3]
-
Compound Instability: Acyl-CoA thioesters can be unstable in aqueous solutions, particularly at non-neutral pH, leading to hydrolysis and loss of active compound.[4][5]
-
Variability in Serial Dilutions: Inaccuracies in any step of a serial dilution will be propagated, leading to significant deviations from the target nanomolar concentration.[2]
Q2: What type of labware is recommended for handling this compound?
A2: To minimize analyte loss from adsorption, it is crucial to use low-adsorption or low-retention labware.[6] Standard polypropylene (B1209903) can bind a significant amount of hydrophobic compounds, leading to lower effective concentrations.
| Labware Type | Recommendation | Rationale |
| Pipette Tips | Low-retention tips | Feature a hydrophobic inner surface that reduces liquid adhesion, ensuring complete sample dispensing.[6] |
| Microcentrifuge Tubes | Low-binding tubes | Made from specialized polymers that minimize the binding of molecules like proteins and nucleic acids, and are also effective for small hydrophobic molecules. |
| Plates (96/384-well) | Low-binding plates | Crucial for cell-based or enzymatic assays to ensure the compound is available to the biological system and not adsorbed to the well surface. |
| Glassware | Silanized glass | For stock solutions, silanizing the glass can reduce the number of active sites for adsorption. However, basic compounds can still adsorb to glass.[1] |
Q3: How should I prepare my stock solution of this compound?
A3: It is advisable to prepare a concentrated stock solution in an appropriate organic solvent in which the compound is stable. This stock can then be serially diluted into your aqueous assay buffer immediately before use. Acyl-CoAs are soluble in water and methanol.[3] Always refer to the manufacturer's instructions for the specific compound.
Q4: What is the stability of acyl-CoA thioesters in aqueous solutions?
A4: Acyl-CoA thioesters are relatively stable in aqueous buffers at neutral pH (around 7.4). However, their stability is pH-dependent, and they are prone to hydrolysis at alkaline pH.[4][5] For instance, some acyl-CoA thioesters show a significant increase in hydrolysis rate at pH 9.0.[4] It is recommended to prepare aqueous solutions fresh for each experiment and keep them on ice.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Assay Results
Symptoms:
-
High variability between replicate wells.
-
Lack of a clear dose-response curve.
-
Results vary significantly between experiments performed on different days.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Pipetting Inaccuracy | - Pre-wet the pipette tip: Aspirate and dispense the liquid back into the reservoir 2-3 times before aspirating the volume for delivery. This equilibrates the air cushion inside the pipette.[7]- Consistent pipetting rhythm and speed: Use a smooth and consistent plunger motion for both aspiration and dispensing.[8]- Vertical pipetting angle: Hold the pipette as close to vertical as possible (not exceeding a 20° angle) to avoid inaccuracies due to hydrostatic pressure changes.[9][10]- Proper tip immersion depth: Immerse the tip just below the meniscus to prevent aspirating too much or too little liquid.[10] |
| Analyte Adsorption | - Use low-retention tips and low-binding tubes/plates. [6]- Include a carrier protein: For highly sensitive assays, adding a small amount of a carrier protein like BSA (Bovine Serum Albumin) to the buffer can help block non-specific binding sites on plasticware. |
| Inaccurate Serial Dilutions | - Prepare fresh dilutions for each experiment. - Ensure thorough mixing between each dilution step. Vortex gently or pipette up and down several times.[10]- Use a new pipette tip for each dilution step to avoid carryover. |
| Compound Degradation | - Prepare aqueous solutions of this compound immediately before use. - Keep all solutions on ice. - Ensure the pH of your assay buffer is stable and neutral. |
Issue 2: Higher-Than-Expected or Saturated Signal at Low Concentrations
Symptoms:
-
The lowest concentration in your dilution series gives a maximal or near-maximal signal.
-
Inability to generate a baseline or a lower plateau in your dose-response curve.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Error in Initial Stock Concentration | - Verify the concentration of your high-concentration stock solution. If possible, use a secondary method (e.g., spectrophotometry if a chromophore is present) to confirm the concentration. |
| Serial Dilution Calculation Error | - Double-check all calculations for your serial dilutions. Ensure the dilution factor is correct for each step. |
| Contamination of Diluent | - Use fresh, high-purity diluent for your serial dilutions. Contamination with a substance that produces a signal in your assay can lead to high background. |
| Pipette Calibration Issue | - Ensure your pipettes are properly calibrated, especially those used for small volumes. [3] An uncalibrated pipette can lead to the transfer of a larger volume than intended. |
Experimental Protocols
Key Experiment: Preparation of a Nanomolar Serial Dilution Series
This protocol describes the preparation of a 10-fold serial dilution to achieve nanomolar concentrations from a micromolar stock solution.
Materials:
-
1 mM stock solution of this compound in an appropriate solvent.
-
Low-binding microcentrifuge tubes.
-
Low-retention pipette tips.
-
Calibrated pipettes.
-
Assay buffer (e.g., 50 mM Phosphate buffer, pH 7.4).
Procedure:
-
Prepare a 10 µM intermediate stock: Dilute the 1 mM stock solution 1:100 in assay buffer. For example, add 2 µL of the 1 mM stock to 198 µL of assay buffer in a low-binding tube. Mix thoroughly by gentle vortexing.
-
Prepare a 1 µM working stock: Dilute the 10 µM intermediate stock 1:10. Add 20 µL of the 10 µM stock to 180 µL of assay buffer. Mix thoroughly.
-
Set up dilution tubes: Label low-binding tubes for your desired nanomolar concentrations (e.g., 100 nM, 10 nM, 1 nM). Add 180 µL of assay buffer to each of these tubes.
-
Perform the serial dilutions:
-
Transfer 20 µL from the 1 µM working stock to the "100 nM" tube. Mix thoroughly. This is your 100 nM solution.
-
Using a new pipette tip, transfer 20 µL from the "100 nM" tube to the "10 nM" tube. Mix thoroughly. This is your 10 nM solution.
-
Using a new pipette tip, transfer 20 µL from the "10 nM" tube to the "1 nM" tube. Mix thoroughly. This is your 1 nM solution.
-
-
Use immediately: Keep the dilutions on ice and use them in your assay as soon as possible.
Visualizations
Caption: Workflow for preparing nanomolar serial dilutions.
Caption: Troubleshooting logic for inconsistent assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. fastercapital.com [fastercapital.com]
- 3. labproinc.com [labproinc.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sinymedical.com [sinymedical.com]
- 7. The pipetting Olympics: Propagating proper pipetting a priori in clinical LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencebuddies.org [sciencebuddies.org]
- 9. microbiozindia.com [microbiozindia.com]
- 10. integra-biosciences.com [integra-biosciences.com]
Quenching strategies to prevent enzymatic degradation of 3-(methylthio)propanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(methylthio)propanoyl-CoA. The following sections address common issues related to enzymatic degradation and provide recommended quenching strategies to ensure sample integrity for downstream analysis.
Troubleshooting Guide: Preventing Degradation of this compound
This guide is designed to help you identify and resolve common issues encountered during experiments involving this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no detection of this compound | Enzymatic Degradation: The primary enzyme responsible for the degradation of this compound (also known as MMPA-CoA) is the acyl-CoA dehydrogenase, DmdC.[1][2] This enzyme oxidizes MMPA-CoA as part of the dimethylsulfoniopropionate (DMSP) demethylation pathway.[1][2] | Immediate Quenching: At the desired time point, rapidly quench the enzymatic reaction to denature DmdC and other potentially degradative enzymes. Refer to the Quenching Strategies section below for detailed protocols. |
| Inefficient Extraction: The chosen extraction solvent may not be optimal for short-chain acyl-CoAs, leading to poor recovery. Strong acids like formic acid in the initial extraction solvent can result in very poor to no signal for most acyl-CoA compounds.[3] | Use Optimized Solvents: For short-chain acyl-CoAs, 80% methanol (B129727) has been shown to yield high mass spectrometry signal intensities.[3] Alternatively, for deproteinization and extraction, ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) can be used, which demonstrates excellent recovery for short-chain acyl-CoAs without the need for solid-phase extraction.[1] | |
| Sample Instability: Acyl-CoAs can be unstable, especially in aqueous solutions at non-optimal pH and temperature. Degradation can occur during sample storage and processing. | Maintain Cold Chain and Proper pH: Keep samples on ice or at 4°C throughout the extraction process. For storage, flash-freeze samples in liquid nitrogen and store them at -80°C. When reconstituted, use a buffered solution, such as 50 mM ammonium (B1175870) acetate (B1210297) at pH 6.8, which has been shown to stabilize acyl-CoAs.[3] | |
| High Variability in Replicate Samples | Inconsistent Quenching Time: Even small delays or variations in the time it takes to quench the reaction can lead to significant differences in the measured amount of this compound. | Standardize Quenching Procedure: Ensure that the quenching solution is added rapidly and at the exact same time point for all samples. Prepare everything in advance to minimize handling time. |
| Incomplete Enzyme Inactivation: The quenching method may not be sufficient to completely stop all enzymatic activity instantly. | Use a Fast-Acting Quenching Reagent: Cold organic solvents like methanol or acetonitrile (B52724), or acidic solutions like SSA, are effective for rapid protein precipitation and enzyme denaturation.[1][2] | |
| Precipitation Issues: Incomplete precipitation of proteins can lead to continued enzymatic activity or interference in downstream analysis. | Vigorous Mixing and Centrifugation: After adding the quenching solution, vortex the sample vigorously to ensure thorough mixing. Centrifuge at a high speed (e.g., >14,000 x g) at 4°C to effectively pellet all precipitated proteins.[2] | |
| Poor Chromatographic Peak Shape or Resolution (LC-MS/MS Analysis) | Suboptimal Mobile Phase: The pH and composition of the mobile phase are critical for good separation of acyl-CoAs. | Use Ion-Pairing Agents: For reversed-phase chromatography of short-chain acyl-CoAs, a slightly acidic mobile phase containing a volatile ion-pairing agent is often necessary for good peak shape. |
| Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification. | Sample Cleanup: While some methods are designed to avoid it, solid-phase extraction (SPE) can be used to clean up the sample and reduce matrix effects.[1][2] However, be aware that SPE can lead to the loss of hydrophilic short-chain acyl-CoAs.[1] | |
| Improper Reconstitution Solvent: The solvent used to redissolve the dried extract can affect chromatographic performance. | Match Reconstitution Solvent to Mobile Phase: Reconstitute the sample in a solvent that is compatible with the initial mobile phase conditions of your LC method (e.g., 50% methanol in water).[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme that degrades this compound and how can I inhibit it?
A1: The primary enzyme is this compound dehydrogenase (DmdC), an acyl-CoA dehydrogenase.[1][2] It catalyzes the oxidation of this compound. The most effective way to "inhibit" its activity during an experiment is not with a classical inhibitor, but by stopping the reaction abruptly through quenching, which denatures the enzyme. This is typically achieved by rapidly changing the temperature and/or pH, for example, by adding ice-cold methanol or an acidic solution.
Q2: What is the best method to quench an enzymatic reaction to measure this compound?
A2: The ideal quenching method should be rapid, effective at denaturing enzymes, and compatible with your downstream analytical method (e.g., LC-MS/MS). Based on studies of short-chain acyl-CoAs, two highly effective methods are:
-
Cold Solvent Precipitation: Using ice-cold 80% methanol. This method is simple, fast, and shows good recovery for a broad range of acyl-CoAs.[2][3]
-
Acid Precipitation: Using ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA). This method is particularly effective for short-chain acyl-CoAs and their precursors, often yielding superior recovery compared to other acids like trichloroacetic acid (TCA) and avoiding the need for a separate solid-phase extraction step.[1]
Q3: How stable is this compound in different solvents and temperatures?
A3: While specific stability data for this compound is limited, data for other short-chain acyl-CoAs provides a good guideline. Acyl-CoAs are generally unstable in aqueous solutions and are susceptible to hydrolysis. Stability is improved at a slightly acidic to neutral pH (around 6.8) and at low temperatures (4°C or below).[3] In a study, most short-chain acyl-CoAs showed less than 30% degradation after 9 hours at 4°C in an ammonium acetate buffer (pH 6.8).[3] Therefore, it is crucial to keep samples cold and process them as quickly as possible.
Q4: Can I use acetonitrile for quenching instead of methanol?
A4: Yes, acetonitrile can also be used for quenching by protein precipitation. However, some studies have shown that for short-chain acyl-CoAs, extraction with 80% methanol results in higher MS signal intensities compared to extractions containing acetonitrile or formic acid.[3] The choice between methanol and acetonitrile can also affect chromatographic separation, as they have different elution strengths and selectivities.[4]
Q5: My downstream analysis is LC-MS/MS. Are there any quenching agents I should avoid?
A5: Yes. Avoid using non-volatile acids or buffers if possible, as they can interfere with mass spectrometry. Strong acids like formic acid, when used in the primary extraction solvent, have been shown to lead to very poor recovery of acyl-CoAs.[3] While 5-sulfosalicylic acid (SSA) is effective for quenching and deproteinization, it is important to ensure that its concentration in the final injected sample does not suppress ionization. The direct injection of the supernatant from an SSA precipitation is a validated method.[1]
Quantitative Data on Quenching/Extraction Strategies
The following table summarizes recovery data for short-chain acyl-CoAs using different extraction methods, which can be used to guide the selection of a quenching strategy for this compound.
Table 1: Comparison of Acyl-CoA Extraction Method Recoveries
| Analyte | Recovery with 10% TCA + SPE (%) | Recovery with 2.5% SSA (%) |
|---|---|---|
| Free CoA | 10 | >100 |
| Acetyl-CoA | 60 | >100 |
| Propionyl-CoA | 25 | >100 |
| Succinyl-CoA | 70 | >100 |
(Data adapted from a study comparing extraction techniques for short-chain acyl-CoAs and their precursors. Recovery is relative to a direct spike in water. Propionyl-CoA is a close structural analog to this compound.)[1]
Experimental Protocols
Protocol 1: Cold Solvent Quenching and Extraction for Cellular this compound
This protocol is a rapid and effective method for a broad range of acyl-CoAs from cultured cells.
-
Preparation: Prepare an ice-cold extraction solvent of 80% methanol in water.
-
Sample Quenching: At the desired experimental time point, rapidly aspirate the cell culture medium.
-
Immediately add a sufficient volume of the ice-cold 80% methanol to the cells to quench metabolic activity and lyse the cells.
-
Cell Harvesting: Scrape the cells in the cold methanol and transfer the entire lysate/solvent mixture to a microcentrifuge tube.
-
Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new tube.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent suitable for your LC-MS/MS analysis (e.g., 50% methanol in water with 10 mM ammonium acetate).
Protocol 2: Acid Quenching and Extraction for Cellular this compound
This protocol uses 5-sulfosalicylic acid (SSA) and is optimized for the recovery of short-chain acyl-CoAs without a solid-phase extraction step.[1]
-
Preparation: Prepare an ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) solution. If using an internal standard, add it to this solution.
-
Cell Washing: Quickly wash cultured cells twice with ice-cold phosphate-buffered saline (PBS).
-
Quenching and Lysis: Immediately add 200 µL of the ice-cold 2.5% SSA solution to the cells.
-
Cell Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubation: Vortex vigorously and incubate on ice for 10 minutes.
-
Lysate Clarification: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.
-
Sample Collection: Carefully transfer the supernatant to a new tube or an LC-MS vial, avoiding the protein pellet.
-
Analysis: Inject the supernatant directly into the LC-MS/MS system.
Visualizations
Caption: General workflow for quenching and extraction of this compound.
Caption: Logical relationship between quenching strategies and their mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Quantification of 3-(Methylthio)propanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of 3-(methylthio)propanoyl-CoA (MTP-CoA) using calibration curves, primarily with LC-MS/MS.
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of MTP-CoA.
Issue 1: Poor Calibration Curve Linearity (r² < 0.99)
Question: My calibration curve for MTP-CoA is not linear. What are the potential causes and how can I fix it?
Answer:
Non-linearity of a calibration curve is a common issue in LC-MS/MS analysis and can stem from several factors. Here is a step-by-step guide to troubleshoot this problem.
Potential Causes and Solutions:
-
Inaccurate Standard Concentrations: The accuracy of your calibration curve is fundamentally dependent on the accuracy of your standard concentrations.
-
Solution: Re-prepare your stock solutions and serial dilutions. Use calibrated pipettes and ensure the solvent has fully evaporated before reconstitution if applicable. It is good practice to prepare standards in a random order to avoid systematic errors[1].
-
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.
-
Solution: Extend the upper end of your calibration curve with more dilution points to identify the linear range of your instrument for MTP-CoA. If necessary, dilute your samples to fall within this linear range.
-
-
Ion Suppression or Enhancement (Matrix Effects): Components in your sample matrix can interfere with the ionization of MTP-CoA, leading to a non-linear response.[2]
-
Solution: Perform a matrix effect assessment. This can be done by comparing the signal of a standard in neat solvent to the signal of a standard spiked into a blank matrix extract. If matrix effects are significant, consider the following:
-
Improve Sample Preparation: Incorporate a solid-phase extraction (SPE) step to clean up your sample.
-
Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples.
-
Employ an Internal Standard: A stable isotope-labeled internal standard is ideal.
-
-
-
Suboptimal LC-MS/MS Parameters: The settings on your instrument may not be optimized for MTP-CoA.
-
Solution: Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) and collision energy for the specific MRM transition of MTP-CoA.[3]
-
-
Analyte Instability: Acyl-CoAs can be unstable in aqueous solutions.
-
Solution: Keep samples and standards at a low temperature (e.g., 4°C) in the autosampler. Prepare fresh standards for each analytical run.
-
Issue 2: Low Sensitivity / High Limit of Detection (LOD)
Question: I am having trouble detecting low concentrations of MTP-CoA. How can I improve the sensitivity of my assay?
Answer:
Low sensitivity can be a significant hurdle when quantifying low-abundance metabolites. The following steps can help improve your assay's sensitivity.
Potential Causes and Solutions:
-
Inefficient Ionization: MTP-CoA may not be ionizing efficiently in the MS source.
-
Solution: Optimize the mobile phase composition. The addition of a small amount of an ion-pairing agent or modifying the pH can improve ionization efficiency. Acyl-CoAs are often analyzed in positive ion mode.[3]
-
-
Suboptimal MRM Transition: The selected precursor and product ions may not be the most intense.
-
Sample Loss During Preparation: The analyte may be lost during extraction or other sample preparation steps.
-
Solution: Evaluate your sample preparation procedure for recovery. The use of an internal standard added at the beginning of the sample preparation process can help to correct for these losses.
-
-
Insufficient Sample Concentration: The amount of MTP-CoA in your sample may be below the current detection limit of your method.
-
Solution: If possible, concentrate your sample before analysis. This can be achieved through techniques like evaporation or solid-phase extraction.
-
Frequently Asked Questions (FAQs)
Q1: Where can I purchase a this compound standard?
Q2: What is a suitable internal standard for MTP-CoA quantification?
A2: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled MTP-CoA). If this is not available, a structurally similar acyl-CoA that is not present in the sample can be used. Pentadecanoyl-CoA (C15:0-CoA) has been used as an internal standard for the quantification of other acyl-CoAs[4].
Q3: What are typical LC-MS/MS parameters for acyl-CoA analysis?
A3: While parameters should be optimized for your specific instrument and analyte, here are some general guidelines based on published methods for other short-chain acyl-CoAs:
-
Liquid Chromatography: A reverse-phase C18 column is commonly used. The mobile phase often consists of an aqueous component with an ammonium (B1175870) salt (e.g., ammonium acetate (B1210297) or ammonium formate) and an organic component like acetonitrile (B52724) or methanol (B129727). A gradient elution is typically employed to separate the acyl-CoAs.[2][4]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally preferred for acyl-CoAs.[3] The multiple reaction monitoring (MRM) mode is used for quantification, monitoring the transition from the precursor ion to a specific product ion. For acyl-CoAs, a common fragmentation is the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507 amu).[2][3]
Q4: How should I prepare my biological samples for MTP-CoA analysis?
A4: A common method for extracting short-chain acyl-CoAs from biological samples involves protein precipitation with an acid, such as perchloric acid or trichloroacetic acid, followed by solid-phase extraction (SPE) to remove the acid and other interfering substances[3].
Data Presentation
The following table summarizes typical calibration curve parameters for the LC-MS/MS quantification of various short-chain acyl-CoAs. These values can serve as a benchmark when developing a method for MTP-CoA.
| Acyl-CoA | Linear Range (nM) | LOD (nM) | LOQ (nM) | r² | Reference |
| Free CoA | 2 - 133 | 2 | 7 | 0.9993 | [2] |
| Acetyl-CoA | 7 - 444 | 7 | 22 | 0.9919 | [2] |
| Propionyl-CoA | 7 - 444 | 7 | 22 | 0.9983 | [2] |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards
-
Prepare a Stock Solution: Accurately weigh a known amount of the MTP-CoA standard and dissolve it in a suitable solvent (e.g., a small amount of methanol or acetonitrile in water) to create a high-concentration stock solution.
-
Perform Serial Dilutions: Create a series of working standards by performing serial dilutions of the stock solution. Use a solvent that is compatible with your LC mobile phase.
-
Matrix Matching (if required): If matrix effects are significant, prepare the serial dilutions in a blank matrix extract to create matrix-matched calibrators.
-
Storage: Store all standard solutions at -80°C for long-term storage and at 4°C during use.
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 100 mM ammonium formate (B1220265) in water, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-45°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: ESI positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Determine the optimal precursor ion ([M+H]⁺) and product ion for MTP-CoA by direct infusion. A likely product ion will result from the neutral loss of 507 amu.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Collision Energy: Optimize the collision energy for the specific MRM transition.
-
Visualizations
Caption: Standard workflow for generating a calibration curve.
Caption: Troubleshooting workflow for a non-linear calibration curve.
References
- 1. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Cross-validation of different 3-(methylthio)propanoyl-CoA quantification methods
For researchers, scientists, and drug development professionals, the accurate quantification of metabolites is crucial for advancing our understanding of biological processes and for the development of novel therapeutics. 3-(Methylthio)propanoyl-CoA is a key intermediate in the metabolism of sulfur-containing amino acids, and its precise measurement is essential for studies in metabolic diseases and drug discovery. This guide provides an objective comparison of three common analytical methods for the quantification of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Enzymatic Assays.
At a Glance: Performance Comparison of Quantification Methods
The selection of a quantification method depends on the specific requirements of the study, including sensitivity, specificity, throughput, and available instrumentation. The following table summarizes the key performance metrics for each method, extrapolated from data on similar short-chain acyl-CoA compounds.
| Performance Metric | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Enzymatic Assay |
| Principle | Separation by liquid chromatography followed by mass-based detection and fragmentation for high specificity. | Separation by liquid chromatography followed by UV absorbance detection, often requiring derivatization. | Measurement of the activity of a specific enzyme that utilizes this compound as a substrate. |
| Specificity | Very High | Moderate to High (matrix interference can be an issue) | High (dependent on enzyme specificity) |
| Sensitivity (LOD) | High (pM to nM range) | Low to Moderate (µM range) | Moderate (nM to µM range) |
| Linearity | Excellent | Good | Good |
| Precision (%RSD) | < 15% | < 15% | < 20% |
| Accuracy (%Recovery) | 85-115% | 80-120% | 80-120% |
| Throughput | High | Medium | Medium to High |
| Instrumentation Cost | High | Medium | Low |
Experimental Workflows and Signaling Pathways
Understanding the experimental workflow is critical for selecting the appropriate method and for ensuring reproducible results.
A Comparative Guide to 3-(methylthio)propanoyl-CoA and Propionyl-CoA in Metabolic Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key metabolic intermediates: 3-(methylthio)propanoyl-CoA and propionyl-CoA. While both are three-carbon acyl-CoA derivatives, their origins, metabolic fates, and regulatory roles diverge significantly, impacting cellular metabolism and signaling. This document synthesizes the current understanding of these molecules, presenting quantitative data, experimental methodologies, and pathway visualizations to facilitate further research and drug development efforts.
Introduction
Propionyl-CoA is a well-established intermediate in the catabolism of odd-chain fatty acids, cholesterol, and several essential amino acids. Its accumulation is linked to metabolic disorders such as propionic acidemia, highlighting its importance in metabolic homeostasis.[1][2] In contrast, this compound is a less-studied metabolite derived from the transamination pathway of methionine metabolism.[3] Understanding the distinct roles of these molecules is crucial for elucidating metabolic pathways and identifying potential therapeutic targets.
Metabolic Pathways and Origins
Propionyl-CoA is generated from multiple sources within the mitochondria:
-
Amino Acid Catabolism: The breakdown of valine, isoleucine, threonine, and methionine produces propionyl-CoA.[2]
-
Odd-Chain Fatty Acid Oxidation: The final round of β-oxidation of fatty acids with an odd number of carbons yields one molecule of propionyl-CoA and one molecule of acetyl-CoA.[2]
-
Cholesterol Catabolism: The oxidation of cholesterol to bile acids also generates propionyl-CoA as a byproduct.[2]
This compound originates from the transamination pathway of methionine metabolism. This pathway is an alternative to the primary transsulfuration pathway. The key steps are:
-
Transamination of methionine to α-keto-γ-methylthiobutyrate (KMTB).
-
Oxidative decarboxylation of KMTB to 3-(methylthio)propanoic acid (MMPA).
-
Activation of MMPA to this compound by a CoA ligase. While a 3-(methylthio)propionyl-CoA ligase has been identified in bacteria, the specific mammalian enzyme is not well characterized.[4]
The following diagrams illustrate the metabolic pathways of propionyl-CoA and this compound.
References
The Potential of 3-(Methylthio)propanoyl-CoA as a Biomarker for Methionine Metabolism Disorders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disorders of methionine metabolism encompass a range of genetic conditions that can lead to the accumulation of methionine and its metabolites, resulting in various clinical manifestations. Early and accurate diagnosis is crucial for timely intervention and management of these disorders. While established biomarkers such as methionine and homocysteine are routinely used, emerging research into alternative pathways of methionine metabolism has highlighted novel candidates like 3-(methylthio)propanoyl-CoA. This guide provides a comprehensive comparison of this compound, via its downstream metabolite 3-methylthiopropionate (3-MTP), with established biomarkers, supported by quantitative data and detailed experimental protocols.
Comparative Analysis of Biomarkers
The utility of a biomarker is determined by its specificity and sensitivity in reflecting the underlying pathophysiology. Here, we compare urinary 3-MTP with plasma/serum methionine and homocysteine in the context of methionine metabolism disorders.
| Biomarker | Disorder/Condition | Sample Type | Normal Range | Pathological Range | Fold Change (Approx.) | Citations |
| 3-Methylthiopropionate (3-MTP) | Liver Cirrhosis | Urine | 39.1 ± 9.7 ng/mg Creatinine | 103.6 ± 24.2 ng/mg Creatinine | ~2.6x | [1] |
| Healthy (Fasting) | Urine | 8.97 ng/mg Creatinine (geometric mean) | - | - | [2] | |
| Methionine | MAT I/III Deficiency (Asymptomatic) | Blood | 13 - 45 µmol/L | 117 - 475 µmol/L | 9x - 10x | [3][4] |
| MAT I/III Deficiency (Symptomatic/Demyelination) | Blood | 13 - 45 µmol/L | 306 - 1816 µmol/L (mean 1102 µmol/L) | 24x - 40x | [3][4] | |
| CBS Deficiency (Homocystinuria) | Serum | 9 - 42 µmol/L | 61 - 1339 µmol/L | 1.5x - 32x | [5] | |
| Homocysteine | Homocystinuria (CBS Deficiency) | Serum/Plasma | 5 - 15 µmol/L | > 100 µmol/L (severe) | > 6.7x | [5][6][7] |
| MAT I/III Deficiency | Plasma | 5 - 15 µmol/L | Normal to moderately elevated (4.1 - 57.8 µmol/L) | 1x - 3.8x | [4] |
Key Insights:
-
3-Methylthiopropionate (3-MTP): Elevated urinary 3-MTP has been observed in liver cirrhosis, a condition that can secondarily affect methionine metabolism.[1] Its levels also increase significantly after a D-methionine load, with a delayed clearance in cirrhotic patients, suggesting impaired processing through the transamination pathway.[1] However, its utility as a primary biomarker for specific inborn errors of methionine metabolism requires further investigation.
-
Methionine: Plasma methionine is a primary biomarker for several methionine metabolism disorders. Markedly high levels are indicative of conditions like MAT I/III deficiency and homocystinuria due to CBS deficiency.[4][5][8] The degree of elevation can correlate with clinical severity, as seen in MAT I/III deficiency where patients with neurological symptoms show significantly higher methionine concentrations.[4]
-
Homocysteine: Total plasma homocysteine is a key biomarker for homocystinurias.[6][8] Severe hyperhomocysteinemia is a hallmark of classic homocystinuria (CBS deficiency).[6][7] In contrast, conditions like MAT I/III deficiency typically present with normal to only moderately elevated homocysteine levels.[4]
Signaling Pathways and Experimental Workflows
Visualizing the metabolic pathways and experimental procedures is crucial for understanding the context and application of these biomarkers.
Caption: Methionine Metabolism Pathways.
Caption: GC-MS Workflow for Urinary 3-MTP.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible measurement of these biomarkers.
Protocol 1: Quantification of Urinary 3-Methylthiopropionate (3-MTP) by GC-MS
This protocol is adapted from standard methods for urinary organic acid analysis.[9][10]
1. Sample Preparation:
- Collect a random urine sample. Samples can be stored at -20°C until analysis.[10]
- To 200 µL of urine, add an internal standard.
- Acidify the sample to neutralize the organic acids.[11]
- Perform liquid-liquid extraction with a solvent like ethyl acetate (B1210297) or use solid-phase extraction.[9][12]
- Evaporate the organic extract to dryness under a stream of nitrogen.[10]
2. Derivatization:
- To the dried extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in a solvent like pyridine.[10][11]
- Incubate the mixture at 70-90°C for 15-30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[10]
3. GC-MS Analysis:
- Inject 1-2 µL of the derivatized sample into the GC-MS system.
- Use a suitable capillary column (e.g., TG-5MS) for chromatographic separation.[13]
- The mass spectrometer is typically operated in full scan mode over a mass-to-charge (m/z) range of 50-550.[11]
- Identify 3-MTP based on its retention time and mass spectrum compared to a standard.
- Quantify by comparing the peak area of 3-MTP to that of the internal standard.
Protocol 2: Quantification of Total Plasma Homocysteine by LC-MS/MS
This protocol is based on commercially available kits and established laboratory methods.[14]
1. Sample Collection and Preparation:
- Collect blood in EDTA tubes and place on ice immediately.[15]
- Centrifuge within the hour to separate plasma.[15]
- To 50 µL of plasma, add 50 µL of an internal standard (e.g., homocystine-d8) and 50 µL of a reducing agent (to convert disulfides to free thiols).[14]
- Incubate for 5 minutes at room temperature.[14]
- Add 200 µL of a precipitation reagent to remove proteins.[14]
- Centrifuge, and collect the supernatant for analysis.[14]
2. LC-MS/MS Analysis:
- Inject 1 µL of the supernatant into the LC-MS/MS system.[14]
- Perform chromatographic separation using a suitable column and mobile phase gradient.
- Use a triple quadrupole mass spectrometer in positive electrospray ionization mode.
- Monitor specific precursor-to-product ion transitions for homocysteine and the internal standard for quantification.[14]
Protocol 3: Quantification of Serum Methionine by HPLC
This protocol outlines a common approach using pre-column derivatization.[16][17]
1. Sample Preparation:
- Collect blood and allow it to clot to obtain serum. Store frozen at -20°C.[16]
- Deproteinize the serum sample (e.g., with sulfosalicylic acid).[17]
- Centrifuge to remove precipitated proteins.
2. Derivatization:
- Dry an aliquot of the deproteinized supernatant under vacuum.[16]
- Reconstitute in a derivatization solution containing an agent like phenyl isothiocyanate (PITC).[16]
- Incubate to allow for the formation of phenylthiocarbamyl (PTC) amino acid derivatives.[16]
- Dry the sample again and then dissolve it in the mobile phase for injection.[16]
3. HPLC Analysis:
- Inject the derivatized sample onto a reversed-phase C18 column.[16]
- Use a suitable mobile phase, which may be run isocratically or as a gradient.[16]
- Detect the PTC-derivatives using a UV detector.[16]
- Quantify methionine by comparing its peak area to a calibration curve prepared with known concentrations of a methionine standard.[16]
Conclusion
This compound, as reflected by its metabolite 3-MTP, shows potential as a biomarker, particularly in conditions of methionine excess and in acquired disorders like liver cirrhosis that affect methionine metabolism.[1] However, it is not currently a primary diagnostic marker for specific inborn errors of methionine metabolism. In contrast, plasma methionine and homocysteine are well-established, sensitive, and specific biomarkers for a range of these genetic disorders.[7][8] The choice of biomarker depends on the suspected disorder, with methionine being a key indicator for hypermethioninemias and homocysteine for homocystinurias. Further research is warranted to fully elucidate the clinical utility of this compound and its derivatives in the diagnosis and monitoring of methionine metabolism disorders.
References
- 1. [Analysis of methionine metabolism studied by the gas chromatographic determination of 3-methylthiopropionate in urine and its clinical application] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary 3-methylthiopropionate excretion and the effect of D- or L-methionine ingestion studied in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medlink.com [medlink.com]
- 4. Hypermethioninemia due to methionine adenosyltransferase I/III deficiency and brain damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypermethioninemia in Campania: Results from 10 years of newborn screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Genetics of homocysteine metabolism and associated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methionine Metabolism Disorders - Pediatrics - MSD Manual Professional Edition [msdmanuals.com]
- 9. aurametrix.weebly.com [aurametrix.weebly.com]
- 10. erndim.org [erndim.org]
- 11. mdpi.com [mdpi.com]
- 12. A GC/MS/MS screening method for multiple organic acidemias from urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. nvkc.nl [nvkc.nl]
- 16. researchgate.net [researchgate.net]
- 17. Amino Acid Analysis Overview [biosyn.com]
Unveiling a Niche Metabolic Pathway: A Guide to Confirming the In Vivo Presence of 3-(Methylthio)propanoyl-CoA from Labeled Methionine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current scientific understanding and experimental approaches to confirm the in vivo presence of 3-(methylthio)propanoyl-CoA, a downstream metabolite of methionine. While the direct in vivo conversion of methionine to this compound is an area of ongoing research, this document details the established upstream pathway, presents relevant quantitative data, and outlines detailed experimental protocols for the investigation of this metabolic route. We will objectively compare the known transamination pathway of methionine with the more established transsulfuration and transmethylation pathways, supported by available data.
The Methionine Transamination Pathway: An Alternative Route
Methionine, an essential sulfur-containing amino acid, is primarily metabolized through the well-characterized transmethylation and transsulfuration pathways, which are crucial for cellular methylation reactions and cysteine biosynthesis, respectively.[1][2] However, an alternative route, the transamination pathway, becomes significant, particularly under conditions of high methionine intake.[1] This pathway involves the conversion of methionine to 3-(methylthio)propanoic acid (MMPA), the direct precursor to this compound.[1][3]
The initial step in this pathway is the transamination of L-methionine to α-keto-γ-methiolbutyrate (KMB).[3] Subsequently, KMB undergoes oxidative decarboxylation to form MMPA.[1] While the existence of MMPA as a methionine metabolite is confirmed, the final conversion to this compound in vivo and its physiological significance are still under investigation.
Comparative Analysis of Methionine Metabolic Pathways
The flux through methionine's metabolic pathways is tightly regulated and varies depending on the cellular context and nutrient availability. The transamination pathway represents a less predominant but important route for methionine catabolism.
| Pathway | Key Function | Primary Products | Relevance |
| Transmethylation | Donates methyl groups for methylation of DNA, RNA, proteins, and other molecules. | S-adenosylmethionine (SAM), S-adenosylhomocysteine (SAH), Homocysteine | Essential for epigenetic regulation and biosynthesis. |
| Transsulfuration | Cysteine and glutathione (B108866) biosynthesis. | Cysteine, Taurine, Glutathione | Crucial for antioxidant defense and protein structure.[4] |
| Transamination | Alternative catabolism of methionine, especially at high concentrations. | α-keto-γ-methiolbutyrate (KMB), 3-(methylthio)propanoic acid (MMPA) | May play a role in managing excess methionine and producing signaling molecules.[1][3] |
Table 1: Comparison of Major Methionine Metabolic Pathways. This table summarizes the key functions, products, and relevance of the three main metabolic pathways of methionine.
Experimental Approaches to Trace Methionine to this compound
Confirming the in vivo conversion of labeled methionine to this compound requires a multi-step experimental approach involving stable isotope labeling, metabolite extraction, and sensitive analytical detection.
Experimental Workflow
Figure 1: Experimental Workflow. This diagram outlines the key steps for tracing the in vivo conversion of labeled methionine to this compound.
Detailed Experimental Protocols
1. In Vivo Labeling with Stable Isotopes:
-
Objective: To introduce a traceable label into the methionine metabolic pathway.
-
Protocol:
-
Select an appropriate animal model (e.g., mouse, rat).
-
Administer a diet containing a stable isotope-labeled L-methionine (e.g., U-¹³C₅-L-methionine or ³⁵S-L-methionine) for a defined period to achieve isotopic steady-state.[5]
-
Alternatively, for acute studies, administer the labeled methionine via oral gavage or intravenous injection.
-
At designated time points, collect tissues of interest, such as the liver and kidneys, where methionine metabolism is highly active.[1]
-
Immediately freeze-clamp the tissues in liquid nitrogen to quench metabolic activity.
-
2. Extraction of Acyl-CoA Thioesters:
-
Objective: To isolate acyl-CoA species, including the target this compound, from tissue samples.
-
Protocol:
-
Homogenize the frozen tissue in a cold extraction buffer (e.g., 2:1:1 methanol:acetonitrile:water).
-
Perform a liquid-liquid extraction to separate the polar metabolites, including acyl-CoAs, from lipids and proteins.
-
Solid-phase extraction (SPE) can be used for further purification and enrichment of the acyl-CoA fraction.[6]
-
Evaporate the solvent and reconstitute the sample in a buffer compatible with LC-MS/MS analysis.
-
3. LC-MS/MS for Detection and Quantification:
-
Objective: To separate, identify, and quantify this compound and its labeled isotopologues.
-
Protocol:
-
Utilize a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Employ a suitable chromatography column (e.g., C18 reversed-phase) to separate the acyl-CoA species.
-
Optimize the mass spectrometer parameters for the detection of the specific precursor and product ions of this compound.
-
For quantification, use a stable isotope-labeled internal standard of this compound, if available, or a related short-chain acyl-CoA.[6]
-
Analyze the mass spectra for the presence of the labeled isotopologues of this compound, which will confirm its de novo synthesis from the administered labeled methionine.
-
Methionine Transamination Signaling Pathway
Figure 2: Methionine Transamination Pathway. This diagram illustrates the enzymatic steps involved in the conversion of L-methionine to this compound.
Quantitative Data and Enzyme Kinetics
Quantitative data on the in vivo concentrations of this compound and the kinetic parameters of the enzymes involved in its synthesis are currently limited in the scientific literature. The table below presents available data on related metabolites and enzymes in the pathway.
| Metabolite/Enzyme | Organism/Tissue | Parameter | Value | Reference |
| α-keto-γ-methiolbutyrate (KMB) transport | Blood-Brain Barrier | K_m | 0.33 mM | [7] |
| V_max | 30.2 nmol/g/min | [7] | ||
| Methionine Aminotransferase | Klebsiella pneumoniae | Substrate | α-ketomethiobutyrate | Not specified |
| α-keto acid dehydrogenase complex | Mammalian mitochondria | Reaction | Oxidative decarboxylation of KMB | - |
| Acyl-CoA Synthetase | General | Reaction | Activation of fatty acids | - |
Table 2: Enzyme Kinetic and Transport Data. This table provides a summary of available kinetic and transport data for intermediates and enzymes in the methionine transamination pathway. Note the lack of specific data for the conversion of MMPA to its CoA ester.
Conclusion
The investigation into the in vivo presence and functional role of this compound derived from methionine is an emerging area of metabolic research. While the upstream pathway leading to its precursor, 3-(methylthio)propanoic acid, is established, direct evidence for the final CoA thioester formation from labeled methionine remains to be conclusively demonstrated. The experimental framework outlined in this guide, utilizing stable isotope tracing coupled with advanced mass spectrometry, provides a robust methodology for researchers to explore this intriguing metabolic route. Further studies are warranted to quantify the flux through this pathway and to elucidate the physiological and pathological significance of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview of Methionine Cycle and Folate Metabolism - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Transsulfuration pathway - Wikipedia [en.wikipedia.org]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Comparative Metabolomics of Methionine and Its Downstream Pathways
Methionine, an essential sulfur-containing amino acid, stands at the crossroads of numerous critical cellular processes. Its metabolism is intricately divided into several key pathways that govern methylation, redox homeostasis, and the synthesis of vital biomolecules.[1][2][3] For researchers and drug development professionals, understanding the intricate balance and flux through these pathways is paramount, as their dysregulation is implicated in a host of pathologies, including cancer, neurodegenerative diseases, and cardiovascular disorders.[3][4]
This guide provides a comparative overview of the metabolomics of methionine and its downstream products, presenting quantitative data, detailed experimental protocols, and visual representations of the core metabolic pathways.
Core Metabolic Pathways of Methionine
Methionine metabolism is primarily orchestrated through two interconnected pathways: the Methionine Cycle (or Transmethylation Pathway) and the Transsulfuration Pathway.[5][6][7] These pathways are tightly integrated with one-carbon metabolism via the Folate Cycle.[8][9][10]
1. The Methionine Cycle
The methionine cycle is central to cellular methylation reactions.[10][11] In this cycle, methionine is converted into S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.[10][11][12] After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine.[10][11] Homocysteine can then be remethylated to regenerate methionine, completing the cycle.[3][10] The ratio of SAM to SAH is a critical indicator of the cell's methylation capacity, often referred to as the "methylation index".[13][14]
2. The Transsulfuration Pathway
When methionine is abundant, homocysteine can be diverted from the methionine cycle into the transsulfuration pathway.[5] This irreversible pathway converts homocysteine to cysteine, a precursor for the major intracellular antioxidant glutathione (B108866) (GSH) and other vital molecules like taurine.[1][7] This pathway is crucial for maintaining cellular redox balance.[1][7] The first and rate-limiting step is the condensation of homocysteine and serine to form cystathionine (B15957), catalyzed by cystathionine β-synthase (CBS).[6]
Quantitative Comparison of Methionine Cycle Metabolites
The concentrations of methionine and its downstream metabolites can vary significantly depending on the biological matrix, physiological state, and presence of disease. Targeted metabolomics, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for precise quantification.[4][15] Below are summary tables of metabolite concentrations from various studies.
Table 1: Plasma Concentrations of Methionine Cycle Metabolites in Healthy Adults
| Metabolite | Concentration (µM) | Reference(s) |
| Methionine (Met) | 29.1 ± 5.4 | [15] |
| S-Adenosylmethionine (SAM) | 0.0855 ± 0.0111 | [4] |
| S-Adenosylhomocysteine (SAH) | 0.0133 ± 0.0050 | [4] |
| Homocysteine (Hcy) | 5 - 15 | [16] |
| Cysteine (Cys) | 200 - 300 | [15] |
| Ratio | ||
| SAM/SAH Ratio | 7.0 ± 1.8 | [4] |
Concentrations are presented as mean ± standard deviation where available. Ranges are provided for metabolites with significant physiological variability.
Table 2: Comparative Metabolite Concentrations in Disease States (Plasma)
| Condition | Metabolite | Observation | Reference(s) |
| Alzheimer's Disease | SAH, SAM | Significantly Increased (p<0.001) | [4] |
| Parkinson's Disease | SAM/SAH Ratio | Significantly lower in patients with cognitive impairment | [4] |
| Cancer | Methionine | Cancer cells often exhibit a heightened dependency ("methionine auxotrophy") | [17][18] |
| Exceptional Longevity | Cysteine, Homocysteine, Cystathionine | Enhanced transsulfuration pathway metabolites are high predictors of longevity | [19] |
Experimental Protocols for Metabolite Quantification
Accurate and reproducible quantification is essential for comparative metabolomics. LC-MS/MS is the gold standard for the targeted analysis of methionine and its derivatives due to its high sensitivity and specificity.[4][20]
Generalized Protocol for Targeted LC-MS/MS Analysis of Thiol and Thioether Metabolites
This protocol is a synthesis of methodologies described in the literature for analyzing metabolites in plasma, urine, and cell culture.[15][21][22]
-
Sample Preparation (Plasma/Urine):
-
Thaw samples on ice to minimize degradation of unstable metabolites like SAM.[16]
-
To 20-40 µL of sample (plasma or urine), add an equal volume of an internal standard (IS) solution (containing stable isotope-labeled versions of the analytes, e.g., d3-SAM, d5-SAH).[4][15]
-
For total thiol measurement, add a reducing agent like Dithiothreitol (DTT) to a final concentration of ~0.5 M and incubate for 10-15 minutes at room temperature. This converts oxidized and protein-bound thiols to their free reduced forms.[15]
-
Precipitate proteins by adding 4-5 volumes of ice-cold methanol (B129727) containing 0.1% formic acid.[15]
-
Vortex vigorously and centrifuge at high speed (e.g., >9000 x g) for 10 minutes at 4°C.[15]
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Sample Preparation (Cultured Cells):
-
Harvest approximately 500,000 to 1 million cells.
-
Perform metabolite extraction using a cold solvent mixture, such as acetonitrile:water:chloroform or methanol-based buffers, to quench metabolic activity and extract a broad range of metabolites.[21]
-
Incorporate vigorous shaking or sonication to ensure complete cell lysis.[23]
-
Centrifuge to pellet cell debris and proteins. The resulting supernatant contains the intracellular metabolites.
-
Dry the supernatant under nitrogen or in a vacuum concentrator and reconstitute in a suitable solvent for LC-MS/MS analysis.[24]
-
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.[24]
-
Mobile Phase A: 0.1% Formic Acid in Water.[15]
-
Mobile Phase B: 0.1% Formic Acid in Methanol.[15]
-
Gradient: A gradient elution is employed, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to separate the metabolites based on their hydrophobicity.
-
Flow Rate: Typically 0.4-0.5 mL/min.[22]
-
Run Time: Optimized for speed and resolution, often around 5 minutes for targeted methods.[15]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode is used for all target metabolites.[15]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each metabolite and a specific product ion generated upon fragmentation, providing high specificity.
-
MRM Transitions (Precursor → Product):
-
-
Data Analysis:
-
Metabolite concentrations are determined by comparing the peak area ratio of the endogenous analyte to its corresponding stable isotope-labeled internal standard against a calibration curve generated with known standards.[4]
-
References
- 1. Overview of Methionine Metabolic Pathway - Creative Proteomics [creative-proteomics.com]
- 2. The methionine cycle and its cancer implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methionine Cycle Metabolism Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. Methionine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. One-Carbon Metabolism: Pulling the Strings behind Aging and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-Carbon Metabolism: Linking Nutritional Biochemistry to Epigenetic Programming of Long-Term Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overview of One-Carbon Metabolism - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. One Carbon Metabolism and Epigenetics: Understanding the Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Definition, Process And Function Of One-Carbon Metabolism - Creative Proteomics [creative-proteomics.com]
- 13. Rapid analysis of S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) isotopologues in stable isotope-resolved metabolomics (SIRM) using direct infusion nanoelectrospray ultra-high-resolution Fourier transform mass spectrometry (DI-nESI-UHR-FTMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SAM and SAH Analysis Service - Creative Proteomics [creative-proteomics.com]
- 15. Targeted Metabolic Profiling of Methionine Cycle Metabolites and Redox Thiol Pools in Mammalian Plasma, Cells and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methionine Cycle in Cancer Metabolism and Tumor Progression - Creative Proteomics [creative-proteomics.com]
- 18. Methionine is a metabolic dependency of tumor-initiating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. img1.wsimg.com [img1.wsimg.com]
- 20. A quantitative metabolomics assay targeting 14 intracellular metabolites associated with the methionine transsulfuration pathway using LC-MS/MS in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Methionine Metabolism Is Down-Regulated in Heart of Long-Lived Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. metabolon.com [metabolon.com]
A Comparative Analysis of 3-(Methylthio)propanoyl-CoA and Other Acyl-CoAs: Functional Distinctions in Cellular Metabolism
For Immediate Release
This guide provides a detailed comparison of the functional differences between 3-(methylthio)propanoyl-CoA and other key acyl-CoAs, such as acetyl-CoA and propionyl-CoA. This document is intended for researchers, scientists, and drug development professionals working in the fields of metabolism, enzymology, and cellular biochemistry.
Introduction: The Central Role of Acyl-CoAs in Metabolism
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in a multitude of metabolic pathways, including fatty acid synthesis and oxidation, the citric acid cycle, and amino acid metabolism.[1] The acyl group, a fatty acid of varying length and composition, is linked to coenzyme A via a high-energy thioester bond, which facilitates the transfer of the acyl group in various enzymatic reactions. The specific chemical nature of the acyl group dictates the metabolic fate and functional role of the acyl-CoA molecule. This guide focuses on the unique properties of this compound, an intermediate in methionine metabolism, and contrasts them with the more ubiquitous acetyl-CoA and propionyl-CoA.
Structural and Metabolic Overview
This compound is structurally similar to propionyl-CoA, with the key distinction of a methylthio group at the 3-position. This substitution has profound implications for its metabolic roles.
-
This compound: Primarily recognized as an intermediate in the demethylation pathway of dimethylsulfoniopropionate (DMSP) in marine bacteria.[2][3] It is also an intermediate in the metabolism of the amino acid methionine.
-
Acetyl-CoA: A two-carbon acyl-CoA that is a central hub in metabolism, linking glycolysis, fatty acid oxidation, and the citric acid cycle. It is the primary building block for fatty acid synthesis and a key substrate for histone acetylation, a major epigenetic modification.
-
Propionyl-CoA: A three-carbon acyl-CoA derived from the catabolism of odd-chain fatty acids, cholesterol, and several amino acids, including methionine, valine, and isoleucine.[1][4] Its primary fate in mammals is conversion to succinyl-CoA for anaplerosis of the citric acid cycle.[1][4] Recent evidence also points to a novel anabolic pathway where two propionyl-CoA molecules condense to form a six-carbon metabolite.[1][5][6][7]
Comparative Enzyme Kinetics
The functional differences between these acyl-CoAs are largely determined by the substrate specificity of the enzymes that act upon them. A key enzyme in the metabolism of this compound is the acyl-CoA dehydrogenase DmdC1 from Ruegeria pomeroyi. The kinetic parameters of this enzyme for this compound and other short-chain acyl-CoAs have been characterized, providing a quantitative basis for comparison.
| Substrate | Enzyme | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| This compound | DmdC1 | 36 | 1.48 | 4.11 x 10⁴ |
| Butyryl-CoA | DmdC1 | 19 | 0.40 | 2.11 x 10⁴ |
| Valeryl-CoA | DmdC1 | 7 | 0.48 | 6.86 x 10⁴ |
| Caproyl-CoA | DmdC1 | 11 | 0.73 | 6.64 x 10⁴ |
| Heptanoyl-CoA | DmdC1 | 14 | 0.46 | 3.29 x 10⁴ |
| Caprylyl-CoA | DmdC1 | 10 | 0.23 | 2.30 x 10⁴ |
| Isobutyryl-CoA | DmdC1 | 149 | 0.01 | 6.71 x 10¹ |
Data sourced from a study on the substrate specificity of DmdC1 from Ruegeria pomeroyi.
As the data indicates, while DmdC1 can act on various short-chain acyl-CoAs, it displays the highest catalytic efficiency (k_cat_/K_m_) with its natural substrate, this compound. This highlights the enzymatic adaptation to handle this specific metabolite within the DMSP demethylation pathway.
Metabolic Pathways and Functional Roles
The distinct metabolic pathways involving these acyl-CoAs underscore their specialized functions.
This compound in the DMSP Demethylation Pathway
In marine microorganisms, this compound is a key intermediate in the degradation of DMSP, a compound involved in oceanic sulfur cycling. The pathway involves the following key steps:
-
Activation: 3-(methylthio)propanoate is activated to this compound by the enzyme 3-(methylthio)propionyl-CoA ligase (DmdB).[2][3]
-
Dehydrogenation: this compound is oxidized to 3-(methylthio)acryloyl-CoA by the acyl-CoA dehydrogenase DmdC1.
Propionyl-CoA: Anaplerosis and Beyond
Propionyl-CoA has a well-established role in replenishing citric acid cycle intermediates. It is also implicated in a novel anabolic pathway.
Experimental Protocols
Accurate quantification of acyl-CoAs is crucial for understanding their metabolic roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the state-of-the-art method for this purpose.
Quantification of Short-Chain Acyl-CoAs by LC-MS/MS
Objective: To quantify the levels of this compound, acetyl-CoA, and propionyl-CoA in biological samples.
Methodology:
-
Sample Preparation:
-
Homogenize tissue or cell samples in a cold extraction buffer (e.g., 80% methanol).
-
Centrifuge to pellet proteins and other macromolecules.
-
Collect the supernatant containing the acyl-CoAs.
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Employ a reversed-phase C18 column with a gradient elution using mobile phases containing an ion-pairing agent (e.g., tributylamine) to enhance retention of the polar acyl-CoAs.
-
Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) for detection. The specific precursor-to-product ion transitions for each acyl-CoA are monitored for quantification.
-
References
- 1. Direct anabolic metabolism of three-carbon propionate to a six-carbon metabolite occurs in vivo across tissues and species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(methylthio)propionyl—CoA ligase - Creative Biogene [microbialtec.com]
- 3. chemwhat.com [chemwhat.com]
- 4. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 5. escholarship.org [escholarship.org]
- 6. Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets. | Sigma-Aldrich [sigmaaldrich.com]
Validating the Path to 3-(Methylthio)propanoyl-CoA: A Comparative Guide to the Enzymatic Steps
For researchers, scientists, and drug development professionals, understanding the metabolic fate of methionine is crucial for various fields, from inborn errors of metabolism to oncology. A key, yet sometimes overlooked, branch of methionine metabolism is the transamination pathway leading to the formation of 3-(methylthio)propanoyl-CoA. This guide provides a comprehensive comparison of the enzymatic steps involved in this pathway, alongside alternative metabolic routes. It further details experimental protocols and presents quantitative data to aid in the validation and study of these biochemical transformations.
The synthesis of this compound from L-methionine is a three-step enzymatic process primarily occurring in the liver and kidneys. This pathway becomes particularly significant in states of methionine excess. The key enzymatic reactions involve transamination, oxidative decarboxylation, and finally, CoA ligation.
The Core Enzymatic Pathway: A Step-by-Step Validation
The conversion of L-methionine to this compound proceeds through the following sequential enzymatic reactions:
-
Methionine Transamination : The initial step involves the transfer of the amino group from L-methionine to an α-keto acid acceptor, most commonly α-ketoglutarate. This reaction is catalyzed by a class of enzymes known as aminotransferases, with tyrosine aminotransferase (TAT) also showing activity towards methionine. The products of this reaction are L-glutamate and α-keto-γ-methiolbutyrate (KMB).
-
Oxidative Decarboxylation of KMB : The α-keto acid, KMB, then undergoes an irreversible oxidative decarboxylation to yield 3-(methylthio)propanoic acid (MMPA). This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKDC), a multi-enzyme complex also responsible for the catabolism of branched-chain amino acids.
-
CoA Ligation of MMPA : The final step is the activation of MMPA to its coenzyme A thioester, this compound. This reaction is catalyzed by 3-(methylthio)propionyl-CoA ligase (also known as MMPA-CoA ligase), an enzyme that utilizes ATP to drive the formation of the high-energy thioester bond.
dot
Caption: Enzymatic pathway of this compound formation.
Alternative Methionine Metabolic Pathways
To objectively evaluate the significance of the transamination pathway, it is essential to consider the major alternative routes of methionine metabolism: the transsulfuration and transmethylation pathways.
-
Transsulfuration Pathway : This pathway converts homocysteine, a product of methionine metabolism, into cysteine. The key enzymes are cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CGL). This pathway is crucial for cysteine biosynthesis and the production of downstream molecules like glutathione (B108866) and taurine.
-
Transmethylation Pathway (Methionine Cycle) : In this cycle, methionine is converted to S-adenosylmethionine (SAM), the primary methyl group donor in the cell. After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can then be remethylated back to methionine.
Quantitative Comparison of Methionine Metabolic Flux
Directly comparing the flux through these competing pathways provides insight into the relative importance of the transamination route. While data can vary depending on the biological system and conditions, studies using isotopic tracers have provided valuable quantitative estimates.
| Metabolic Pathway | Relative Flux (Example in Piglet Gastrointestinal Tract)[1][2] | Key Regulatory Enzymes |
| Transamination Pathway | Variable, increases with high methionine levels | Aminotransferases, BCKDC |
| Transmethylation Pathway | ~27% of whole-body flux | Methionine Adenosyltransferase (MAT), Glycine N-Methyltransferase (GNMT) |
| Transsulfuration Pathway | ~23% of whole-body flux | Cystathionine β-synthase (CBS), Cystathionine γ-lyase (CGL) |
Experimental Protocols for Pathway Validation
Validating the enzymatic steps leading to this compound requires robust experimental protocols. Below are methodologies for assaying the key enzymes and analyzing the crucial intermediate, MMPA.
dot
Caption: General experimental workflow for validating the pathway.
Protocol 1: Methionine Transaminase Activity Assay
This protocol measures the formation of KMB from L-methionine in a coupled enzymatic reaction.
-
Principle : The production of glutamate (B1630785), the co-product of KMB formation, is coupled to the oxidation of NADH by glutamate dehydrogenase, which can be monitored spectrophotometrically.
-
Reagents :
-
Reaction Buffer: 100 mM Potassium Phosphate buffer, pH 7.4.
-
L-Methionine solution (100 mM).
-
α-Ketoglutarate solution (50 mM).
-
Pyridoxal 5'-phosphate (PLP) solution (1 mM).
-
NADH solution (10 mM).
-
Glutamate Dehydrogenase (GDH) solution (100 units/mL).
-
Biological sample (e.g., liver mitochondrial extract or purified aminotransferase).
-
-
Procedure :
-
In a cuvette, combine Reaction Buffer, L-methionine, α-ketoglutarate, PLP, and NADH.
-
Add the biological sample and incubate for 5 minutes at 37°C to allow for endogenous reactions to occur.
-
Initiate the reaction by adding GDH.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NADH oxidation, which is proportional to the rate of glutamate (and KMB) formation.
-
Protocol 2: Branched-Chain α-Keto Acid Dehydrogenase (BCKDC) Activity Assay
This assay measures the production of NADH resulting from the oxidative decarboxylation of an α-keto acid substrate.
-
Principle : The BCKDC-catalyzed conversion of KMB to MMPA is coupled to the reduction of NAD+ to NADH, which can be monitored spectrophotometrically at 340 nm.
-
Reagents :
-
Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.5, containing 2 mM MgCl2 and 0.5 mM DTT.
-
α-Keto-γ-methiolbutyrate (KMB) solution (10 mM).
-
Coenzyme A (CoA) solution (10 mM).
-
NAD+ solution (20 mM).
-
Thiamine pyrophosphate (TPP) solution (2 mM).
-
Biological sample (e.g., isolated mitochondria).
-
-
Procedure :
-
In a cuvette, combine Assay Buffer, CoA, NAD+, and TPP.
-
Add the biological sample and pre-incubate at 30°C for 5 minutes.
-
Initiate the reaction by adding the substrate, KMB.
-
Monitor the increase in absorbance at 340 nm over time.
-
The rate of NADH formation is indicative of BCKDC activity.
-
Protocol 3: 3-(Methylthio)propionyl-CoA Ligase Activity Assay (DTNB-based)
This is an endpoint assay that measures the consumption of free Coenzyme A.
-
Principle : The amount of unreacted CoA-SH at the end of the enzymatic reaction is quantified by its reaction with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product that absorbs at 412 nm.
-
Reagents :
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM MgCl2.
-
3-(Methylthio)propanoic acid (MMPA) solution (10 mM).
-
Coenzyme A (CoA) solution (1 mM).
-
ATP solution (20 mM).
-
DTNB solution (10 mM in reaction buffer).
-
Biological sample (e.g., purified ligase or cell lysate).
-
-
Procedure :
-
In a microcentrifuge tube, combine Reaction Buffer, MMPA, CoA, and ATP.
-
Initiate the reaction by adding the biological sample.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by heat inactivation or adding acid).
-
Add DTNB solution to the reaction mixture.
-
Measure the absorbance at 412 nm.
-
The amount of CoA consumed is determined by comparing the absorbance to a standard curve of known CoA concentrations.
-
Protocol 4: LC-MS/MS Analysis of 3-(Methylthio)propanoic Acid (MMPA)
This protocol provides a highly sensitive and specific method for the quantification of MMPA in biological samples.
-
Principle : MMPA is separated from other matrix components by liquid chromatography and then detected and quantified by tandem mass spectrometry based on its specific mass-to-charge ratio and fragmentation pattern.
-
Sample Preparation :
-
To 100 µL of biological sample (e.g., plasma, cell culture medium), add an internal standard (e.g., deuterated MMPA).
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile (B52724).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol (B129727) in water).
-
-
LC-MS/MS Conditions :
-
LC Column : Reversed-phase C18 column.
-
Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer : Operated in negative ion mode with multiple reaction monitoring (MRM).
-
MRM Transition : A specific precursor-to-product ion transition for MMPA is monitored for quantification (e.g., m/z 119 -> 73).
-
This comprehensive guide provides the foundational knowledge and experimental framework for researchers to confidently validate and explore the enzymatic steps leading to this compound formation. By understanding this pathway in the context of overall methionine metabolism, scientists and drug development professionals can better elucidate its role in health and disease.
References
Orthogonal Methods for Confirming 3-(Methylthio)propanoyl-CoA Identity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and confirmation of metabolites are critical in biochemical research and drug development. 3-(Methylthio)propanoyl-CoA (MMPA-CoA) is a key intermediate in the metabolism of sulfur-containing amino acids, and its precise characterization is essential for understanding its metabolic roles and for the development of targeted therapeutics. This guide provides a comparative overview of orthogonal methods for confirming the identity of MMPA-CoA, supported by experimental data and detailed protocols.
Introduction to Orthogonal Methods for Metabolite Identification
Orthogonal methods are distinct analytical techniques that rely on different physical and chemical principles for the separation and detection of a molecule. The use of multiple orthogonal methods provides a higher degree of confidence in the identification of a compound by minimizing the probability of co-eluting or isobaric interferences leading to a false positive result. For a molecule like this compound, a combination of chromatographic, spectrometric, and enzymatic methods is recommended for unambiguous identification.
Metabolic Pathway of this compound
This compound is primarily formed from its precursor, 3-(methylthio)propanoic acid (MMPA), through the action of the enzyme 3-(methylthio)propionyl-CoA ligase (DmdB). MMPA itself is a catabolite of L-methionine. The metabolic fate of MMPA-CoA can involve further enzymatic transformations, such as dehydrogenation.
Orthogonal Method 1: Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography coupled with mass spectrometry is a powerful and widely used technique for the analysis of acyl-CoAs. It offers high sensitivity and selectivity, allowing for both the separation of the target analyte from a complex mixture and its identification based on its mass-to-charge ratio and fragmentation pattern.
Data Presentation
| Parameter | Value | Reference |
| Parent Ion (M+H)+ | Predicted: 870.19 g/mol | N/A |
| Key MS/MS Fragments | Predicted: Fragments corresponding to the loss of the pantetheine (B1680023) arm and adenosine (B11128) 3',5'-bisphosphate. | N/A |
| Chromatographic System | Reversed-phase C18 column | N/A |
| Mobile Phase | Acetonitrile/water gradient with formic acid or ammonium (B1175870) acetate | N/A |
| Retention Time | Dependent on specific chromatographic conditions | N/A |
Experimental Protocol: LC-MS/MS Analysis of this compound
-
Sample Preparation (from biological matrix):
-
Homogenize the tissue or cell sample in a cold extraction solvent (e.g., 80% methanol).
-
Centrifuge to pellet proteins and cellular debris.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol (B129727) in water).
-
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS1 Scan: Scan for the predicted parent ion of this compound.
-
MS2 Fragmentation: Perform collision-induced dissociation (CID) on the parent ion to generate a fragmentation pattern.
-
Data Analysis: Compare the retention time and fragmentation pattern of the analyte in the sample to that of a synthesized standard of this compound.
-
Orthogonal Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about a molecule by probing the magnetic properties of its atomic nuclei. For this compound, 1H and 13C NMR would provide characteristic chemical shifts and coupling constants for the protons and carbons in the 3-(methylthio)propanoyl moiety, confirming its structure and connectivity.
Data Presentation
| Parameter | Predicted Chemical Shifts (ppm) |
| 1H NMR (in D2O) | |
| -S-CH3 | ~2.1 |
| -S-CH2- | ~2.8 |
| -CH2-CO-S-CoA | ~2.6 |
| 13C NMR (in D2O) | |
| -S-CH3 | ~15 |
| -S-CH2- | ~34 |
| -CH2-CO-S-CoA | ~40 |
| -C=O | ~200 |
Note: The provided chemical shifts are estimations based on known values for similar functional groups and may vary depending on the solvent and other experimental conditions. No experimentally determined NMR data for this compound was found in the searched literature.
Experimental Protocol: NMR Analysis of this compound
-
Sample Preparation:
-
Synthesize and purify this compound.
-
Dissolve a sufficient amount of the purified compound (typically 1-5 mg) in a deuterated solvent (e.g., D2O or a buffered solution in D2O).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire 1H NMR and 13C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
For structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
-
-
Data Analysis:
-
Assign the observed chemical shifts and coupling constants to the corresponding nuclei in the structure of this compound.
-
The 2D NMR data will confirm the connectivity between the different parts of the molecule.
-
Orthogonal Method 3: Enzymatic Assay
The identity of this compound can be confirmed by its specific interaction with enzymes that either produce or utilize it as a substrate. By monitoring the enzymatic reaction, one can infer the presence of the specific substrate.
Data Presentation
Enzyme: DmdD (Acyl-CoA hydratase/hydrolase) [1]
| Substrate | Km (µM) | kcat (s-1) |
| This compound (MMPA-CoA) | 69.0 ± 16.4 | 0.9 ± 0.1 |
| 3-(Methylthio)acryloyl-CoA (MTA-CoA) | 8.2 ± 2.0 | 44 ± 4 |
| 3-Hydroxybutyryl-CoA | 119 ± 20 | 13.2 ± 1.6 |
Enzyme: DmdB (3-(Methylthio)propionyl-CoA ligase)
| Substrate | Km (µM) |
| 3-(Methylthio)propanoic Acid (MMPA) | Kinetic data not specified in the search results |
Experimental Protocol: Enzymatic Confirmation using DmdB
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl2).
-
Add ATP and Coenzyme A to the buffer.
-
Add a purified preparation of DmdB (3-(methylthio)propionyl-CoA ligase).
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding the sample suspected to contain 3-(methylthio)propanoic acid (the precursor).
-
Monitor the formation of this compound over time using LC-MS. The appearance of a peak with the correct mass-to-charge ratio and retention time for this compound confirms the identity of the precursor and the product.
-
-
Data Analysis:
-
The rate of product formation can be used to quantify the amount of 3-(methylthio)propanoic acid in the original sample, assuming the enzyme is not saturated.
-
Conclusion
The confident identification of this compound requires a multi-faceted approach. While LC-MS provides excellent sensitivity and is the primary tool for detection and quantification, its reliance on mass-to-charge ratio alone can be ambiguous. NMR spectroscopy offers definitive structural elucidation, serving as a powerful confirmation tool, particularly when a pure standard is available. Enzymatic assays provide an orthogonal confirmation based on biological activity, verifying that the identified molecule interacts specifically with its cognate enzyme. By combining these orthogonal methods, researchers can achieve a high degree of certainty in the identification of this compound, which is crucial for advancing our understanding of its role in health and disease.
References
The Biological Significance of 3-(Methylthio)propanoyl-CoA Accumulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accumulation of short-chain acyl-Coenzyme A (CoA) esters is a hallmark of several inborn errors of metabolism, leading to a cascade of cellular dysfunction. While the metabolic consequences of propionyl-CoA accumulation are well-documented in disorders like propionic acidemia, the biological significance of the accumulation of its sulfur-containing analog, 3-(methylthio)propanoyl-CoA, is less understood. This guide provides a comparative analysis of these two metabolites, summarizing the current understanding of their metabolic origins, downstream effects, and the experimental approaches to their study.
Metabolic Context and Origins
This compound is an intermediate in the transamination pathway of methionine metabolism. This pathway serves as an alternative to the primary transsulfuration and transmethylation pathways, becoming particularly significant under conditions of methionine excess. The initial step involves the transamination of L-methionine to α-keto-γ-methiolbutyrate (KMB), which is then oxidatively decarboxylated to form 3-(methylthio)propanoic acid (MMPA). Subsequently, MMPA is activated to this compound.
In contrast, propionyl-CoA is a key catabolic intermediate for several essential amino acids (valine, isoleucine, threonine, and methionine), odd-chain fatty acids, and the side chain of cholesterol. Its proper metabolism is crucial for entry into the tricarboxylic acid (TCA) cycle.
Comparative Analysis of Metabolic Consequences
The accumulation of both this compound and propionyl-CoA can lead to significant cellular toxicity, primarily through the sequestration of free Coenzyme A (CoA), a phenomenon known as "CoA trapping." This depletion of the free CoA pool can have widespread consequences on cellular metabolism.
| Feature | This compound Accumulation (Hypothesized) | Propionyl-CoA Accumulation (Documented) |
| Primary Origin | Methionine transamination pathway (especially in methionine excess) | Catabolism of branched-chain amino acids, odd-chain fatty acids, threonine, methionine, cholesterol |
| Key Pathological State | Not yet defined; potential role in methionine toxicity | Propionic Acidemia, Methylmalonic Acidemia |
| Primary Toxic Effect | CoA trapping, potential for inhibition of mitochondrial enzymes | CoA trapping, inhibition of pyruvate (B1213749) dehydrogenase complex, α-ketoglutarate dehydrogenase, and fatty acid β-oxidation |
| Secondary Metabolites | Methanethiol, Hydrogen Sulfide (H₂S) | Propionylcarnitine, methylcitrate, 3-hydroxypropionate |
| Impact on TCA Cycle | Likely anaplerotic entry after conversion, but potential for cycle overload and inhibition | Anaplerotic entry via succinyl-CoA; accumulation inhibits key enzymes and disrupts cycle function |
| Signaling Implications | Potential for H₂S-mediated signaling | Alterations in histone propionylation, impacting epigenetic regulation |
Signaling Pathways and Experimental Workflows
The accumulation of these acyl-CoA species can initiate distinct signaling cascades and requires specific experimental workflows for their investigation.
Experimental Protocols
Quantification of Short-Chain Acyl-CoAs by LC-MS/MS
Objective: To quantify the levels of this compound and propionyl-CoA in biological samples.
Methodology:
-
Sample Preparation: Homogenize frozen tissue or cell pellets in a cold extraction buffer (e.g., 10% trichloroacetic acid).
-
Internal Standards: Add a known amount of stable isotope-labeled internal standards for this compound (if available) and propionyl-CoA (e.g., [¹³C₃]-propionyl-CoA) to the homogenate.
-
Extraction: Centrifuge the homogenate to precipitate proteins. The supernatant contains the acyl-CoAs.
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to purify and concentrate the acyl-CoAs from the supernatant.
-
LC-MS/MS Analysis:
-
Chromatography: Separate the acyl-CoAs using a reverse-phase C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Mass Spectrometry: Use a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for each analyte and internal standard.
-
-
Quantification: Calculate the concentration of each acyl-CoA by comparing the peak area ratio of the analyte to its corresponding internal standard against a standard curve.
| Analyte | Parent Ion (m/z) | Daughter Ion (m/z) |
| This compound | [To be determined empirically] | [To be determined empirically] |
| Propionyl-CoA | 824.2 | 317.1 |
| [¹³C₃]-Propionyl-CoA | 827.2 | 320.1 |
Note: The exact mass-to-charge ratios (m/z) for this compound will need to be determined based on its chemical formula and ionization behavior.
Concluding Remarks
While the biological significance of this compound accumulation is not as extensively studied as that of propionyl-CoA, its origin from the methionine transamination pathway suggests a potential role in conditions of methionine overload. The toxic effects of its accumulation are likely to mirror those of propionyl-CoA, primarily through CoA trapping and subsequent disruption of mitochondrial metabolism. Further research is warranted to directly quantify the levels of this compound in various physiological and pathological states and to elucidate its specific interactions with cellular machinery. Such studies will be crucial for a comprehensive understanding of methionine metabolism and its implications for human health.
A Comparative Guide to the Metabolism of 3-(Methylthio)propanoyl-CoA Across Species
For Researchers, Scientists, and Drug Development Professionals
The metabolism of sulfur-containing amino acids is a fundamental process with implications ranging from basic cellular physiology to the development of therapeutic agents. 3-(Methylthio)propanoyl-CoA, a key intermediate derived from the catabolism of methionine, is processed through distinct pathways across different biological kingdoms. This guide provides an objective comparison of this compound metabolism in mammals, bacteria, fungi, and plants, supported by available experimental data and methodologies.
Comparative Analysis of Metabolic Pathways
The metabolic fate of this compound is intricately linked to the broader pathways of methionine catabolism, which diverge significantly among species.
Mammalian Metabolism: The Transamination Pathway
In mammals, 3-(methylthio)propanoic acid (MMPA), the precursor to its CoA ester, is primarily generated through the transamination pathway of methionine metabolism. This pathway serves as an alternative to the more classical transsulfuration and transmethylation routes.[1] The key steps are:
-
Transamination: Methionine is converted to α-keto-γ-(methylthio)butyrate (KMTB) by aminotransferases in tissues such as the liver.[1]
-
Oxidative Decarboxylation: KMTB undergoes oxidative decarboxylation to form MMPA.[1]
-
CoA Activation: MMPA is activated to this compound. While the specific acyl-CoA synthetase has not been definitively identified, the broad substrate specificity of this enzyme family makes this a highly probable step.[2][3][4]
-
Carboxylation and Entry into the TCA Cycle: It is hypothesized that this compound is then carboxylated by propionyl-CoA carboxylase (PCC), a biotin-dependent mitochondrial enzyme, to form methylmalonyl-CoA, which subsequently enters the Krebs cycle via succinyl-CoA.[5][6][7][8] This pathway mirrors the catabolism of propionyl-CoA derived from odd-chain fatty acids and other amino acids.[5][6][7][9]
Recent evidence also suggests that MMPA may act as a signaling molecule in mammals, potentially regulating hepatic glucose metabolism through interaction with the GCN5/PGC-1α signaling axis.[1]
Bacterial Metabolism: The DMSP Demethylation Pathway
Certain marine bacteria, such as Ruegeria pomeroyi, utilize a well-defined pathway for the catabolism of dimethylsulfoniopropionate (DMSP), a major marine sulfur compound. This "demethylation pathway" directly involves this compound.
-
DMSP Demethylation: DMSP is demethylated to methylmercaptopropionate (MMPA) by the enzyme DMSP demethylase (DmdA).
-
CoA Ligation: MMPA is ligated to Coenzyme A to form this compound (MMPA-CoA) by MMPA-CoA ligase (DmdB).
-
Dehydrogenation: this compound is oxidized to 3-(methylthio)acryloyl-CoA by MMPA-CoA dehydrogenase (DmdC).
-
Further Catabolism: The pathway continues with the action of DmdD (a hydratase), ultimately yielding methanethiol (B179389) and acetaldehyde.[10]
The genes for this pathway (dmdA, dmdB, dmdC, dmdD) are often found in a gene cluster, indicating a coordinated functional role.[11][12][13][14]
Fungal Metabolism: The Ehrlich Pathway and Volatile Sulfur Compounds
In fungi, particularly yeasts like Saccharomyces cerevisiae, the primary route for methionine catabolism is the Ehrlich pathway, which generates volatile sulfur compounds (VSCs) contributing to the aroma of fermented foods.[15][16][17][18][19]
-
Transamination: Methionine is transaminated to α-keto-γ-(methylthio)butyrate (KMBA).[17]
-
Decarboxylation: KMBA is decarboxylated to methional.
-
Reduction: Methional is reduced to methionol, a potent aroma compound.[17]
While the oxidative decarboxylation of KMBA could theoretically produce 3-(methylthio)propionate (B1239661), this intermediate was not observed in studies with S. cerevisiae.[17] However, other fungi, such as those used in cheese ripening and the genus Williopsis, are known to produce a diverse array of VSCs from methionine, and some reports indicate the formation of 3-(methylthio)propanoic acid.[20] This suggests that pathways leading to this compound may exist in some fungal species, although they are not as universally prominent as the Ehrlich pathway.
Plant Metabolism: The Methionine γ-Lyase Pathway
Plants appear to utilize a distinct initial step for methionine catabolism that bypasses the formation of 3-(methylthio)propionate altogether. In model plants like Arabidopsis thaliana, the pathway is initiated by a cleavage reaction.
-
γ-Cleavage: The enzyme methionine γ-lyase (MGL) directly cleaves methionine into methanethiol, α-ketobutyrate, and ammonia.[21][22]
-
Metabolite Re-utilization: The products are then channeled into other metabolic pathways. For instance, α-ketobutyrate can be used for the synthesis of isoleucine, and methanethiol can react with serine to form S-methylcysteine, a potential storage form for sulfur.[21][22]
This pathway represents a significant departure from the mammalian transamination route and the bacterial DMSP pathway.
Quantitative Data Comparison
Direct quantitative comparison of this compound metabolism is limited by the available data. However, we can compare the kinetics of a key bacterial enzyme in the pathway with its analogous enzyme in the mammalian pathway.
| Enzyme | Species | Substrate | Km (µM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) |
| DmdC1 (MMPA-CoA Dehydrogenase) | Ruegeria pomeroyi | This compound | 36 | 1.48 | 4.1 x 104 |
| DmdC1 (MMPA-CoA Dehydrogenase) | Ruegeria pomeroyi | Butyryl-CoA | 19 | 0.40 | 2.1 x 104 |
| Propionyl-CoA Carboxylase (PCC) | Homo sapiens | Propionyl-CoA | 270 | 9.3 | 3.4 x 104 |
Note: Data for DmdC1 is from a study on the recombinant enzyme.[10][23] Data for human Propionyl-CoA Carboxylase is provided as a reference for the analogous step in the proposed mammalian pathway.
Experimental Protocols
The study of this compound and other acyl-CoA species relies heavily on sensitive analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a generalized methodology based on published protocols.
Protocol: Extraction and Quantification of Acyl-CoAs from Biological Samples
1. Sample Quenching and Homogenization:
-
To halt metabolic activity, rapidly freeze tissue samples in liquid nitrogen.
-
Grind the frozen tissue to a fine powder under liquid nitrogen.
-
Homogenize the powder in a cold extraction buffer. Common buffers include 10% trichloroacetic acid (TCA), or organic solvent mixtures like acetonitrile (B52724)/methanol (B129727)/water.[24][25] The choice of buffer depends on the specific acyl-CoAs of interest and downstream analysis.
2. Deproteinization and Extraction:
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.
-
Collect the supernatant containing the acyl-CoAs.
3. Solid-Phase Extraction (SPE) (Optional but Recommended):
-
If acidic extraction buffers like TCA are used, SPE is necessary to remove the acid and other interfering substances.
-
Use an appropriate SPE cartridge (e.g., C18 or a specialized ion-exchange resin).
-
Condition the cartridge, load the sample, wash with an appropriate buffer, and elute the acyl-CoAs with a solvent mixture (e.g., methanol with ammonium (B1175870) formate).[24][26]
4. Sample Preparation for LC-MS/MS:
-
Dry the eluted sample under a stream of nitrogen gas.
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 2% acetonitrile in 100 mM ammonium formate).[26]
5. LC-MS/MS Analysis:
-
Chromatography: Separate the acyl-CoAs using reverse-phase liquid chromatography, typically with a C8 or C18 column. A gradient elution with a mobile phase containing an ion-pairing agent (e.g., ammonium acetate) is used to achieve good separation.[25][27][28]
-
Mass Spectrometry: Detect and quantify the acyl-CoAs using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor ion for each acyl-CoA and monitoring for a characteristic product ion, providing high selectivity and sensitivity.[24][26]
Visualizations
Metabolic Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mammalian long-chain acyl-CoA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic and tissue-specific regulation of acyl-CoA metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Figure 2. [Metabolic pathway. Propionyl-coenzyme A carboxylase...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Propionyl-CoA Carboxylase (PCC) Project [tonglab.biology.columbia.edu]
- 7. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. escholarship.org [escholarship.org]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. The Ruegeria pomeroyi acuI Gene Has a Role in DMSP Catabolism and Resembles yhdH of E. coli and Other Bacteria in Conferring Resistance to Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. An Updated genome annotation for the model marine bacterium Ruegeria pomeroyi DSS-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to modulate the formation of negative volatile sulfur compounds during wine fermentation? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New Insights into Sulfur Metabolism in Yeasts as Revealed by Studies of Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. l-methionine catabolic pathways: Topics by Science.gov [science.gov]
- 21. Methionine catabolism in Arabidopsis cells is initiated by a gamma-cleavage process and leads to S-methylcysteine and isoleucine syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Elucidating the importance of the catabolic enzyme, methionine-gamma-lyase, in stresses during Arabidopsis seed development and germination [frontiersin.org]
- 23. Substrate Specificity of the 3-Methylmercaptopropionyl Coenzyme A Dehydrogenase (DmdC1) from Ruegeria pomeroyi DSS-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 26. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
Validating the Role of 3-(methylthio)propanoyl-CoA: A Comparative Guide to Genetic Knockout Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of genetic knockout strategies to elucidate the function of 3-(methylthio)propanoyl-CoA (MTP-CoA), a key intermediate in methionine metabolism. While direct knockout of MTP-CoA itself is not feasible, targeting the enzymes responsible for its synthesis and degradation offers a powerful approach to understanding its physiological roles. This document compares the knockout of a primary candidate enzyme, Short/Branched-Chain Acyl-CoA Dehydrogenase (ACADSB), with the knockout of an enzyme in a related pathway, Propionyl-CoA Carboxylase (PCC), providing supporting data and detailed experimental protocols.
Introduction to this compound
This compound (MTP-CoA) is a sulfur-containing acyl-CoA molecule derived from the essential amino acid methionine. It is formed from its precursor, 3-(methylthio)propionic acid (MTPA), which arises from the transamination and subsequent oxidative decarboxylation of methionine. The metabolic fate of MTP-CoA is of significant interest as it may be a precursor to important signaling molecules such as methanethiol (B179389) and hydrogen sulfide (B99878) (H₂S). Dysregulation of methionine metabolism has been implicated in various pathological conditions, making the study of intermediates like MTP-CoA crucial for understanding disease mechanisms and developing novel therapeutic strategies.
Comparison of Genetic Knockout Models
To investigate the function of MTP-CoA, genetic knockout of enzymes involved in its metabolism is the most definitive approach. Here, we compare two key knockout models:
-
ACADSB Knockout: Short/Branched-Chain Acyl-CoA Dehydrogenase (ACADSB) is a strong candidate for the enzyme responsible for the dehydrogenation of MTP-CoA due to its known substrate specificity for short and branched-chain acyl-CoA molecules. A knockout of ACADSB is hypothesized to lead to the accumulation of MTP-CoA and its precursors.
-
Propionyl-CoA Carboxylase (PCC) Knockout: PCC is a critical enzyme in the metabolism of propionyl-CoA, a metabolite structurally similar to MTP-CoA and also derived from methionine catabolism. A PCC knockout serves as a valuable comparative model to understand the broader consequences of disruptions in related metabolic pathways.
Quantitative Data Summary
The following table summarizes key quantitative findings from studies on ACADSB and PCC knockout models.
| Parameter | Wild-Type (Control) | ACADSB Knockout | Propionyl-CoA Carboxylase (PCC) Knockout | Citation(s) |
| C3-Carnitine (Propionylcarnitine) Levels | Baseline | ↓ 4.2-fold (in HEK-293 cells) | ↑ Significantly Elevated (in mouse models) | [1],[2],[3] |
| Lipid Content (Triglycerides, Cholesterol, Free Fatty Acids) | Baseline | ↓ Reduced (in bovine mammary epithelial cells) | Altered lipid metabolism reported | [4],[5] |
| Phenotype | Normal | Asymptomatic in some cases; potential alterations in lipid metabolism | Severe metabolic acidosis, hyperammonemia, often neonatal lethal in complete knockout mice | [6],[7],[8] |
Signaling Pathways and Experimental Workflows
Methionine Metabolism and MTP-CoA
The following diagram illustrates the central position of MTP-CoA in methionine metabolism and the hypothesized role of ACADSB.
Experimental Workflow for Validating MTP-CoA's Role
This workflow outlines the key steps to validate the role of MTP-CoA using a genetic knockout approach.
Experimental Protocols
Generation of ACADSB Knockout Cell Lines using CRISPR/Cas9
This protocol is adapted from studies that have successfully generated ACADSB knockout cell lines.[1][4]
Materials:
-
HEK-293 or other suitable cell line
-
pSpCas9(BB)-2A-GFP (PX458) vector
-
gRNA targeting ACADSB exon (designed using online tools)
-
Lipofectamine 3000 or other transfection reagent
-
Fluorescence-Activated Cell Sorter (FACS)
-
Cell culture medium and supplements
-
DNA extraction kit
-
PCR reagents and primers flanking the target site
-
Sanger sequencing service
-
Anti-ACADSB antibody and Western blot reagents
Procedure:
-
gRNA Design and Vector Construction: Design two gRNAs targeting a conserved region of the ACADSB gene. Clone the gRNAs into the pSpCas9(BB)-2A-GFP vector.
-
Transfection: Transfect the constructed vector into the target cell line using a suitable transfection reagent. A GFP-only vector can be used as a control.
-
FACS Sorting: 48 hours post-transfection, sort GFP-positive cells using FACS to enrich for cells expressing Cas9 and gRNA.
-
Single-Cell Cloning: Seed the sorted cells into 96-well plates at a density of a single cell per well to isolate clonal populations.
-
Expansion and Screening: Expand the resulting colonies. Extract genomic DNA from a portion of each clone.
-
Genotypic Validation:
-
PCR: Amplify the targeted region of the ACADSB gene. A successful knockout may result in a smaller PCR product due to deletion.
-
Sanger Sequencing: Sequence the PCR products to confirm the presence of indels (insertions/deletions) that cause a frameshift mutation.
-
-
Protein Validation (Western Blot): Lyse the validated knockout clones and perform a Western blot using an anti-ACADSB antibody to confirm the absence of the protein.
Metabolomic Analysis of Acyl-CoAs
This protocol provides a general framework for the extraction and analysis of acyl-CoAs from cultured cells, including MTP-CoA.[9][10][11]
Materials:
-
Cultured wild-type and knockout cells
-
Ice-cold PBS
-
Cold (-80°C) 80% methanol (B129727)
-
Cell scraper
-
Centrifuge
-
Vacuum concentrator or nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash twice with ice-cold PBS, and then add cold 80% methanol. Scrape the cells and collect the lysate.
-
Suspension cells: Pellet the cells by centrifugation, wash twice with ice-cold PBS, and resuspend the pellet in cold 80% methanol.
-
-
Extraction: Vortex the cell lysate vigorously and incubate at -20°C for at least 1 hour to precipitate proteins.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 15,000 x g) at 4°C to pellet the protein and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
Drying: Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of a solvent suitable for LC-MS/MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate).
-
LC-MS/MS Analysis: Analyze the reconstituted samples using a high-resolution mass spectrometer coupled with liquid chromatography to separate and quantify the different acyl-CoA species.
Conclusion
Genetic knockout studies are indispensable for validating the in vivo role of this compound. While direct knockout of MTP-CoA is not possible, targeting key metabolic enzymes provides a robust alternative. The comparison between ACADSB and PCC knockout models highlights distinct yet complementary insights. The ACADSB knockout model is poised to directly address the metabolic fate of MTP-CoA, with existing data already suggesting a significant impact on related metabolic pathways. The PCC knockout model, while more severe in its phenotype, offers a valuable context for understanding the broader implications of disrupted propionyl-CoA metabolism. The provided protocols offer a starting point for researchers to design and execute experiments aimed at unraveling the precise functions of this intriguing methionine metabolite. Future studies employing these methodologies, particularly with comprehensive, quantitative metabolomic profiling, will be critical in fully elucidating the role of MTP-CoA in health and disease.
References
- 1. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Fasting alleviates metabolic alterations in mice with propionyl-CoA carboxylase deficiency due to Pcca mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcriptomic Analysis of Short/Branched-Chain Acyl-Coenzyme a Dehydrogenase Knocked Out bMECs Revealed Its Regulatory Effect on Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptomic Analysis of Short/Branched-Chain Acyl-Coenzyme a Dehydrogenase Knocked Out bMECs Revealed Its Regulatory Effect on Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of New ACADSB Gene Sequence Mutations and Clinical Implications in Patients with 2-Methylbutyrylglycinuria Identified by Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Propionic acidemia: analysis of mutant propionyl-CoA carboxylase enzymes expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cellular pan-chain acyl-CoA profiling reveals SLC25A42/SLC25A16 in mitochondrial CoA import and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Correlating 3-(Methylthio)propanoyl-CoA Levels with Enzyme Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the relationship between the intracellular levels of 3-(methylthio)propanoyl-CoA (MTP-CoA) and the expression of key enzymes involved in its metabolism. The focus is on the well-characterized dimethylsulfoniopropionate (DMSP) demethylation pathway in the marine bacterium Ruegeria pomeroyi. While direct, simultaneous quantitative data correlating MTP-CoA concentrations with enzyme expression levels are not extensively available in single published studies, this guide synthesizes existing data on gene expression under specific conditions and the known enzymatic reactions to provide a framework for such investigations.
Metabolic Pathway Context
MTP-CoA is a central intermediate in the bacterial catabolism of DMSP, a significant organosulfur compound in marine environments. The demethylation pathway allows bacteria to utilize DMSP as a source of carbon and reduced sulfur. The key enzymes directly interacting with MTP-CoA are:
-
3-(methylthio)propionyl-CoA ligase (DmdB): Catalyzes the formation of MTP-CoA from 3-(methylthio)propionate (B1239661) (MMPA) and Coenzyme A (CoA).[1][2]
-
This compound dehydrogenase (DmdC): Catalyzes the oxidation of MTP-CoA to 3-(methylthio)acryloyl-CoA (MTA-CoA).[2][3][4]
The regulation of the expression and activity of these enzymes is crucial for controlling the flux through this metabolic pathway.
Data Presentation: A Synthesized Comparison
Direct quantitative data correlating MTP-CoA levels with the expression of DmdB and DmdC under varying conditions from a single study is currently limited. However, based on published gene expression studies, we can infer a likely relationship. The following table summarizes the expected correlation under conditions of oxidative stress, a known regulator of the DMSP demethylation pathway in Ruegeria pomeroyi.[5][6][7]
| Condition | Change in Expression of dmdB and dmdC | Expected Impact on MTP-CoA Levels | Rationale |
| Control (Normal Growth) | Basal Expression | Steady-state | MTP-CoA is produced and consumed at a relatively constant rate. |
| Oxidative Stress (e.g., H₂O₂ exposure) | Decreased[5][6][7] | Potentially Decreased | Reduced expression of DmdB, the enzyme that produces MTP-CoA, would likely lead to lower intracellular concentrations of MTP-CoA, assuming a constant supply of the precursor MMPA.[5][6][7] |
Note: This table represents a synthesized correlation based on separate experimental findings. Further research involving simultaneous measurement of MTP-CoA and enzyme expression is needed for direct validation.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the DMSP demethylation pathway and the logical relationship between an external stressor (oxidative stress) and the expression of the relevant enzymes.
Caption: The DMSP demethylation pathway in Ruegeria pomeroyi.
Caption: Logical workflow of oxidative stress impacting MTP-CoA levels.
Experimental Protocols
To facilitate research in this area, detailed methodologies for the key experiments are provided below.
Quantification of this compound by LC-MS/MS
This protocol is adapted from established methods for quantifying short-chain acyl-CoAs.[8][9][10][11]
a. Sample Preparation (from bacterial cell culture):
-
Rapidly harvest bacterial cells (e.g., ~10⁸ cells) by centrifugation at a low temperature (4°C).
-
Immediately quench metabolic activity by adding a cold extraction solvent (e.g., 2:2:1 acetonitrile/methanol/water) to the cell pellet.
-
Lyse the cells by sonication or bead beating on ice.
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the metabolites. For absolute quantification, an internal standard (e.g., a ¹³C-labeled acyl-CoA) should be added at the beginning of the extraction.
b. LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column suitable for separating polar molecules.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to elute MTP-CoA.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for MTP-CoA:
-
Precursor Ion (Q1): The m/z of the protonated MTP-CoA molecule.
-
Product Ion (Q3): A characteristic fragment ion of MTP-CoA. A common transition for acyl-CoAs is the neutral loss of the phosphopantetheine group.
-
-
Optimize cone voltage and collision energy for the specific instrument and analyte.
-
-
Quantification: Create a standard curve using known concentrations of a purified MTP-CoA standard. The concentration in the biological samples is determined by comparing the peak area of the analyte to the standard curve.
Measurement of dmdB and dmdC Gene Expression by qRT-PCR
This is a standard method to quantify mRNA levels.
a. RNA Extraction:
-
Harvest bacterial cells as described above.
-
Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) or a TRIzol-based method, including a DNase treatment step to remove contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by gel electrophoresis.
b. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
c. Quantitative Real-Time PCR (qRT-PCR):
-
Design and validate primers specific for the dmdB and dmdC genes of Ruegeria pomeroyi.
-
Prepare a reaction mixture containing cDNA, gene-specific primers, and a suitable SYBR Green or probe-based qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR cycler.
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to a stably expressed housekeeping gene (e.g., rpoC). The results are expressed as fold change in gene expression relative to a control condition.
Measurement of DmdB and DmdC Protein Expression by Western Blot
This method requires specific antibodies against the DmdB and DmdC proteins.
a. Protein Extraction:
-
Harvest bacterial cells and resuspend in a lysis buffer containing protease inhibitors.
-
Lyse the cells by sonication or French press.
-
Centrifuge to remove cell debris and collect the supernatant containing the total protein.
-
Determine the protein concentration using a standard assay (e.g., Bradford or BCA assay).
b. SDS-PAGE and Western Blot:
-
Separate the protein lysate by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to DmdB or DmdC.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
Quantify the band intensities using densitometry software, normalizing to a loading control protein (e.g., GroEL) to compare protein levels across different conditions.
Experimental Workflow
The following diagram outlines a comprehensive experimental workflow to directly correlate MTP-CoA levels with enzyme expression.
Caption: A comprehensive workflow for correlational studies.
References
- 1. Regulatory and Functional Diversity of Methylmercaptopropionate Coenzyme A Ligases from the Dimethylsulfoniopropionate Demethylation Pathway in Ruegeria pomeroyi DSS-3 and Other Proteobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic insight into 3‐methylmercaptopropionate metabolism and kinetical regulation of demethylation pathway in marine dimethylsulfoniopropionate‐catabolizing bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate Specificity of the 3-Methylmercaptopropionyl Coenzyme A Dehydrogenase (DmdC1) from Ruegeria pomeroyi DSS-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Oxidative Stress Regulates a Pivotal Metabolic Switch in Dimethylsulfoniopropionate Degradation by the Marine Bacterium Ruegeria pomeroyi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative Stress Regulates a Pivotal Metabolic Switch in Dimethylsulfoniopropionate Degradation by the Marine Bacterium Ruegeria pomeroyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of 3-(Methylthio)propanoyl-CoA Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthesis and metabolic fate of 3-(methylthio)propanoyl-CoA, a key intermediate in the oceanic sulfur cycle and microbial metabolism. It offers a comprehensive overview of the enzymatic reactions, alternative metabolic pathways, and detailed experimental protocols to facilitate independent verification and further research in this area.
Enzymatic Synthesis and Degradation of this compound
The primary pathway for the formation and subsequent metabolism of this compound in marine bacteria involves two key enzymes: 3-(methylthio)propionyl-CoA ligase (DmdB) and 3-methylmercaptopropionyl-CoA dehydrogenase (DmdC). This pathway is a crucial part of the demethylation of dimethylsulfoniopropionate (DMSP), a significant organosulfur compound.[1]
Synthesis via 3-(methylthio)propionyl-CoA Ligase (DmdB)
This compound is synthesized from 3-(methylthio)propanoate (MMPA) and Coenzyme A in an ATP-dependent reaction catalyzed by MMPA-CoA ligase, also known as DmdB.[2]
Reaction: ATP + 3-(methylsulfanyl)propanoate + CoA ⇌ AMP + diphosphate (B83284) + 3-(methylsulfanyl)propanoyl-CoA[3]
Degradation via 3-methylmercaptopropionyl-CoA Dehydrogenase (DmdC)
Following its synthesis, this compound is oxidized to 3-(methylthio)acryloyl-CoA by the enzyme 3-methylmercaptopropionyl-CoA dehydrogenase (DmdC), an acyl-CoA dehydrogenase family member.
Quantitative Data: Enzyme Kinetics
The following table summarizes the kinetic parameters for the key enzymes involved in the metabolism of this compound, providing a basis for comparative analysis.
| Enzyme | Organism | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| DmdB (MMPA-CoA ligase) | Ruegeria pomeroyi DSS-3 (RPO_DmdB1) | MMPA | 14 ± 2 | 1.1 ± 0.0 | 7.9 x 104 | [2] |
| Ruegeria pomeroyi DSS-3 (RPO_DmdB2) | MMPA | 26 ± 2 | 1.1 ± 0.0 | 4.2 x 104 | [2] | |
| 'Candidatus Pelagibacter ubique' HTCC1062 (PU_DmdB1) | MMPA | 5.3 ± 0.4 | 1.1 ± 0.0 | 2.1 x 105 | [2] | |
| DmdC1 (3-methylmercaptopropionyl-CoA dehydrogenase) | Ruegeria pomeroyi | MMPA-CoA | 36 | 1.48 | 4.1 x 104 | |
| Butyryl-CoA | 19 | 0.40 | 2.1 x 104 | |||
| Valeryl-CoA | 7 | 0.48 | 6.9 x 104 | |||
| Caproyl-CoA | 11 | 0.73 | 6.6 x 104 |
Alternative Metabolic Fates of Precursors
The metabolic pathways of methionine and propionyl-CoA represent significant alternative routes for the precursors of this compound. Understanding these pathways is crucial for a comprehensive analysis of sulfur and carbon metabolism.
Methionine Metabolism
Methionine, an essential amino acid, is a primary precursor for 3-(methylthio)propanoate. Its metabolism is primarily divided into the transmethylation and transsulfuration pathways.[4]
-
Transmethylation Pathway: Methionine is converted to S-adenosylmethionine (SAM), a universal methyl donor.
-
Transsulfuration Pathway: Homocysteine, derived from the transmethylation pathway, is converted to cysteine.
-
Transamination Pathway: This pathway, which leads to the formation of 3-(methylthio)propanoate, represents an alternative to the other two major pathways.[4] Studies in a patient with hepatic methionine adenosyltransferase deficiency have shown that the methionine transamination pathway is active in humans under conditions of elevated methionine, though it is not sufficient to normalize methionine levels.[5] A study in piglets demonstrated that the gastrointestinal tissues are a significant site of whole-body transmethylation and transsulfuration.[6]
Propionyl-CoA Metabolism
Propionyl-CoA, a three-carbon acyl-CoA, is a key metabolic intermediate derived from the catabolism of odd-chain fatty acids and several amino acids. Its primary metabolic fate is carboxylation to methylmalonyl-CoA, catalyzed by propionyl-CoA carboxylase (PCC).[7]
-
Propionyl-CoA Carboxylase (PCC): This biotin-dependent enzyme plays a crucial role in introducing propionyl-CoA into the citric acid cycle. PCC exhibits a high affinity for propionyl-CoA, with a reported Km of 0.29 mM.[7]
Comparative Metabolic Flux
Direct quantitative comparisons of the metabolic flux through the DMSP demethylation pathway versus the methionine transamination/transsulfuration and propionyl-CoA carboxylation pathways are limited. However, studies on methionine metabolism in Ames dwarf mice suggest that the flux of methionine through the transsulfuration pathway is enhanced in these long-living animals.[8] This indicates that the partitioning of methionine between these pathways is a regulated process.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to independently verify the findings.
Enzymatic Assay for 3-(methylthio)propionyl-CoA Ligase (DmdB)
A coupled-enzyme assay can be used to determine the activity of DmdB by monitoring the production of pyrophosphate (PPi).
Principle: The PPi released from the DmdB-catalyzed reaction is coupled to a series of enzymatic reactions that result in the oxidation of NADH, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.[9]
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5
-
Substrates: 3-(methylthio)propanoate (MMPA), Coenzyme A, ATP
-
Coupling Enzymes: Pyrophosphatase, ATP synthase, Pyruvate kinase, Lactate dehydrogenase
-
Other Reagents: Phosphoenolpyruvate, NADH, MgCl2
Procedure:
-
Prepare a reaction mixture containing all reagents except the enzyme in a cuvette.
-
Initiate the reaction by adding the purified DmdB enzyme.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of NADH oxidation, which is proportional to the DmdB activity.
Enzymatic Assay for 3-methylmercaptopropionyl-CoA Dehydrogenase (DmdC)
A continuous spectrophotometric assay using an artificial electron acceptor can be employed to measure the activity of DmdC.
Principle: The reduction of the artificial electron acceptor, ferricenium hexafluorophosphate (B91526), by the FADH2 produced during the oxidation of this compound is monitored by the increase in absorbance at a specific wavelength.[10][11]
Reagents:
-
Assay Buffer: 100 mM Potassium phosphate, pH 7.6
-
Substrate: this compound
-
Electron Acceptor: Ferricenium hexafluorophosphate
Procedure:
-
Prepare a reaction mixture containing the assay buffer and ferricenium hexafluorophosphate in a cuvette.
-
Add the substrate, this compound.
-
Initiate the reaction by adding the purified DmdC enzyme.
-
Monitor the increase in absorbance at the appropriate wavelength (e.g., 308 nm for the formation of cinnamoyl-CoA from 3-phenylpropionyl-CoA in a similar assay) over time.[12]
-
Calculate the rate of ferricenium reduction, which is proportional to the DmdC activity.
Quantification of this compound by LC-MS/MS
A sensitive and specific method for the quantification of this compound in biological samples can be achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an internal standard.
Principle: this compound is separated from other cellular components by reverse-phase liquid chromatography and then detected and quantified by tandem mass spectrometry based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. An internal standard (e.g., a stable isotope-labeled version of the analyte) is used to correct for variations in sample preparation and instrument response.[13]
Sample Preparation:
-
Homogenize tissue or cell samples in a suitable extraction buffer.
-
Add an internal standard.
-
Perform a solid-phase extraction (SPE) to enrich for acyl-CoAs and remove interfering substances.
-
Evaporate the eluate to dryness and reconstitute in the LC mobile phase.
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of ammonium (B1175870) acetate (B1210297) in water and acetonitrile.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.
Data Analysis:
-
Generate a calibration curve using known concentrations of this compound.
-
Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Signaling Pathways and Experimental Workflows
To aid in the understanding of the described processes, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. genscript.com [genscript.com]
- 4. The Methionine Transamination Pathway Controls Hepatic Glucose Metabolism through Regulation of the GCN5 Acetyltransferase and the PGC-1α Transcriptional Coactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methionine transmethylation and transsulfuration in the piglet gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methionine flux to transsulfuration is enhanced in the long living Ames dwarf mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Adapting an acyl CoA ligase from Metallosphaera sedula for lactam formation by structure-guided protein engineering [frontiersin.org]
- 10. An acyl-coenzyme A dehydrogenase assay utilizing the ferricenium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Specific assay of medium-chain acyl-CoA dehydrogenase based on the spectrophotometric measurement of product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 3-(methylthio)propanoyl-CoA
For researchers, scientists, and drug development professionals, the safe handling and disposal of all laboratory chemicals are paramount to ensuring a secure work environment and maintaining environmental compliance. This document provides essential safety and logistical information for the proper disposal of 3-(methylthio)propanoyl-CoA, a thioester derivative of coenzyme A. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the hazardous properties of structurally similar compounds and the general reactivity of thioesters.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is critical to consult your institution's Environmental Health and Safety (EHS) department. All waste containing this compound, including the pure substance, solutions, and contaminated labware, must be treated as hazardous chemical waste.
Personal Protective Equipment (PPE): At a minimum, wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling this compound waste.
Ventilation: Conduct all waste handling procedures within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.
Primary Disposal Protocol: Professional Hazardous Waste Management
The universally recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures compliance with all local, state, and federal regulations.
Step-by-Step Professional Disposal Protocol:
-
Waste Segregation and Collection:
-
Collect all waste containing this compound in a dedicated, leak-proof, and chemically compatible container.
-
Do not mix this waste stream with other chemical wastes unless explicitly permitted by your EHS department. This is crucial to avoid potentially dangerous reactions.
-
-
Container Labeling:
-
Clearly label the waste container with the words "HAZARDOUS WASTE ".
-
Identify the contents with the full chemical name: "This compound ".
-
Include the approximate concentration and quantity of the waste.
-
-
Storage:
-
Keep the waste container tightly sealed at all times, except when adding waste.
-
Store the container in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated and away from incompatible materials.
-
-
Arranging for Pickup:
-
Contact your institution's EHS department to schedule a pickup by a certified hazardous waste contractor.
-
Provide the contractor with all available safety information regarding the waste.
-
Hazard Profile of Structurally Related Compounds
To underscore the importance of treating this compound as hazardous, the table below summarizes the known hazards of similar chemicals. This data is compiled from various Safety Data Sheets.
| Compound | CAS Number | Hazard Class | Key Hazard Statements |
| 3-(Methylthio)propionic acid | 646-01-5 | Corrosive | H314: Causes severe skin burns and eye damage. |
| 3-(Methylthio)propionyl Chloride | 7031-23-4 | Corrosive | H314: Causes severe skin burns and eye damage. |
This table provides a reference for the potential hazards of this compound based on structural analogues. It is not a substitute for a specific SDS.
Potential Chemical Degradation Methodologies
While professional disposal is the primary recommended route, the chemical literature indicates that the thioester bond is susceptible to cleavage, which may be explored for in-lab decontamination of dilute solutions or glassware under strict safety protocols and with EHS approval. Thioesters can be degraded via aminolysis or thiolysis.
Experimental Protocol for Thioester Cleavage (General Guidance):
-
Principle: The thioester bond can be cleaved by nucleophilic attack. For laboratory purposes, a common method for degrading reactive organosulfur compounds is through oxidation, often using a bleach solution (sodium hypochlorite).
-
Application: This procedure is primarily intended for the decontamination of glassware and other lab materials.
-
Methodology for Glassware Decontamination:
-
Prepare a bleach bath by creating a 1:1 mixture of household bleach and water in a suitable plastic container within a chemical fume hood.
-
Carefully place the contaminated glassware into the bleach bath immediately after use.
-
Allow the glassware to soak for a minimum of 14 hours (overnight).
-
After soaking, thoroughly rinse the glassware with water before proceeding with standard cleaning methods.
-
The bleach bath can be reused until a strong unpleasant odor persists or a significant amount of solid precipitate forms.
-
Dispose of the used bleach bath by pouring it down the sink with copious amounts of running water, in accordance with local regulations.
-
Disclaimer: This chemical degradation information is for informational purposes only and is based on general procedures for thiols and thioesters. It has not been validated for this compound. Do not attempt to treat bulk quantities of this compound waste via this method. Always consult and receive approval from your EHS department before implementing any chemical treatment protocol.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By adhering to these procedures and consulting with safety professionals, laboratories can ensure the safe and compliant disposal of this compound waste, thereby protecting researchers and the environment.
Personal protective equipment for handling 3-(methylthio)propanoyl-CoA
3-(Methylthio)propanoic acid is identified as a corrosive substance capable of causing severe skin burns and eye damage.[1] It is also noted as a combustible liquid.[1] Due to these hazards, a comprehensive approach to personal protective equipment and safe handling procedures is critical for laboratory personnel.
Personal Protective Equipment (PPE)
A summary of the recommended personal protective equipment for handling 3-(methylthio)propanoyl-CoA, based on the hazards of similar compounds, is provided below.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes that can cause severe eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact which can lead to severe burns.[1] |
| Body Protection | Laboratory coat. A chemical-resistant apron or coveralls should be used if there is a potential for splashing. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | A multi-purpose combination respirator cartridge is recommended, especially when not working in a well-ventilated area. | Minimizes the inhalation of vapors or mists.[1] |
Operational Plan: From Handling to Disposal
A systematic workflow is crucial for ensuring safety and efficiency when working with this compound.
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid all personal contact, including inhalation of vapors or mists.[2]
-
Wash hands thoroughly with soap and water after handling the chemical.[1]
-
Keep the container tightly closed when not in use to prevent the release of vapors.[1]
Storage:
-
Store in a cool, dry, and well-ventilated area away from sources of ignition.[1]
-
Keep containers securely sealed.[2]
-
The storage area should be designated for corrosive materials, and containers should be corrosion-resistant.[1][3]
First Aid:
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][4]
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[4][5]
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill Response:
-
In the event of a spill, evacuate the area and eliminate all sources of ignition.[1]
-
Wear appropriate personal protective equipment, including respiratory protection.[1]
-
Absorb the spill with an inert, non-combustible material such as sand or earth.[1]
-
Collect the absorbed material into a suitable, labeled container for disposal.[1][6]
-
Do not allow the product to enter drains.[1]
Disposal Plan
The disposal of this compound and any contaminated materials must be conducted in strict accordance with local, state, and federal regulations.[1] This chemical waste should be disposed of at an approved waste disposal facility.[1][5] Do not dispose of it with standard laboratory trash or down the drain.[1]
Safe Handling Workflow
Caption: Workflow for safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
